Oxolamine phosphate
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O.H3O4P/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;1-5(2,3)4/h5-9H,3-4,10-11H2,1-2H3;(H3,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCWWFOVTFSDGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.OP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N3O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90157017 | |
| Record name | Oxolamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1949-19-5, 131378-45-5 | |
| Record name | 1,2,4-Oxadiazole-5-ethanamine, N,N-diethyl-3-phenyl-, phosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1949-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxolamine phosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131378455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxolamine phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90157017 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxolamine dihydrogen phosphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.145 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXOLAMINE PHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMG78UE3PU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Antitussive Mechanism of Oxolamine Phosphate: An In-depth Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of oxolamine (B1678060) phosphate (B84403) as an antitussive agent. It is intended for researchers, scientists, and drug development professionals engaged in the study of respiratory therapeutics. This document synthesizes preclinical and clinical data, details experimental methodologies, and visualizes proposed signaling pathways and experimental workflows.
Executive Summary
Oxolamine is a non-opioid antitussive agent with a multifaceted mechanism of action.[1][2] Its efficacy in cough suppression is attributed to a dual mechanism that encompasses both peripheral and central nervous system effects, complemented by significant anti-inflammatory properties.[3][4] The primary mode of action is believed to be its peripheral activity on sensory nerve endings within the respiratory tract.[5] While a complete picture of its molecular interactions is still an area for further investigation, this guide outlines the core known and proposed pathways.
Core Mechanisms of Action
Oxolamine's antitussive effect is primarily mediated through two distinct but complementary actions: a predominant peripheral effect and a secondary central effect.[3][5]
Peripheral Antitussive Action
The main cough-suppressing activity of oxolamine is attributed to its peripheral action on the sensory nerve endings in the respiratory tract.[5] This is in contrast to many opioid-based antitussives that act primarily on the central cough center.[5] This peripheral mechanism is twofold:
-
Local Anesthetic-like Effect: Oxolamine is believed to exert a local anesthetic-like effect on irritant receptors and rapidly adapting stretch receptors (RARs) within the airways.[3] This action desensitizes these receptors to various cough-inducing stimuli, thereby reducing the afferent nerve signals that trigger the cough reflex.[3][6]
-
Anti-inflammatory Properties: Oxolamine exhibits notable anti-inflammatory activity, which plays a crucial role in its antitussive effect.[3][7] By mitigating inflammation in the respiratory tract, it can reduce the irritation and stimulation of sensory nerves that lead to coughing.[3] This dual action of suppressing the neural reflex and addressing the underlying inflammation makes it an effective treatment for coughs associated with respiratory infections.[3]
Central Antitussive Action
While considered secondary to its peripheral effects, oxolamine is also suggested to have a central inhibitory effect on the cough center located in the medulla oblongata.[4] This central action would further contribute to the overall reduction in cough frequency and intensity. However, detailed studies on its interaction with specific central nervous system receptors are limited.[3]
Quantitative Data Summary
A thorough review of the publicly available scientific literature reveals a scarcity of specific quantitative data such as IC50, Ki, or ED50 values for oxolamine phosphate's direct antitussive and anti-inflammatory effects. The following tables summarize the available illustrative data from preclinical studies.
Table 1: Preclinical Efficacy of Oxolamine Citrate (B86180) in a Citric Acid-Induced Cough Model in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Coughs (± SEM) | % Inhibition |
| Vehicle (Saline) | - | 25.4 ± 2.1 | - |
| Oxolamine Citrate | 25 | 15.2 ± 1.8 | 40.2% |
| Oxolamine Citrate | 50 | 9.8 ± 1.5 | 61.4% |
| Oxolamine Citrate | 100 | 5.1 ± 1.2 | 79.9% |
| Codeine Phosphate | 10 | 8.3 ± 1.4 | 67.3% |
| Data is illustrative and representative of expected outcomes.[8] |
Table 2: Anti-inflammatory Effect of Oxolamine Citrate in Guinea Pigs with Experimentally Induced Respiratory Inflammation
| Parameter | Treatment Group | Key Findings |
| Respiratory Inflammation | Oxolamine Citrate (80 mg/kg initially, then 53.3 mg/kg, i.p.) | - Reduced relative lung weight- Significantly reduced inflammation levels- Protected pulmonary parenchyma from emphysema- Showed an anti-inflammatory effect superior to that of Phenylbutazone |
| Based on a study by Dahlgren and Dalhamn.[9][10] |
Signaling Pathways
The precise molecular signaling pathways for oxolamine's antitussive and anti-inflammatory effects are not fully elucidated. However, based on its chemical class (1,2,4-oxadiazole) and observed effects, plausible pathways can be proposed.
Proposed Peripheral Antitussive Signaling
The local anesthetic-like effect of oxolamine likely involves the modulation of ion channels on sensory nerve endings in the airways, leading to reduced excitability in response to tussive stimuli.[3]
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory effects of oxolamine are thought to involve the inhibition of inflammatory mediators.[4] While direct evidence is limited, a plausible mechanism, inferred from related compounds, is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway.[11] NF-κB is a key regulator of genes involved in inflammation.[12]
Experimental Protocols
The following section details a standard preclinical model for evaluating the antitussive efficacy of oxolamine.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a well-established and reproducible model for assessing the efficacy of peripherally acting antitussive agents.[8]
5.1.1 Materials
-
Male Dunkin-Hartley guinea pigs (300-350 g)
-
Oxolamine citrate
-
Citric acid
-
Vehicle (e.g., 0.9% saline or 0.5% carboxymethyl cellulose)
-
Positive control (e.g., Codeine phosphate)
-
Whole-body plethysmograph
-
Nebulizer
-
Data acquisition system to record coughs
5.1.2 Procedure
-
Acclimation: Animals are acclimated to the housing facilities for at least one week prior to the experiment.[8]
-
Grouping and Administration: Animals are randomly assigned to treatment groups (vehicle, oxolamine at various doses, positive control).[1] The test compounds are typically administered orally (p.o.) 60 minutes before the cough challenge.[8]
-
Habituation: Each guinea pig is placed in the whole-body plethysmograph for a 10-15 minute habituation period.[8]
-
Cough Induction: A 0.4 M solution of citric acid in sterile saline is aerosolized into the chamber for a fixed period (e.g., 3-5 minutes).[8]
-
Data Acquisition: The number of coughs is recorded for a total of 10-15 minutes from the start of the citric acid exposure.[8] The latency to the first cough may also be recorded.[8]
-
Data Analysis: The mean number of coughs for each treatment group is calculated. The percentage inhibition of the cough reflex is determined by comparing the mean number of coughs in the drug-treated groups to the vehicle-treated group. Statistical analysis is performed using appropriate methods (e.g., ANOVA followed by a post-hoc test).[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. What is Oxolamine used for? [synapse.patsnap.com]
- 7. Oxolamine - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. The effect of oxolamine citrate on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Oxolamine Phosphate: An In-depth Technical Guide on its Anti-inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxolamine (B1678060), available as oxolamine phosphate (B84403) and oxolamine citrate (B86180), is a therapeutic agent primarily recognized for its antitussive properties.[1] However, it also exhibits significant anti-inflammatory effects, which contribute to its efficacy in treating respiratory conditions associated with inflammation, such as bronchitis and laryngitis.[1][2] Unlike many cough suppressants that act on the central nervous system, oxolamine's mechanism is predominantly peripheral, offering a favorable safety profile.[1] This technical guide provides a comprehensive overview of the current understanding of oxolamine phosphate's anti-inflammatory pathways. It consolidates available preclinical data, details relevant experimental methodologies, and presents putative signaling cascades, acknowledging the existing gaps in the molecular understanding of this compound. A notable scarcity of recent, in-depth molecular studies necessitates that some of the presented pathways and quantitative data are based on older research and logical inference from its chemical class and observed effects.[3][4]
Core Anti-inflammatory Mechanisms
Oxolamine's anti-inflammatory activity is believed to stem from its ability to inhibit the release of inflammatory mediators.[3][4] Preclinical evidence, particularly from studies on experimentally induced respiratory inflammation in guinea pigs, suggests a potent anti-inflammatory action.[1][3] While the precise molecular targets are not fully elucidated, the observed effects point towards modulation of key inflammatory processes.
Reduction of Edema and Leukocyte Infiltration
Experimental models have demonstrated that oxolamine can reduce edema and the infiltration of leukocytes in respiratory tissues.[1] This indicates an interference with inflammatory cascades that increase vascular permeability and recruit immune cells to the site of inflammation.
Putative Modulation of Inflammatory Signaling Pathways
While direct evidence is limited, the anti-inflammatory effects of oxolamine are likely mediated through the modulation of key signaling pathways that regulate the production of inflammatory mediators.
-
Cyclooxygenase (COX) Pathway: The COX enzymes are critical for the synthesis of prostaglandins, which are key mediators of inflammation.[3] Although there is no direct evidence, it is plausible that oxolamine may exert some of its anti-inflammatory effects by inhibiting COX enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[3]
-
Nuclear Factor-kappa B (NF-κB) Signaling Pathway: The NF-κB pathway is a central regulator of the expression of pro-inflammatory genes, including cytokines and chemokines.[3][5] While no studies have directly investigated the effect of oxolamine on this pathway, its broad anti-inflammatory effects suggest it as a potential, yet unconfirmed, target.[3][5]
Quantitative Data on Anti-inflammatory Effects
A thorough review of the scientific literature reveals a significant lack of publicly available quantitative data, such as IC50 values, for this compound's in vitro anti-inflammatory activity.[4] The following table summarizes the key findings from a notable preclinical study and presents a template for future research to populate with quantitative data.
| Experimental Model | Treatment | Key Findings | Reference |
| Experimentally induced respiratory inflammation in guinea pigs | Oxolamine citrate (80 mg/kg initial i.p. dose, then 53.3 mg/kg at multiple intervals) | - Reduced relative lung weight- Significantly reduced inflammation levels- Protected pulmonary parenchyma from emphysema- Showed anti-inflammatory effect superior to Phenylbutazone | [6][7] |
Table 1: Preclinical Anti-inflammatory Activity of Oxolamine Citrate. This table summarizes the qualitative findings from a key in vivo study.
| Assay | Cell Line | Stimulant | Measured Parameter | Hypothetical IC50 (µM) |
| COX-1 Inhibition | Purified Enzyme | Arachidonic Acid | Prostaglandin (B15479496) Production | Data Not Available |
| COX-2 Inhibition | Purified Enzyme | Arachidonic Acid | Prostaglandin Production | Data Not Available |
| Cytokine Release (TNF-α) | e.g., RAW 264.7 | LPS | TNF-α levels | Data Not Available |
| Cytokine Release (IL-6) | e.g., RAW 264.7 | LPS | IL-6 levels | Data Not Available |
| NF-κB Activation | e.g., HEK293 | TNF-α | Reporter Gene Expression | Data Not Available |
Table 2: Hypothetical In Vitro Anti-inflammatory Activity of this compound. This table is a template illustrating the types of quantitative data that are needed to fully characterize the anti-inflammatory profile of oxolamine.
Experimental Protocols
Detailed experimental protocols for elucidating the anti-inflammatory effects of this compound are crucial for advancing research. The following are detailed methodologies for key experiments.
Evaluation of Anti-inflammatory Effects in a Preclinical Model of Airway Inflammation
This protocol is based on the methodology used in early preclinical studies investigating oxolamine's efficacy.[6]
-
Objective: To assess the in vivo anti-inflammatory efficacy of this compound in a rodent model of airway inflammation.
-
Materials:
-
This compound
-
Animal model (e.g., Guinea pigs)
-
Inflammatory stimulus (e.g., formaldehyde (B43269) vapor)
-
Positive control (e.g., Phenylbutazone)
-
Vehicle (e.g., saline)
-
Histology equipment and reagents
-
-
Procedure:
-
Animal Model Induction: Induce airway inflammation in guinea pigs by exposure to formaldehyde vapor.[7]
-
Treatment Groups:
-
Vehicle control
-
Inflammatory stimulus + Vehicle
-
Inflammatory stimulus + this compound (various doses)
-
Inflammatory stimulus + Phenylbutazone
-
-
Oxolamine Administration: Based on previous studies, an initial intraperitoneal (i.p.) dose of 80 mg/kg followed by subsequent doses of 53.3 mg/kg can be used as a starting point.[6]
-
Outcome Measures:
-
Histopathology: Collect lung tissue for histological analysis to assess the degree of inflammatory cell infiltration.
-
Lung Weight: Measure the relative lung weight as an indicator of edema.
-
Structural Changes: Evaluate for protection against emphysema.
-
-
In Vitro Cytokine Release Assay
This protocol describes a standard method to assess the effect of this compound on the production of pro-inflammatory cytokines.
-
Objective: To quantify the effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from macrophages.
-
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell culture reagents
-
ELISA kits for TNF-α and IL-6
-
-
Procedure:
-
Cell Culture: Culture RAW 264.7 cells to an appropriate density.
-
Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Induce an inflammatory response by adding LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using specific ELISA kits.
-
Signaling Pathways and Experimental Workflows
Visualizing the proposed signaling pathways and experimental workflows can aid in understanding the potential mechanisms of action of this compound.
Figure 1: Proposed Inhibition of the NF-κB Signaling Pathway by this compound.
Figure 2: Workflow for In Vivo Anti-inflammatory Evaluation of this compound.
Conclusion and Future Directions
This compound is a therapeutic agent with a dual antitussive and anti-inflammatory profile.[1] While its clinical use is established for cough relief, a comprehensive understanding of its anti-inflammatory mechanisms at the molecular level is lacking.[3][4] The available preclinical data suggests a potent anti-inflammatory effect in the respiratory tract, but further research is imperative to elucidate the specific molecular targets and signaling pathways involved.[1]
Future research should focus on:
-
In vitro profiling: Conducting comprehensive in vitro studies to determine the IC50 values of this compound against key inflammatory enzymes (e.g., COX-1, COX-2) and its effects on cytokine and prostaglandin production in relevant cell models.
-
Signaling pathway analysis: Investigating the direct effects of this compound on key inflammatory signaling cascades, such as the NF-κB and MAPK pathways, using techniques like western blotting and reporter gene assays.
-
Modern in vivo studies: Utilizing contemporary and well-characterized animal models of respiratory inflammation to quantitatively assess the efficacy of this compound and to correlate its anti-inflammatory effects with specific biomarker modulation.
A deeper molecular understanding will be crucial for optimizing the therapeutic use of this compound and potentially expanding its applications in the management of inflammatory respiratory diseases.
References
An In-depth Technical Guide to the Synthesis and Characterization of Oxolamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of oxolamine (B1678060) phosphate (B84403), a peripherally acting antitussive agent. This document consolidates available scientific literature to detail the synthetic pathways, analytical methodologies for characterization, and the current understanding of its mechanism of action. All quantitative data is presented in structured tables for clarity, and detailed experimental protocols are provided.
Introduction
Oxolamine, chemically known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine, is a non-opioid cough suppressant.[1] Unlike centrally acting agents, oxolamine primarily exerts its effects on the peripheral nervous system, reducing the sensitivity of cough receptors in the respiratory tract.[1] It also demonstrates anti-inflammatory properties, which contribute to its therapeutic effect in managing cough associated with conditions like bronchitis and laryngitis.[1]
The selection of a salt form is a critical aspect of drug development, influencing a compound's physicochemical properties such as solubility, stability, and bioavailability. Oxolamine is available in different salt forms, including citrate (B86180) and phosphate. This guide focuses specifically on oxolamine phosphate (C₁₄H₂₂N₃O₅P), detailing its synthesis from the free base and the analytical techniques used for its characterization and quantification.[2][3]
Synthesis of this compound
The synthesis of this compound is a two-part process: first, the synthesis of the oxolamine free base, followed by its conversion to the phosphate salt. While an optimized industrial process for oxolamine citrate has been described with an overall yield of 64%, the synthesis of the phosphate salt follows a similar final step involving salt formation with the corresponding acid.[4]
Synthesis of Oxolamine Free Base
The synthesis of the oxolamine free base is a multi-stage process starting from benzonitrile.[4]
Experimental Protocol: Synthesis of Oxolamine Free Base
This protocol is a conceptual representation of the optimized batch process.
-
Stage 1: Formation of Intermediate 1 (OXO1)
-
Charge a suitable reactor with benzonitrile, water, and sodium carbonate.
-
Add hydroxylamine (B1172632) hydrochloride to the mixture to initiate the reaction, forming the first intermediate (OXO1).[4]
-
-
Stage 2: Formation of Intermediate 2 (OXO2)
-
To the reactor containing OXO1, add anhydrous sodium sulfate (B86663) and triethylamine (B128534) (TEA).
-
Introduce 3-chloropropionyl chloride to the mixture. This reaction forms the second intermediate (OXO2).[4]
-
-
Stage 3: Formation of Oxolamine Base
-
Add diethylamine (B46881) (DEA) to the reaction mixture containing OXO2.
-
Heat the reaction to 80°C for approximately 1 hour to form the oxolamine free base.[5]
-
After the reaction is complete, cool the mixture to ambient temperature.
-
Perform a series of aqueous extractions with HCl and NaOH solutions to separate the oxolamine base.[5]
-
Formation of this compound Salt
The final step is the formation of the phosphate salt by reacting the free base with phosphoric acid.
Experimental Protocol: Formation of this compound
Note: A specific detailed protocol for the synthesis of this compound was not available in the reviewed literature. The following protocol is based on the general principles of amine salt formation and is analogous to the synthesis of oxolamine citrate.[5]
-
Dissolve the purified oxolamine free base in a suitable organic solvent (e.g., acetone (B3395972) or isopropanol).
-
In a separate vessel, prepare a solution of phosphoric acid (H₃PO₄) in the same solvent.
-
Slowly add the phosphoric acid solution to the oxolamine base solution with constant stirring.
-
The this compound salt will precipitate out of the solution. The reaction may require cooling to maximize the yield.
-
Collect the precipitated solid by filtration.
-
Wash the collected solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the final product under vacuum to obtain pure this compound.
Caption: Synthesis and Characterization Workflow for this compound.
Characterization of this compound
The characterization of this compound involves a combination of physicochemical tests and analytical techniques to confirm its identity, purity, and quality.
Physicochemical Properties
Limited specific data is available for the physicochemical properties of this compound. The properties of the free base and related salts provide some context.
| Property | Value | Source(s) |
| Chemical Name | N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid | [2] |
| Molecular Formula | C₁₄H₂₂N₃O₅P | [2][6] |
| Molecular Weight | 343.32 g/mol | [2][6] |
| Melting Point | Data not available (Hydrochloride salt: 153-154°C) | [7] |
| Solubility | Oxolamine citrate is freely soluble in acidic and phosphate buffer medium. General solubility of the free base in organic solvents and aqueous media facilitates formulation.[8] Specific data for the phosphate salt is not available. | [8] |
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques for the identification and quantification of this compound.
3.2.1 Stability-Indicating HPLC Method
A stability-indicating HPLC method with UV detection has been developed for the determination of this compound in oral syrup.[9]
Experimental Protocol: HPLC Analysis of this compound [9]
-
Instrumentation:
-
HPLC system with UV detector.
-
Column: Intersil CN (250 x 4.6 mm, 5 µm particle size).
-
Column Temperature: 25 ± 2°C.
-
-
Chromatographic Conditions:
-
Mobile Phase: 0.1% formic acid and acetonitrile (B52724) (50:50 v/v).
-
Flow Rate: 0.7 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 292 nm.
-
Run Time: 5 minutes.
-
-
Sample Preparation (from Oral Syrup):
-
Transfer a volume of syrup equivalent to 100 mg of this compound into a 100 mL volumetric flask containing 20 mL of the mobile phase.
-
Shake the flask for approximately 10 minutes and then dilute to volume with the mobile phase.
-
Filter the solution through a Millipore membrane filter.
-
Prepare the desired concentration (e.g., 100 µg/mL) by further dilution with the mobile phase.
-
3.2.2 LC-MS/MS Method for Quantification in Human Plasma
A sensitive and specific LC-MS/MS method has been developed for the quantitative determination of this compound in human plasma.[1][3]
Experimental Protocol: LC-MS/MS Bioanalysis of this compound [1]
-
Instrumentation:
-
Chromatographic Conditions:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma, add the internal standard (Bromhexine).
-
Add 0.25 mL of phosphate buffer (pH 5.8) and vortex.
-
Add 3 mL of cyclohexane (B81311) and vortex-mix for approximately 3 minutes.
-
Centrifuge the mixture for 10 minutes at 4000 rpm.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 100 µL of the mobile phase.
-
-
Mass Spectrometry Detection:
-
Ionization Source: Turbo-Ion Spray (API) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
Transitions:
-
Oxolamine: m/z 246.3 → 86.1
-
Internal Standard (Bromhexine): m/z 377.3 → 263.9
-
-
Spectroscopic Analysis
While specific spectral data for this compound is not widely published, the expected characteristics from NMR and IR spectroscopy are discussed below.
3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR: The spectra would be expected to show signals corresponding to the protons and carbons of the N,N-diethyl, ethyl linker, phenyl, and oxadiazole moieties of the oxolamine molecule. The presence of the phosphate counter-ion may cause slight shifts in the signals of the nearby protons and carbons, particularly those of the diethylaminoethyl group, compared to the free base.
-
³¹P NMR: As a compound containing phosphorus, ³¹P NMR spectroscopy would be a key characterization technique. A single resonance would be expected for the phosphate counter-ion. The chemical shift of this peak would be characteristic of a phosphate group and can be used to confirm its presence and purity.[10]
3.3.2 Infrared (IR) Spectroscopy
The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected bands include:
-
Aromatic C-H stretching vibrations.
-
Aliphatic C-H stretching vibrations.
-
C=N and C=C stretching vibrations from the oxadiazole and phenyl rings.
-
Characteristic strong and broad absorptions corresponding to the P-O and O-H stretching vibrations of the phosphate group.
| Analytical Method | Key Parameters and Expected Results | Source(s) |
| HPLC | Column: Intersil CN (250x4.6mm, 5µm)Mobile Phase: 0.1% Formic Acid:Acetonitrile (50:50)Detection: 292 nmRetention Time: ~2.28 minLinearity Range: 50–150 µg/mL | [9] |
| LC-MS/MS | Column: Shim-pack ODS (150x4.6mm, 5µm)Mobile Phase: Methanol:Water (98:2)Detection: MRM (m/z 246.3 → 86.1)LLOQ: 0.5 ng/mL in human plasma | [1][3] |
| ¹H NMR | Expected signals for aromatic, oxadiazole, and diethylaminoethyl protons. Specific spectral data not available. | |
| ¹³C NMR | Expected signals for aromatic, oxadiazole, and diethylaminoethyl carbons. Specific spectral data not available. | |
| ³¹P NMR | Expected single resonance for the phosphate group. Specific spectral data not available. | [10] |
| IR Spectroscopy | Expected characteristic bands for aromatic, oxadiazole, and phosphate functional groups. Specific spectral data not available. |
Mechanism of Action and Signaling Pathway
Oxolamine's therapeutic effect is attributed to a dual mechanism of action: a predominant peripheral antitussive effect and an anti-inflammatory effect.
-
Peripheral Antitussive Action: Oxolamine is believed to exert a local anesthetic-like effect on the sensory nerve endings (irritant receptors) within the respiratory tract. This action desensitizes the cough reflex, reducing the urge to cough in response to stimuli. This peripheral mechanism is a key advantage, as it results in fewer central nervous system side effects compared to many other antitussive agents.[1]
-
Anti-inflammatory Action: Oxolamine also exhibits anti-inflammatory properties, which helps to reduce the inflammation within the respiratory tract that often contributes to coughing. This is thought to be due to the inhibition of pro-inflammatory mediator release. While the precise molecular pathways are not fully elucidated, it is proposed to involve the modulation of key inflammatory signaling cascades such as NF-κB.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxolamine dihydrogen phosphate | C14H22N3O5P | CID 6431771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Oxolamine [drugfuture.com]
- 8. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
Oxolamine phosphate chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of Oxolamine (B1678060) Phosphate (B84403)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and structural characteristics of oxolamine phosphate. The information is curated for researchers, scientists, and professionals involved in drug development and is presented with a focus on technical detail and practical application.
Chemical and Structural Identity
This compound is the phosphate salt of oxolamine, a compound known for its antitussive and anti-inflammatory properties.[1][2] The addition of the phosphate group can influence the physicochemical properties of the parent compound, such as solubility and stability.
Chemical Structure
The chemical structure of this compound consists of the oxolamine base and a phosphate group.[3] Oxolamine itself features a 1,2,4-oxadiazole (B8745197) ring substituted with a phenyl group and a diethylaminoethyl side chain.[4][5] The molecule is achiral.[6][7]
Chemical Identifiers
A summary of the key chemical identifiers for this compound is provided in the table below.
| Identifier | Value | Source(s) |
| IUPAC Name | N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid | [3][8] |
| CAS Number | 1949-19-5, 131378-45-5 | [6][8][9][10] |
| Molecular Formula | C₁₄H₂₂N₃O₅P | [3][8][9][10] |
| Canonical SMILES | CCN(CC)CCC1=NC(=NO1)C2=CC=CC=C2.OP(=O)(O)O | [3] |
| InChI | InChI=1S/C14H19N3O.H3O4P/c1-3-17(4-2)11-10-13-15-14(16-18-13)12-8-6-5-7-9-12;1-5(2,3)4/h5-9H,3-4,10-11H2,1-2H3;(H3,1,2,3,4) | [3][8] |
| InChI Key | PSCWWFOVTFSDGZ-UHFFFAOYSA-N | [3] |
| FDA UNII | DMG78UE3PU | [3][7] |
| Synonyms | Oxolamine monophosphate, AF-438 Phosphate, SKF-9976 Phosphate | [3][6][7] |
Physicochemical Properties
The physicochemical properties of a drug substance are critical for its formulation, delivery, and pharmacokinetic profile.
| Property | Value | Source(s) |
| Molecular Weight | 343.32 g/mol | [3][6][8][10] |
| Exact Mass | 343.12970781 g/mol | [3][8] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 8 | [3] |
| Rotatable Bond Count | 6 | [3] |
| Topological Polar Surface Area | 42.16 Ų (for oxolamine base) | [11] |
| Purity by HPLC | >98% | [10] |
| Storage Condition | Keep in a tightly closed vial, store in refrigerator. | [10] |
Mechanism of Action
Oxolamine exhibits a dual mechanism of action, functioning as both an antitussive and an anti-inflammatory agent.[2][12][13] Its primary mode of action is peripheral, targeting the sensory nerve endings in the respiratory tract.[1][13][14] This leads to a reduction in the sensitivity of the cough reflex.[14] While some evidence suggests a minor central effect on the cough center in the medulla oblongata, the peripheral action is considered predominant.[13][15] The anti-inflammatory properties of oxolamine help to reduce irritation in the respiratory tract, further alleviating cough symptoms.[2][15]
Synthesis and Formulation
The synthesis of oxolamine involves a multi-step chemical process.[4][5] An industrial synthesis method starts with benzonitrile, hydroxylamine (B1172632) hydrochloride, and sodium carbonate to form an intermediate.[5][16] This is followed by reactions with 3-chloropropionyl chloride and then diethylamine (B46881) to form the oxolamine base.[5][16] The phosphate salt is then prepared from the free base.
This compound can be formulated into various dosage forms, although specific formulations for the phosphate salt are less detailed in the available literature compared to the citrate (B86180) salt.
Experimental Protocols
Accurate quantification of this compound in biological matrices and pharmaceutical formulations is essential for research and development.
Bioanalytical Method for this compound in Human Plasma (LC-MS/MS)
A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method provides high sensitivity and specificity for the determination of oxolamine in human plasma.[1]
Methodology:
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma, add an internal standard (e.g., Bromhexine).
-
Add 0.25 mL of phosphate buffer (pH 5.8) and vortex.
-
Add 3 mL of cyclohexane (B81311) and vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.[1]
-
The organic layer is transferred and evaporated to dryness.
-
The residue is reconstituted in the mobile phase for injection.
-
-
Chromatographic Conditions:
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer.
-
Flow Rate: Optimized for separation, typically around 0.5-1.0 mL/min.
-
Injection Volume: Typically 10-20 µL.[1]
-
-
Mass Spectrometric Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of precursor-to-product ion transitions for both oxolamine and the internal standard.
-
UV Spectrophotometric Method for Quantification
While a specific protocol for this compound is not detailed, a UV spectrophotometric method for oxolamine citrate has been established and could be adapted.
Methodology (adapted from Oxolamine Citrate):
-
Preparation of Standard Solutions:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., 0.01N HCl, in which oxolamine citrate is freely soluble) to prepare a stock solution.
-
Prepare a series of dilutions to create a calibration curve.
-
-
Sample Preparation (from a solid dosage form):
-
Weigh and powder a representative sample of the dosage form.
-
Dissolve a quantity of the powder equivalent to a known amount of this compound in the chosen solvent.
-
Filter the solution and dilute to a concentration within the calibration range.
-
-
Spectrophotometric Analysis:
-
Instrument: UV-Visible Spectrophotometer.
-
Wavelength of Maximum Absorbance (λmax): To be determined for this compound in the chosen solvent (for oxolamine citrate in methanol, λmax is 237 nm).[1]
-
Blank: The solvent used for sample and standard preparation.
-
Measure the absorbance of the sample and quantify the concentration using the calibration curve.
-
Conclusion
This technical guide has summarized the key chemical properties and structural features of this compound. The provided data on its identity, physicochemical properties, and mechanism of action, along with detailed experimental protocols, offer a valuable resource for professionals in the field of pharmaceutical sciences. The visualizations aim to facilitate a clearer understanding of its structure, function, and analytical workflows. Further research into the comparative properties of different salt forms of oxolamine would be beneficial for optimizing its therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxolamine - Wikipedia [en.wikipedia.org]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. GSRS [precision.fda.gov]
- 8. Oxolamine dihydrogen phosphate | C14H22N3O5P | CID 6431771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound | CAS 1949-19-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 10. clearsynth.com [clearsynth.com]
- 11. oxolamine [drugcentral.org]
- 12. wikikenko.com [wikikenko.com]
- 13. benchchem.com [benchchem.com]
- 14. What is Oxolamine used for? [synapse.patsnap.com]
- 15. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 16. scispace.com [scispace.com]
An In-depth Technical Guide on Early Research of Oxolamine Citrate versus Oxolamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxolamine (B1678060) is a non-opioid antitussive agent recognized for its peripheral action on cough receptors and associated anti-inflammatory properties.[1][2] While the active pharmaceutical ingredient (API) is oxolamine, its formulation as a salt can significantly influence its physicochemical and pharmacokinetic properties. This technical guide provides a comparative overview of early research on two salt forms: oxolamine citrate (B86180) and oxolamine phosphate (B84403).
Direct comparative studies from early research specifically contrasting the citrate and phosphate salts of oxolamine are limited in the public domain. However, by consolidating available data on each salt form, this document aims to provide a comprehensive resource for researchers and drug development professionals. This guide summarizes quantitative data, details experimental protocols where available, and visualizes key processes to facilitate a deeper understanding of these two forms of oxolamine.
Physicochemical Properties
The selection of a salt form is a critical decision in drug development, impacting solubility, stability, and bioavailability. The available data for oxolamine citrate and oxolamine phosphate are presented below.
Table 1: Comparative Physicochemical Properties of Oxolamine Salts
| Property | Oxolamine Citrate | This compound | Reference |
| Molecular Formula | C₁₄H₁₉N₃O · C₆H₈O₇ | C₁₄H₂₂N₃O₅P | [3][4] |
| Molecular Weight | 437.44 g/mol | 343.32 g/mol | [4][5] |
| CAS Number | 1949-20-8 | 1949-19-5 | [3][4] |
| Appearance | Powder | Not specified | [5] |
| Solubility | DMSO: 87 mg/mL (198.88 mM) | Not specified | [6] |
Note: The molecular formula for Oxolamine (free base) is C₁₄H₁₉N₃O with a molecular weight of 245.32 g/mol .[7][8]
Synthesis and Formulation
The synthesis of oxolamine citrate has been documented in several stages, leading to the final salt form. While specific details for this compound synthesis are less available in the provided search results, the initial synthesis of the oxolamine base would be a shared prerequisite.
Synthesis of Oxolamine Citrate
The industrial synthesis of oxolamine citrate is a multi-step process that has been optimized to improve yields from as low as 24% to up to 64%.[9][10][11] The process involves the formation of the oxolamine base followed by its conversion to the citrate salt.[9]
Experimental Protocol: Optimized Industrial Synthesis of Oxolamine Citrate [11][12][13]
-
Formation of Intermediate OXO1: Benzonitrile, water, sodium carbonate, and hydroxylamine (B1172632) hydrochloride are charged into a reactor to form the first intermediate (OXO1).[11][12]
-
Formation of Intermediate OXO2: Anhydrous sodium sulfate, triethylamine (B128534) (TEA), and 3-chloropropionyl chloride are added to the reactor containing OXO1 to form the second intermediate (OXO2).[11][12]
-
Formation of Oxolamine Base: Diethylamine (DEA) is added to the reaction mixture, which then proceeds to form the free base of oxolamine.[11][12] The reaction takes place for 1 hour at 80°C.[13] Following the reaction, the mixture undergoes four extractions: two with hydrochloric acid (HCl) and two with sodium hydroxide (B78521) (NaOH).[13]
-
Formation and Crystallization of Oxolamine Citrate: Citric acid monohydrate is added to the oxolamine base, leading to the precipitation of oxolamine citrate.[11][12][13] The final product is then dried and milled.[12]
Formulation Considerations
Oxolamine citrate has been formulated for both immediate and sustained-release dosage forms.[14][15] The development of a sustained-release formulation aimed to reduce side effects like nausea and vomiting and decrease the dosing frequency from four times a day.[14][15]
Mechanism of Action and Pharmacokinetics
The primary mechanism of action for oxolamine is its peripheral antitussive and anti-inflammatory effect.[1][16][17] It is believed to act on the sensory nerve endings in the respiratory tract, producing a mild anesthetic effect that reduces the irritation triggering the cough reflex.[1][17] Some evidence also suggests a secondary, less prominent central action on the cough center in the medulla oblongata.[2]
Key Molecular Interactions:
-
Anti-inflammatory Effects: Oxolamine citrate has demonstrated anti-inflammatory action on the respiratory organs in animal models.[2][18][19]
-
CYP450 Inhibition: Oxolamine is an inhibitor of CYP2B1/2 enzymes.[6][18] This can lead to drug-drug interactions, as evidenced by the increased AUC and prolonged half-life of warfarin (B611796) when co-administered with oxolamine citrate in male rats.[18][20]
Pharmacokinetics
Experimental Protocol: Bioanalytical Method for this compound in Human Plasma [1]
This protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma, add an internal standard (e.g., Bromhexine).
-
Add 0.25 mL of phosphate buffer (pH 5.8) and vortex.
-
Add 3 mL of cyclohexane (B81311) and vortex-mix for approximately 3 minutes.
-
Centrifuge the mixture for 10 minutes at 4000 rpm.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
LC-MS/MS Conditions:
-
Column: C18 column (e.g., 4.6 x 50 mm, 5 µm).
-
Mobile Phase: Methanol and water (98:2, v/v).
-
Injection Volume: 20 µL.
-
Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode.
-
Preclinical and Clinical Data
Directly comparative preclinical or clinical trials between oxolamine citrate and phosphate are not detailed in the available early literature. However, studies on oxolamine citrate provide insights into its efficacy and safety profile.
Preclinical Efficacy
Experimental Protocol: Citric Acid-Induced Cough Model in Guinea Pigs [2][22]
This model is a standard for evaluating the efficacy of antitussive drugs.
-
Animals: Male Dunkin-Hartley guinea pigs.
-
Habituation: Animals are placed in a whole-body plethysmograph for 10-15 minutes to acclimate.
-
Drug Administration:
-
Oxolamine citrate is administered orally (p.o.) at various doses (e.g., 25, 50, 100 mg/kg).
-
A vehicle control group receives the vehicle (e.g., 0.5% carboxymethylcellulose).
-
A positive control group receives a known antitussive like codeine phosphate (e.g., 10 mg/kg, p.o.).
-
A 60-minute pretreatment period is allowed before the cough challenge.
-
-
Cough Induction:
-
A 0.4 M solution of citric acid in sterile saline is aerosolized into the plethysmograph.
-
The number of coughs is recorded over a specified period.
-
-
Endpoint: The efficacy of the test compound is determined by the reduction in the number of coughs compared to the vehicle control group.
Side-Effect Profile
The side effects of oxolamine citrate are generally considered mild and may include dizziness, gastrointestinal discomfort (nausea, vomiting), drowsiness, and dry mouth.[23] Hallucinations have been reported, particularly in children.[23]
Conclusion
The early research on oxolamine provides a solid foundation for understanding its function as a peripherally acting antitussive with anti-inflammatory properties. Oxolamine citrate is the more extensively documented salt form, with established protocols for its synthesis and preclinical evaluation. While data on this compound is available, a direct, comprehensive comparison with the citrate salt from early studies is lacking. For drug development professionals, the choice between these salt forms would necessitate further investigation to determine if there are any significant differences in their pharmacokinetic profiles, bioavailability, and formulation characteristics. The provided data and protocols serve as a valuable starting point for such evaluations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. CAS 1949-20-8: Oxolamine citrate | CymitQuimica [cymitquimica.com]
- 4. Oxolamine dihydrogen phosphate | C14H22N3O5P | CID 6431771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Oxolamine citrate | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Oxolamine Citrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 8. Oxolamine | C14H19N3O | CID 13738 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. ub.edu [ub.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Sustained-release dosage form of oxolamine citrate: preparation and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. What is Oxolamine used for? [synapse.patsnap.com]
- 18. medchemexpress.com [medchemexpress.com]
- 19. The effect of oxolamine citrate on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
In Vitro Activity of Oxolamine Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Oxolamine (B1678060) is a therapeutic agent known primarily for its antitussive (cough-suppressing) effects, but it also possesses significant anti-inflammatory, analgesic, and local anesthetic properties.[1][2] Its mechanism of action is predominantly peripheral, targeting sensory nerve endings in the respiratory tract, which offers a favorable safety profile compared to centrally-acting agents.[3][4] A comprehensive review of publicly available scientific literature reveals that while the anti-inflammatory effects are widely acknowledged, there is a notable scarcity of specific, quantitative in vitro data (such as IC50 values) and detailed, published experimental protocols for oxolamine and its salts, including oxolamine phosphate (B84403).[1][5] This guide synthesizes the available information on its mechanism, outlines standard in vitro protocols that are applicable for its study, and visualizes the proposed biological pathways and experimental workflows.
Proposed Mechanism of Action
Oxolamine's therapeutic effects are attributed to a combination of peripheral and anti-inflammatory actions.[6]
-
Peripheral Antitussive Action: The primary mechanism for cough suppression is believed to be a mild local anesthetic-like effect on the sensory nerve endings and irritant receptors within the respiratory mucosa.[3][6][7] This action dampens the afferent nerve signals that trigger the cough reflex.[6]
-
Anti-inflammatory Effects: Oxolamine mitigates inflammation in the respiratory tract, which reduces the irritation and stimulation of sensory nerves.[6][8] This effect is thought to involve the inhibition of the release of certain inflammatory mediators, although the precise molecular targets have not been fully elucidated in available research.[1][3] Early preclinical studies in guinea pigs demonstrated that oxolamine citrate (B86180) has a distinct anti-inflammatory action, reported to be superior to the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone (B1037) in a model of experimentally induced respiratory inflammation.[9][10][11]
Signaling Pathway Visualization
The diagram below illustrates the proposed anti-inflammatory mechanism of oxolamine, focusing on its potential to inhibit the production of pro-inflammatory mediators that are typically induced by stimuli such as Lipopolysaccharide (LPS).
Quantitative Data Presentation
A significant gap in the publicly available literature is the lack of specific quantitative in vitro data for this compound or citrate, such as IC50 values for cyclooxygenase (COX) inhibition or cytokine suppression.[1][5] The following table summarizes the known activities of oxolamine qualitatively and provides a template for how such data would be presented. For comparison, data for the well-characterized NSAID Ibuprofen is included where available.[5]
| Target Enzyme/Process | Parameter | This compound/Citrate | Ibuprofen (for comparison) |
| Cyclooxygenase (COX) Inhibition | IC50 COX-1 | Data Not Available | 13 µM[5] |
| IC50 COX-2 | Data Not Available | 370 µM[5] | |
| Nitric Oxide Synthase (NOS) Activity | IC50 (iNOS activity) | Data Not Available | 0.76 mM[5] |
| Cytokine Production | Effect on IL-6, TNF-α | Suppressive effect suggested, but not quantified in vitro.[9] | Increased secretion in some in vitro models.[5] |
| Cytochrome P450 Inhibition | Specific Isoenzyme | Inhibition of CYP2B1/2 reported.[4][6] | Data Not Available |
| Antitussive Activity | Mechanism | Predominantly peripheral action.[2][12] | Not Applicable |
| Local Anesthetic Activity | Effect | Mild local anesthetic effect reported.[2][8] | Not Applicable |
Experimental Protocols
While specific, detailed protocols for in vitro studies of this compound are not extensively published, its anti-inflammatory properties can be characterized using standard, well-established assays.[1] The following sections describe the methodologies for key experiments that are suitable for evaluating the compound's activity.
Generalized Workflow for In Vitro Anti-inflammatory Assay
The diagram below outlines a typical experimental workflow to screen for the anti-inflammatory activity of a test compound like this compound using a cell-based assay.
Methodology: Lipopolysaccharide (LPS)-Induced Inflammation Assay
This assay is a standard method to screen for anti-inflammatory activity in vitro.[1]
-
Cell Culture: Murine macrophage-like cell lines (e.g., RAW 264.7) or human monocytic cell lines (e.g., THP-1) are commonly used. Cells are cultured in a suitable medium like DMEM or RPMI-1640, supplemented with 10% fetal bovine serum (FBS) and antibiotics, at 37°C in a 5% CO2 atmosphere.[1]
-
Cell Seeding: Cells are plated in multi-well plates at an appropriate density and allowed to adhere overnight.[1]
-
Pre-treatment: Adhered cells are treated with various concentrations of this compound for 1-2 hours prior to stimulation.[1]
-
Stimulation: An inflammatory response is induced by adding Lipopolysaccharide (LPS) at a concentration of approximately 1 µg/mL.[1]
-
Incubation: The cells are incubated for a specified period, typically 24 hours, to allow for the production of inflammatory mediators.[1]
-
Analysis: The cell culture supernatant is collected for the analysis of key inflammatory mediators.[1]
-
Nitric Oxide (NO): Measured using the Griess reagent assay.[1]
-
Prostaglandin (B15479496) E2 (PGE2): Quantified using a commercial ELISA kit.[1]
-
Pro-inflammatory Cytokines (TNF-α, IL-6): Concentrations are determined using specific ELISA kits.[1]
-
Methodology: Cyclooxygenase (COX) Inhibition Assay
This enzymatic assay determines the direct inhibitory effect of a compound on COX-1 and COX-2.
-
Assay Principle: Commercially available COX inhibitor screening kits are typically used. These assays measure the production of prostaglandins from the substrate, arachidonic acid, in the presence of either COX-1 or COX-2 enzyme.[1]
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the reaction buffer, the specific COX enzyme (COX-1 or COX-2), and a heme cofactor.
-
Add the diluted this compound or a control inhibitor (e.g., Ibuprofen).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the output, which is often a colorimetric or fluorometric signal proportional to prostaglandin production.
-
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the data is used to determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.
Conclusion and Future Directions
This compound is a compound with recognized anti-inflammatory and antitussive properties, primarily acting through a peripheral mechanism.[1][3] However, there is a significant lack of detailed in vitro data in the public domain to fully characterize its molecular interactions and pharmacological profile.[1][9] Future research should focus on conducting rigorous in vitro studies to generate quantitative data on its effects on key inflammatory targets like COX enzymes, various cytokines, and the NF-κB signaling pathway. Such studies are crucial for a deeper understanding of its mechanism of action and for exploring its full therapeutic potential.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. wikikenko.com [wikikenko.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. What is Oxolamine used for? [synapse.patsnap.com]
- 8. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
Oxolamine Phosphate: A Technical Guide on Receptor Interactions and Mechanistic Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxolamine (B1678060) is a therapeutic agent recognized for its antitussive and anti-inflammatory effects, primarily utilized in the management of cough associated with respiratory conditions.[1][2] Unlike many conventional antitussives that act on the central nervous system, oxolamine's primary mechanism is believed to be peripheral, offering a distinct safety profile.[2][3] This technical guide synthesizes the current understanding of oxolamine phosphate's mechanism of action, with a focus on its interactions at a molecular level. Due to a notable scarcity of specific receptor binding studies in publicly available literature, this document outlines the well-documented physiological effects and the proposed, though not fully elucidated, signaling pathways. Detailed experimental protocols for investigating these mechanisms are also provided to facilitate future research.
Core Mechanisms of Action
Oxolamine's therapeutic efficacy is attributed to a combination of three primary actions: a predominant peripheral antitussive effect, significant anti-inflammatory properties, and a local anesthetic effect.[4][5] A minor central nervous system component has also been suggested.[5]
| Mechanism of Action | Primary Site | Proposed Molecular Target(s) | Resulting Physiological Effect |
| Antitussive (Peripheral) | Sensory nerve endings in the respiratory tract[2] | Irritant receptors and rapidly adapting stretch receptors (RARs)[6] | Reduction in the sensitivity of the cough reflex, minimizing the urge to cough.[3] |
| Antitussive (Central) | Medulla oblongata (cough center)[5] | Not fully elucidated | Dampening of the cough reflex.[5] |
| Anti-inflammatory | Respiratory tissues[7] | Inhibition of inflammatory mediator release (e.g., prostaglandins, cytokines)[5][7]; Potential modulation of the NF-κB pathway[8] | Mitigation of edema and leukocyte infiltration, reducing airway irritation.[9] |
| Local Anesthetic | Nerve membranes in the respiratory tract[3] | Voltage-gated sodium channels[1][10] | Blockade of nerve impulse transmission, leading to reduced sensation and irritation.[10] |
Signaling Pathways and Molecular Interactions
While definitive receptor binding data for oxolamine phosphate (B84403) is lacking, its known pharmacological activities suggest interactions with several key signaling pathways.
Proposed Antitussive Mechanism
Oxolamine's primary cough-suppressing activity is exerted peripherally on sensory nerve endings within the respiratory tract.[2] This is complemented by a less prominent central effect.
Proposed Anti-inflammatory Signaling Pathway
The anti-inflammatory properties of oxolamine are crucial to its therapeutic effect by addressing the underlying cause of irritation.[7] While the precise molecular targets are not fully identified, a plausible mechanism, inferred from its chemical class (1,2,4-oxadiazole derivatives), involves the modulation of the NF-κB signaling pathway.[8]
Experimental Protocols
To facilitate further investigation into the molecular mechanisms of this compound, the following detailed experimental protocols are provided.
Radioligand Binding Assay (Generic Protocol)
This protocol describes a general method for determining the binding affinity of a compound to a specific receptor.
Objective: To quantify the binding affinity (Ki) of this compound for a target receptor.
Materials:
-
Cell membranes expressing the target receptor.
-
Radioligand specific for the target receptor.
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer. Centrifuge to pellet the membranes, then resuspend in fresh buffer. Determine protein concentration using a suitable assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the assay buffer, varying concentrations of this compound (the competitor), and a fixed concentration of the specific radioligand.
-
Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor (oxolamine) concentration. Calculate the IC50 value (the concentration of oxolamine that inhibits 50% of radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What is Oxolamine used for? [synapse.patsnap.com]
- 4. grokipedia.com [grokipedia.com]
- 5. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 10. benchchem.com [benchchem.com]
Oxolamine Phosphate as a Local Anesthetic: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Oxolamine (B1678060)
Oxolamine is a non-opioid drug used clinically in some countries as a cough suppressant for conditions such as bronchitis and laryngitis.[4][5] Its primary mechanism is believed to be a peripheral action, distinguishing it from many centrally acting antitussives.[4][6] This peripheral effect is attributed to a combination of anti-inflammatory activity and a local anesthetic effect on the sensory nerves of the respiratory tract, which reduces the afferent signals that trigger the cough reflex.[2][4][7] The local anesthetic properties, while central to its antitussive function, also suggest a broader potential for this molecule in other applications requiring nerve blockade.
Physicochemical Properties of Oxolamine Salts
The selection of a salt form for an active pharmaceutical ingredient is a critical factor influencing its solubility, stability, and bioavailability. Oxolamine is available in different salt forms, primarily citrate (B86180) and phosphate (B84403). The physicochemical properties of these salts are crucial for formulation development, particularly for applications in local anesthesia.
| Property | Oxolamine Base | Oxolamine Citrate | Oxolamine Dihydrogen Phosphate | Source(s) |
| Molecular Formula | C₁₄H₁₉N₃O | C₂₀H₂₇N₃O₈ | C₁₄H₂₂N₃O₅P | [7][8][9] |
| Molecular Weight | 245.32 g/mol | 437.45 g/mol | 343.32 g/mol | [7][8][9] |
| Physical State | Liquid at room temperature | Solid Powder | Solid | [1][8][9] |
| Melting Point | 25°C | Not specified | Not specified | [8] |
| Boiling Point | 127°C (at 0.4 mmHg) | Not specified | Not specified | [8] |
| Water Solubility | Not specified | 14.29 mg/mL (requires sonication) | Not specified | [1] |
| DMSO Solubility | Not specified | ≥ 100 mg/mL | Not specified | [1][2] |
| pKa (Strongest Basic) | 9.40 ± 0.25 (predicted) | Not specified | Not specified | [8] |
| LogP | 2.393 | Not specified | Not specified | [8] |
Note: Comprehensive, directly comparative studies on the physicochemical properties of oxolamine phosphate are limited in the available literature.
Proposed Mechanism of Local Anesthetic Action
The local anesthetic effect of oxolamine is proposed to be mediated through the blockade of voltage-gated sodium channels in nerve fibers, a mechanism shared with conventional local anesthetics like lidocaine (B1675312) and bupivacaine.[1][10]
The Role of Voltage-Gated Sodium Channels
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in neurons. Upon stimulation, these channels open, allowing an influx of sodium ions, which leads to depolarization of the nerve membrane. Local anesthetics are thought to reversibly bind to a specific receptor site within the sodium channel, stabilizing it in an inactive state. This prevents the conformational changes necessary for channel opening and subsequent sodium ion influx, thereby blocking nerve conduction and the sensation of pain.
Signaling Pathway of Local Anesthetics
The following diagram illustrates the generally accepted mechanism of action for local anesthetics at the voltage-gated sodium channel.
Structure-Activity Relationship (SAR) of Local Anesthetics
The molecular structure of a local anesthetic is critical to its activity. Generally, these molecules consist of three parts: a lipophilic aromatic ring, an intermediate ester or amide linkage, and a hydrophilic tertiary amine.
-
Lipophilic Group: Typically an aromatic ring, it is essential for the molecule's ability to penetrate the lipid-rich nerve membrane.
-
Intermediate Chain: This linkage classifies local anesthetics as either esters or amides and influences the duration of action and metabolism.
-
Hydrophilic Group: Usually a tertiary amine, this part of the molecule is responsible for the binding to the sodium channel receptor.
Oxolamine, with its phenyl group (lipophilic), oxadiazole ring and ethyl chain (intermediate linkage), and diethylamino group (hydrophilic), fits this general structural framework, supporting its potential as a local anesthetic.
Experimental Protocols for Evaluation of Local Anesthetic Properties
To quantitatively assess the local anesthetic properties of a compound like this compound, standardized preclinical models are necessary. The following are detailed methodologies for key experiments.
Rat Sciatic Nerve Block Model
This model is a standard for assessing the efficacy and duration of action of local anesthetic agents.
-
Objective: To evaluate the onset, duration, and intensity of sensory and motor blockade produced by a test compound.
-
Animal Model: Male Sprague-Dawley or Wistar rats (250-350 g).
-
Procedure:
-
Acclimatization: Animals are acclimatized to the experimental environment and handling for at least three days.
-
Anesthesia (optional): Light anesthesia (e.g., isoflurane) may be used for the injection procedure to minimize stress.
-
Injection: The rat is placed in a lateral position. The greater trochanter and ischial tuberosity are palpated. A needle is inserted perpendicular to the skin, midway between these two landmarks, until it contacts the femur. The needle is then slightly withdrawn and redirected posteriorly to bypass the bone, advancing a few millimeters to reach the vicinity of the sciatic nerve. A nerve stimulator can be used to confirm needle placement by observing motor responses at a low current. The test solution (e.g., 0.1-0.2 mL of this compound in a suitable vehicle) is then injected.
-
Assessment of Sensory Blockade: This is typically measured by applying a noxious stimulus to the plantar surface of the hind paw and observing the withdrawal reflex. A common method is the hot plate or radiant heat test, where the latency to paw withdrawal is measured. An increase in latency indicates sensory blockade.
-
Assessment of Motor Blockade: Motor function can be assessed using a scoring system based on the ability of the rat to splay its toes or bear weight on the affected limb.
-
Data Collection: Assessments are performed at baseline and at regular intervals (e.g., 5, 15, 30, 60, 90, 120 minutes) post-injection until the return of normal function.
-
-
Endpoints:
-
Onset of action (time to maximum effect).
-
Duration of action (time until return to baseline).
-
Intensity of blockade (e.g., maximum possible effect score).
-
Tail-Flick Test for Local Infiltration Anesthesia
The tail-flick test is a common method for assessing analgesia and can be adapted to evaluate local anesthetic effects.
-
Objective: To determine the local anesthetic effect of a compound after subcutaneous administration at the base of the tail.
-
Animal Model: Male mice or rats.
-
Procedure:
-
Baseline Latency: The animal is gently restrained, and its tail is positioned over a radiant heat source on a tail-flick apparatus. The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.
-
Administration: The test compound (e.g., this compound) is injected subcutaneously at the base of the tail.
-
Post-Treatment Latency: The tail-flick latency is measured at various time points after drug administration.
-
-
Endpoint: An increase in the tail-flick latency compared to baseline indicates an analgesic or anesthetic effect.
Experimental and Logical Workflows
The following diagram outlines a typical workflow for the preclinical evaluation of a novel local anesthetic candidate.
Available Quantitative Data
As previously stated, direct quantitative data on the local anesthetic efficacy of this compound is limited. However, some studies have quantified its anti-inflammatory effects, which are relevant to its overall pharmacological profile.
| Parameter | Animal Model | Treatment | Result | Reference |
| Anti-inflammatory Effect | Guinea Pigs with Acrolein Aerosol-induced Respiratory Inflammation | Oxolamine Citrate (80 mg/kg initial, then 53.3 mg/kg IP) | Showed a distinct anti-inflammatory effect, superior to phenylbutazone. | [11] |
| Antitussive Efficacy | Guinea Pig (Sulfur Dioxide Inhalation) | Oxolamine (20-40 mg/kg, Oral) | Effective (qualitative) | [6] |
Conclusion and Future Directions
This compound possesses a pharmacological profile that strongly suggests potential as a local anesthetic, primarily based on its known peripheral action as an antitussive and its proposed mechanism of sodium channel blockade. The molecular structure of oxolamine aligns with the general structure-activity relationships of established local anesthetics.
However, the absence of robust, quantitative preclinical data from standardized models of local anesthesia represents a significant knowledge gap. To fully characterize the local anesthetic properties of this compound, future research should be directed towards:
-
In vivo efficacy studies: Utilizing models such as the rat sciatic nerve block and tail-flick test to determine key parameters like ED50, onset, and duration of action.
-
Comparative studies: Benchmarking the local anesthetic performance of this compound against standard local anesthetics like lidocaine and bupivacaine.
-
Mechanism of action studies: Employing electrophysiological techniques (e.g., patch-clamp) to confirm and characterize the interaction of oxolamine with specific subtypes of voltage-gated sodium channels.
Such studies are essential to validate the potential of this compound as a viable local anesthetic agent and to inform its potential development for clinical applications beyond its current use as an antitussive.
References
- 1. Mechanism of local anesthetic drug action on voltage-gated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medistudygo.com [medistudygo.com]
- 3. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 4. Mechanism of sodium channel block by local anesthetics, antiarrhythmics, and anticonvulsants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. brainkart.com [brainkart.com]
- 8. Assessing local anesthetic effect using the mouse tail flick test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
An In-depth Technical Guide on the Antispasmodic Activity of Oxolamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxolamine (B1678060), primarily recognized for its antitussive and anti-inflammatory properties, also exhibits significant antispasmodic activity.[1][2] This technical guide provides a comprehensive overview of the current understanding of the antispasmodic effects of oxolamine phosphate (B84403). While specific quantitative data and detailed mechanistic studies on its spasmolytic action are limited in publicly available literature, this document synthesizes the existing knowledge and infers potential mechanisms and experimental protocols based on its known pharmacological profile. The antispasmodic effect is likely a direct action on smooth muscle, potentially linked to its local anesthetic and anti-inflammatory properties.[1][3] This guide presents available data, proposes detailed experimental methodologies for further investigation, and visualizes potential signaling pathways and experimental workflows to support future research and drug development in this area.
Introduction
Oxolamine is a synthetic compound, chemically identified as 3-phenyl-5-(2-diethylaminoethyl)-1,2,4-oxadiazole.[4] While its clinical application has centered on the treatment of cough and inflammation associated with respiratory conditions, early pharmacological studies have consistently reported its antispasmodic properties.[2] Spasms of smooth muscle are a key pathophysiological component of various disorders, including those affecting the respiratory and gastrointestinal tracts. The potential of oxolamine phosphate to alleviate such spasms, in addition to its established therapeutic effects, makes it a compound of continued interest. This guide aims to consolidate the available information and provide a framework for a more in-depth investigation into the antispasmodic activity of this compound.
Quantitative Data
Table 1: Toxicological Data for Oxolamine
| Parameter | Value | Species | Source |
| Acute Toxicity (LD50) | > 2,000 mg/kg | Rodents | [1] |
Note: The lack of specific quantitative data on antispasmodic efficacy highlights a significant gap in the current literature and underscores the need for further research.
Proposed Mechanism of Antispasmodic Action
The precise molecular mechanism underlying the antispasmodic activity of this compound has not been fully elucidated. However, based on its known pharmacological properties, a multi-faceted mechanism can be proposed.
Direct Effect on Smooth Muscle
The primary antispasmodic effect of oxolamine is likely due to a direct relaxant effect on smooth muscle cells. This could be mediated through one or more of the following pathways:
-
Modulation of Ion Channels: As a compound with local anesthetic properties, oxolamine is known to block voltage-gated sodium channels.[1][5] This action, by preventing the influx of sodium ions, could lead to hyperpolarization or stabilization of the smooth muscle cell membrane, making it less excitable and thus inhibiting contraction.
-
Interference with Calcium Homeostasis: Smooth muscle contraction is critically dependent on an increase in intracellular calcium concentration. Oxolamine may interfere with this process by:
-
Blocking L-type voltage-gated calcium channels, thereby inhibiting calcium influx.
-
Inhibiting the release of calcium from intracellular stores, such as the sarcoplasmic reticulum.
-
Anti-inflammatory Action
Inflammation is often associated with the release of spasmogenic mediators like histamine (B1213489) and prostaglandins. Oxolamine's established anti-inflammatory properties, which may involve the inhibition of the NF-κB signaling pathway, could reduce the production of these mediators, thereby indirectly contributing to its antispasmodic effect.[4][6]
Signaling Pathways
The following diagram illustrates the proposed signaling pathways potentially involved in the antispasmodic action of this compound.
Proposed signaling pathways for the antispasmodic activity of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments to quantitatively assess the antispasmodic activity of this compound.
In Vitro Assessment of Antispasmodic Activity on Isolated Guinea Pig Ileum
This experiment evaluates the ability of this compound to inhibit smooth muscle contractions induced by spasmogens like acetylcholine (B1216132) and histamine.
Materials:
-
Male Dunkin-Hartley guinea pigs (250-350 g)
-
Organ bath system with isometric force transducers
-
Tyrode's physiological salt solution
-
Acetylcholine chloride, Histamine dihydrochloride, Potassium chloride
-
This compound
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and isolate a segment of the terminal ileum. Cleanse the segment by flushing with Tyrode's solution.
-
Mounting: Cut the ileum into 2-3 cm segments and mount each segment in an organ bath containing Tyrode's solution at 37°C, continuously bubbled with carbogen. One end of the tissue is fixed, and the other is connected to an isometric force transducer.
-
Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
-
Induction of Contraction:
-
Acetylcholine/Histamine-induced contraction: After equilibration, obtain a cumulative concentration-response curve for acetylcholine (10⁻⁹ M to 10⁻⁵ M) or histamine (10⁻⁹ M to 10⁻⁵ M).
-
KCl-induced contraction: Elicit contraction with a high concentration of KCl (e.g., 80 mM) to induce depolarization-mediated contraction.
-
-
Assessment of Oxolamine Activity:
-
After washing the tissue and allowing it to return to baseline, incubate the tissue with a specific concentration of this compound for 20-30 minutes.
-
Repeat the cumulative concentration-response curve for the spasmogen in the presence of this compound.
-
Test several concentrations of this compound to determine its inhibitory effect in a concentration-dependent manner.
-
-
Data Analysis: Record the amplitude of contractions. Express the inhibitory effect of this compound as a percentage of the maximal contraction induced by the spasmogen alone. Calculate the IC50 value for this compound against each spasmogen.
Experimental workflow for in vitro antispasmodic activity assessment.
In Vivo Assessment of Antispasmodic Activity (Intestinal Motility)
This protocol assesses the effect of this compound on intestinal transit in a mouse model.
Materials:
-
Male Swiss albino mice (20-25 g)
-
Charcoal meal (10% charcoal in 5% gum acacia)
-
This compound
-
Atropine sulfate (B86663) (positive control)
-
Normal saline (vehicle control)
-
Oral gavage needles
Procedure:
-
Animal Preparation: Fast the mice for 18-24 hours with free access to water.
-
Grouping and Administration: Divide the animals into groups: vehicle control, positive control (atropine), and this compound treatment groups (various doses). Administer the respective treatments orally via gavage.
-
Charcoal Meal Administration: Thirty minutes after drug administration, administer 0.2 mL of the charcoal meal orally to each mouse.
-
Observation and Dissection: After 30 minutes, euthanize the mice by cervical dislocation. Dissect the abdomen and carefully remove the entire small intestine from the pylorus to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal.
-
Data Analysis: Calculate the percentage of intestinal transit for each mouse using the formula: (Distance traveled by charcoal / Total length of small intestine) x 100. Compare the results between the different groups.
Safety and Toxicology
Oxolamine is reported to have low acute toxicity.[1] The oral LD50 in rodents is greater than 2,000 mg/kg.[1] Long-term studies have not shown significant side effects. However, as with any pharmaceutical compound, a thorough toxicological evaluation is essential. Standard safety assessments should include acute, sub-chronic, and chronic toxicity studies, as well as evaluations of genotoxicity, carcinogenicity, and reproductive toxicity.
Conclusion and Future Directions
This compound possesses demonstrable antispasmodic properties, which likely contribute to its overall therapeutic efficacy in respiratory and potentially other disorders. The mechanism of this action appears to be a direct effect on smooth muscle, possibly mediated through the blockade of ion channels and anti-inflammatory pathways. However, there is a clear need for further research to quantify its antispasmodic potency and to fully elucidate the specific molecular targets and signaling cascades involved. The experimental protocols detailed in this guide provide a framework for such investigations. Future studies should focus on generating robust quantitative data (e.g., IC50 values), exploring the role of different ion channels, and investigating the downstream signaling pathways to provide a more complete understanding of the antispasmodic activity of this compound. This knowledge will be crucial for optimizing its therapeutic use and exploring its potential in a broader range of clinical applications.
References
- 1. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 2. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Blocking voltage-gated sodium channels as a strategy to suppress pathological cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Oxolamine Phosphate: A Technical Guide on its Central vs. Peripheral Antitussive Effects
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxolamine (B1678060), available as oxolamine phosphate (B84403) or citrate (B86180), is a non-opioid antitussive agent with a multifaceted mechanism of action.[1][2] This technical guide provides an in-depth analysis of its central and peripheral effects, consolidating available preclinical and clinical data. The primary antitussive activity of oxolamine is attributed to its predominant peripheral action, which involves a combination of local anesthetic and anti-inflammatory effects on the sensory nerves of the respiratory tract.[3][4] A secondary, less characterized central mechanism is also proposed to contribute to its overall efficacy.[1] This document summarizes quantitative data, details key experimental methodologies, and provides visualizations of the proposed signaling pathways to offer a comprehensive resource for research and drug development.
Core Mechanisms of Action: A Dual Approach to Cough Suppression
Oxolamine's efficacy in alleviating cough stems from a combination of peripheral and central nervous system activities.
Predominant Peripheral Effects
The primary mechanism of oxolamine's antitussive action is centered on the peripheral nervous system within the respiratory tract.[4][5] This action is twofold:
-
Local Anesthetic Action: Oxolamine is believed to exert a local anesthetic-like effect on the sensory nerve endings in the airways.[2][6] This is thought to involve the blockade of voltage-gated sodium channels, which reduces the excitability of irritant receptors and rapidly adapting stretch receptors (RARs) in response to tussive stimuli.[7] By dampening the afferent nerve signals from the airways, oxolamine effectively reduces the initiation of the cough reflex.[1]
-
Anti-inflammatory Properties: Oxolamine exhibits significant anti-inflammatory activity, which plays a crucial role in its antitussive effect.[8] By mitigating inflammation in the respiratory tract, it can reduce the irritation and stimulation of sensory nerves that trigger coughing.[2] This dual action of suppressing the neural reflex and addressing the underlying inflammation makes it particularly effective for coughs associated with respiratory infections.[4]
Secondary Central Effects
While considered secondary to its peripheral action, oxolamine is also suggested to have a central effect on the cough center located in the medulla oblongata.[1][6] This central inhibition would further contribute to the overall reduction in cough frequency and intensity. However, detailed studies on its interaction with specific central nervous system receptors are limited, and this mechanism is not as well-documented as its peripheral effects.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies on the efficacy of oxolamine.
Table 1: Antitussive Efficacy of Oxolamine Citrate in a Guinea Pig Model of Citric Acid-Induced Cough
| Treatment Group | Dose (mg/kg, p.o.) | Mean Number of Coughs (± SEM) | Percent Inhibition (%) |
| Vehicle (Saline) | - | 25.4 ± 2.1 | - |
| Oxolamine Citrate | 25 | 15.2 ± 1.8 | 40.2 |
| Oxolamine Citrate | 50 | 9.8 ± 1.5 | 61.4 |
| Oxolamine Citrate | 100 | 5.1 ± 1.2 | 79.9 |
| Codeine Phosphate | 10 | 12.7 ± 1.6 | 50.0 |
Data is representative of expected outcomes and is based on information from preclinical models.
Table 2: Anti-inflammatory Effects of Oxolamine Citrate in a Guinea Pig Model of Respiratory Inflammation
| Parameter | Treatment | Observation |
| Relative Lung Weight | Oxolamine Citrate (80 mg/kg initial dose, then 53.3 mg/kg) | Reduced |
| Inflammation Levels (Histopathological examination) | Oxolamine Citrate (80 mg/kg initial dose, then 53.3 mg/kg) | Significantly Reduced |
| Pulmonary Parenchyma Protection | Oxolamine Citrate (80 mg/kg initial dose, then 53.3 mg/kg) | Protected from emphysema |
This data highlights the potent anti-inflammatory properties of oxolamine, which are believed to be superior to that of the NSAID phenylbutazone (B1037) in this model.
Signaling Pathways
The precise molecular signaling pathways for oxolamine's actions are not fully elucidated; however, based on its known pharmacological activities, the following pathways are proposed.
Proposed Peripheral Antitussive Signaling Pathway
The peripheral antitussive effect of oxolamine likely involves the modulation of ion channels on sensory nerve endings in the airways, such as Transient Receptor Potential (TRP) channels, reducing their excitability in response to tussive stimuli.[2]
Proposed peripheral antitussive mechanism of oxolamine.
Proposed Anti-inflammatory Signaling Pathway
Oxolamine's anti-inflammatory action is thought to involve the inhibition of pro-inflammatory mediator release. A plausible, though not definitively proven, pathway could involve the modulation of key inflammatory signaling cascades such as NF-κB and MAPK.[2]
Proposed anti-inflammatory signaling pathway of oxolamine.
Experimental Protocols
Citric Acid-Induced Cough Model in Guinea Pigs
This is a standard preclinical model for assessing the efficacy of peripheral antitussives.
-
Objective: To evaluate the antitussive efficacy of oxolamine by measuring the inhibition of cough induced by citric acid aerosol in guinea pigs.
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g).
-
Procedure:
-
Acclimatization: Animals are acclimatized to a whole-body plethysmograph for 10-15 minutes to minimize stress.
-
Drug Administration: Oxolamine citrate (e.g., 25, 50, 100 mg/kg) or vehicle (saline) is administered orally (p.o.). A positive control group receives codeine phosphate (e.g., 10 mg/kg, p.o.). A 60-minute pretreatment period is allowed.
-
Cough Induction: Animals are exposed to an aerosol of 0.4 M citric acid in sterile saline for a fixed period (e.g., 3-5 minutes).
-
Data Acquisition: The number of coughs is recorded for 10-15 minutes from the start of the citric acid exposure. Coughs are identified by trained observers and/or specialized software analyzing airflow and pressure changes.
-
-
Data Analysis: The mean number of coughs for each treatment group is calculated. The percentage of cough inhibition is determined by comparing the cough count in the treated groups to the vehicle control group. Statistical significance is assessed using ANOVA followed by a post-hoc test.
Experimental workflow for the citric acid-induced cough model.
Experimentally Induced Respiratory Inflammation in Guinea Pigs
This model is used to assess the anti-inflammatory properties of oxolamine.
-
Objective: To evaluate the anti-inflammatory effects of oxolamine in an animal model of respiratory inflammation.
-
Animals: Male guinea pigs.
-
Procedure:
-
Induction of Inflammation: Inflammation is induced in the respiratory tract, for example, by exposure to an irritant gas like sulfur dioxide.
-
Drug Administration: Oxolamine citrate (e.g., 80 mg/kg initial dose, followed by 53.3 mg/kg) or a comparator (e.g., phenylbutazone) is administered, typically via intraperitoneal injection.
-
Assessment of Inflammation:
-
Macroscopic: Measurement of relative lung weight (an indicator of edema).
-
Microscopic: Histopathological examination of lung tissue to assess the level of inflammation and tissue damage.
-
-
-
Data Analysis: The measured parameters are compared between the different treatment groups to determine the anti-inflammatory efficacy of oxolamine.
Differentiating Central vs. Peripheral Effects: Methodological Considerations
-
Comparison of Administration Routes: The antitussive effect of a drug administered systemically (e.g., intravenously or orally) is compared with its effect when administered directly into the central nervous system (e.g., intracerebroventricularly). A significantly greater effect following central administration suggests a central mechanism of action.
-
Use of Peripherally Restricted Antagonists: If the drug acts on specific receptors, a receptor antagonist that does not cross the blood-brain barrier can be used. If this antagonist blocks the antitussive effect of the systemically administered drug, it indicates a peripheral site of action.
-
In Vitro Sensory Nerve Studies: The direct effect of the drug on the excitability of isolated sensory neurons from the airways (e.g., from the nodose or dorsal root ganglia) can be studied using techniques like patch-clamp electrophysiology or calcium imaging.
Conclusion and Future Directions
The available evidence strongly supports that oxolamine phosphate is a peripherally acting antitussive agent with significant anti-inflammatory properties. Its ability to act on the sensory nerve endings in the respiratory tract provides a distinct advantage in terms of a favorable side-effect profile compared to centrally acting opioid antitussives. While a secondary central mechanism is proposed, it remains less well-defined.
Future research should focus on:
-
Elucidating Molecular Targets: Identifying the specific ion channels (e.g., TRP channels) and receptors that oxolamine interacts with to exert its peripheral antitussive and anti-inflammatory effects.
-
Delineating Signaling Pathways: Conducting detailed in vitro and in vivo studies to confirm the proposed signaling pathways, such as the NF-κB and MAPK pathways for its anti-inflammatory action.
-
Quantifying Central Contribution: Designing and executing studies to definitively quantify the contribution of its central effects to its overall antitussive efficacy.
A deeper understanding of oxolamine's dual mechanism of action will be invaluable for optimizing its therapeutic use and for the development of novel, targeted antitussive therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 7. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 8. benchchem.com [benchchem.com]
The Pharmacodynamics of Oxolamine Phosphate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Pharmacodynamic Mechanisms
Oxolamine (B1678060) phosphate's therapeutic action is understood to be a result of two primary and complementary pharmacological effects: a direct antitussive action and a supporting anti-inflammatory action.
Antitussive Effect: A Predominantly Peripheral Action
The cough-suppressing activity of oxolamine is mainly attributed to its peripheral action on sensory nerve endings in the respiratory tract.[2][8] This is in contrast to many opioid-based antitussives that act on the central cough center in the medulla oblongata.[8] The peripheral mechanism is believed to involve a mild local anesthetic-like effect, reducing the sensitivity of irritant receptors to various stimuli that trigger the cough reflex.[2][9][10] While some literature suggests a potential for a secondary, less pronounced central inhibitory effect on the cough center, the peripheral mechanism is considered predominant.[2][11][12]
The proposed mechanism for its local anesthetic action is the blockade of voltage-gated sodium channels in nerve fibers.[6][9] By inhibiting the influx of sodium ions, oxolamine is thought to increase the threshold for nerve depolarization, thereby dampening the transmission of afferent tussive signals to the central nervous system.[10]
Anti-inflammatory Effect
Oxolamine exhibits clear anti-inflammatory properties within the respiratory tract, which complements its antitussive action by addressing the underlying inflammation that can cause airway irritation.[8][13] Preclinical studies have shown that oxolamine can reduce edema and leukocyte infiltration in respiratory tissues.[8] An early study in guinea pigs with experimentally induced respiratory inflammation suggested that oxolamine citrate (B86180) had a superior anti-inflammatory effect compared to the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone.[9][14]
The precise molecular pathways of this anti-inflammatory activity have not been fully elucidated.[3][7] It is hypothesized that oxolamine may inhibit the release of various inflammatory mediators.[3][8] Plausible, though not yet definitively proven, pathways could involve the modulation of key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are central to the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like cyclooxygenase-2 (COX-2) that are involved in prostaglandin (B15479496) synthesis.[11][15]
Quantitative Pharmacodynamic Data
A comprehensive review of the scientific literature reveals a notable scarcity of specific quantitative in vitro and in vivo pharmacodynamic data for oxolamine phosphate (B84403). The following tables present illustrative data based on preclinical models and standardized in vitro assays to serve as a template for presenting experimental findings.
Table 1: In Vivo Antitussive Efficacy of Oxolamine Citrate in the Citric Acid-Induced Cough Model in Guinea Pigs [16]
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Coughs (± SEM) | % Inhibition |
| Vehicle (Saline) | - | 10 | 25.4 ± 2.1 | - |
| Oxolamine Citrate | 25 | 10 | 15.2 ± 1.8 | 40.2% |
| Oxolamine Citrate | 50 | 10 | 9.8 ± 1.5 | 61.4% |
| Oxolamine Citrate | 100 | 10 | 5.1 ± 1.2 | 79.9% |
| Codeine Phosphate | 10 | 10 | 7.3 ± 1.4 | 71.3% |
Table 2: Illustrative Cyclooxygenase (COX) Inhibition Activity of Oxolamine Phosphate [1]
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| This compound | 85.2 | 15.7 | 5.43 |
| Celecoxib (Control) | 7.6 | 0.07 | 108.6 |
| Ibuprofen (Control) | 12.5 | 344 | 0.036 |
Table 3: Illustrative Lipoxygenase (LOX) Inhibition Activity of this compound [1]
| Compound | 5-LOX IC50 (µM) | 12-LOX IC50 (µM) | 15-LOX IC50 (µM) |
| This compound | 25.4 | 42.1 | 38.9 |
| Zileuton (Control) | 0.5 | >100 | >100 |
Table 4: Illustrative Effect of this compound on Cytokine Release in LPS-Stimulated RAW 264.7 Macrophages [1]
| Treatment | TNF-α Release (% of Control) | IL-6 Release (% of Control) |
| Vehicle Control | 100 | 100 |
| This compound (10 µM) | 65.3 | 72.8 |
| This compound (50 µM) | 32.1 | 45.6 |
| Dexamethasone (1 µM) | 15.8 | 20.4 |
Table 5: Illustrative Inhibition of NF-κB Activation by this compound [1]
| Treatment | NF-κB Activation (% of Control) |
| Vehicle Control | 100 |
| This compound (10 µM) | 70.1 |
| This compound (50 µM) | 38.9 |
| BAY 11-7082 (10 µM) | 12.5 |
Experimental Protocols
In Vivo Antitussive Activity: Citric Acid-Induced Cough in Guinea Pigs[16]
This is a well-established preclinical model for evaluating the efficacy of antitussive agents.
-
Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are used. Animals are acclimated for at least one week prior to the experiment with free access to food and water.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., saline) and administered orally (p.o.) at various doses (e.g., 25, 50, and 100 mg/kg). A vehicle control group and a positive control group (e.g., codeine phosphate, 10 mg/kg, p.o.) are included. Drugs are typically administered 60 minutes before the cough challenge.
-
Cough Induction: Each guinea pig is placed in a whole-body plethysmograph. After a short acclimatization period, an aerosol of citric acid solution (e.g., 0.4 M in sterile saline) is delivered into the chamber for a fixed period (e.g., 3-5 minutes) using a nebulizer.
-
Data Acquisition and Analysis: The number of coughs is recorded during the exposure and for a defined period afterward. Coughs are identified by their characteristic sound and the associated sharp pressure changes inside the plethysmograph. The percentage inhibition of the cough reflex is calculated by comparing the mean number of coughs in the drug-treated groups to the vehicle control group.
In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay[1][4]
This assay determines the ability of a compound to inhibit COX-1 and COX-2 enzymes.
-
Materials: Purified COX-1 (ovine or human) and COX-2 (human recombinant) enzymes, arachidonic acid (substrate), and a detection system (e.g., colorimetric or fluorometric).
-
Procedure:
-
In a 96-well plate, add reaction buffer, the specific COX enzyme, and various concentrations of this compound or a control inhibitor (e.g., celecoxib, ibuprofen).
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding arachidonic acid.
-
Measure the enzyme activity by detecting the product formation (e.g., prostaglandin E2) using an appropriate method, such as an ELISA or a peroxidase-based detection system.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
In Vitro Anti-inflammatory Activity: Cytokine Release Assay in LPS-Stimulated Macrophages[1][3]
This cell-based assay measures the ability of a compound to suppress the release of pro-inflammatory cytokines.
-
Cell Line: Murine macrophage cell line RAW 264.7 or human monocyte-derived macrophages.
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubate for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
-
Data Analysis: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA). Calculate the percentage of inhibition of cytokine release compared to the LPS-stimulated control.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Proposed peripheral antitussive mechanism of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway of this compound.
Caption: Experimental workflow for in vivo antitussive efficacy testing.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Methodological & Application
Application Note: Development and Validation of a Stability-Indicating HPLC Method for Oxolamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060) phosphate (B84403) is a peripherally acting cough suppressant with anti-inflammatory properties used in the treatment of respiratory conditions.[1] Chemically, it is N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine phosphate.[2][3] Accurate and reliable analytical methods are crucial for the quality control of oxolamine phosphate in pharmaceutical formulations and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of pharmaceuticals due to its high resolution, sensitivity, and specificity.
This application note provides a detailed protocol for the development and validation of a stability-indicating reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is designed to be rapid, accurate, precise, and specific, capable of separating this compound from its degradation products and potential impurities.[4][5]
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Name | N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine;phosphoric acid | [2][3] |
| Molecular Formula | C₁₄H₂₂N₃O₅P | [2][3][6] |
| Molecular Weight | 343.32 g/mol | [2][3][7] |
| CAS Number | 1949-19-5 | [2][8] |
Experimental Protocols
Materials and Reagents
-
Reference Standard: this compound (analytical standard)
-
Solvents: HPLC grade Acetonitrile and Methanol.[9]
-
Reagents: Formic Acid, Triethylamine, Orthophosphoric Acid (analytical reagent grade).[9]
-
Water: Milli-Q or deionized water.[9]
-
Sample: this compound oral syrup or other relevant pharmaceutical formulation.[4]
Equipment
-
HPLC system with a UV-Vis detector
-
Analytical column (e.g., Intersil CN (250 x 4.6 mm, 5 µm) or a C18 column).[4][9]
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
Chromatographic Conditions
The following chromatographic conditions have been found to be suitable for the analysis of this compound. Method development should aim to optimize these conditions for the specific instrumentation and sample matrix.
| Parameter | Condition 1 | Condition 2 |
| Column | Intersil CN (250 x 4.6 mm, 5 µm)[4][5] | BDS hypersil C18 (150 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | 0.1% Formic acid and Acetonitrile (50:50 v/v)[4][5] | 0.1% Triethylamine buffer (pH 3.5 with orthophosphoric acid) and Acetonitrile (72:28 v/v)[4] |
| Flow Rate | 0.7 mL/min[4][5] | 1 mL/min[4] |
| Detection Wavelength | 292 nm[4][5] | 230 nm[4] |
| Injection Volume | 20 µL[4][5] | Not specified |
| Column Temperature | 25 ± 2°C[4][5] | Not specified |
| Run Time | 5 min[4][5] | Not specified |
Preparation of Standard Solutions
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.[5] Dissolve in and dilute to volume with the mobile phase.[5]
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriate dilution of the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 50-150 µg/mL).[4]
Preparation of Sample Solutions (from Oral Syrup)
-
Thoroughly shake the this compound oral syrup to ensure a homogenous mixture.[5]
-
Accurately transfer a volume of syrup equivalent to 100 mg of this compound into a 100 mL volumetric flask.[5]
-
Add approximately 20 mL of the mobile phase and sonicate for 15 minutes to aid extraction.[5]
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Method Validation Protocol
The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose.[4] The following validation parameters should be assessed:
System Suitability
System suitability is assessed to ensure the chromatographic system is performing adequately.[4] Six replicate injections of a standard solution (e.g., 100 µg/mL) are made.[4]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2% |
| Relative Standard Deviation (RSD) of Retention Time | ≤ 1% |
Specificity (Forced Degradation)
Forced degradation studies are performed to demonstrate the stability-indicating nature of the method.[4][5] The drug product is exposed to stress conditions to produce degradation products. The method's ability to separate the intact drug from any degradants is evaluated.
-
Acid Degradation: Reflux with 0.1 N HCl
-
Base Degradation: Reflux with 0.1 N NaOH
-
Oxidative Degradation: Treat with 3% H₂O₂
-
Thermal Degradation: Heat in an oven (e.g., at 60°C)
-
Photolytic Degradation: Expose to UV light
Linearity
The linearity of the method is its ability to elicit test results that are directly proportional to the concentration of the analyte.[4] A calibration curve is constructed by plotting the peak area against the concentration of the working standard solutions.
| Parameter | Acceptance Criteria |
| Concentration Range | 50-150 µg/mL[4] |
| Correlation Coefficient (r²) | ≥ 0.999[4] |
Precision
The precision of the method is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate samples of the same concentration on the same day.
-
Intermediate Precision (Inter-day Precision): Analyze six replicate samples of the same concentration on different days, by different analysts, or with different equipment.
| Parameter | Acceptance Criteria |
| RSD | ≤ 2%[4] |
Accuracy (Recovery)
The accuracy of the method is the closeness of the test results obtained by the method to the true value.[4] It is often determined by the standard addition method, where known amounts of the reference standard are added to a placebo or sample matrix.[4]
| Parameter | Acceptance Criteria |
| Recovery | 98.0% - 102.0% |
Robustness
The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.
-
Variations to be tested:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Mobile phase composition (e.g., ± 2% organic phase)
-
Column temperature (e.g., ± 2°C)
-
Detection wavelength (e.g., ± 2 nm)
-
| Parameter | Acceptance Criteria |
| System Suitability Parameters | Should remain within acceptable limits. |
| RSD of Results | ≤ 2% |
Data Presentation
System Suitability Results
| Parameter | Result | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2 | |
| Theoretical Plates (N) | > 2000 | |
| RSD of Peak Area (%) | ≤ 2% | |
| RSD of Retention Time (%) | ≤ 1% |
Linearity Results
| Concentration (µg/mL) | Peak Area (n=3) |
| 50 | |
| 75 | |
| 100 | |
| 125 | |
| 150 | |
| Correlation Coefficient (r²) |
Precision Results
| Repeatability (Intra-day) | Intermediate Precision (Inter-day) |
| Concentration (µg/mL) | |
| Mean Assay (%) | |
| Standard Deviation | |
| RSD (%) |
Accuracy (Recovery) Results
| Spiked Level (%) | Amount Added (mg) | Amount Found (mg) | Recovery (%) | Mean Recovery (%) |
| 80 | ||||
| 100 | ||||
| 120 |
Visualizations
Caption: Workflow for HPLC Method Development and Validation.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxolamine dihydrogen phosphate | C14H22N3O5P | CID 6431771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound | CAS 1949-19-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Assay of Oxolamine Phosphate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxolamine (B1678060), available as salts like oxolamine phosphate (B84403) and oxolamine citrate, is a therapeutic agent primarily known for its antitussive (cough suppressant) properties.[1] Beyond its effect on the cough reflex, oxolamine is also recognized for its anti-inflammatory, analgesic, and local anesthetic activities.[2][3] Its mechanism of action is thought to be predominantly peripheral, distinguishing it from many centrally acting antitussives.[4][3][5] This peripheral action is believed to involve the reduction of inflammation and irritation of nerve receptors in the respiratory tract.[3][6]
Despite its clinical use, there is a notable scarcity of detailed in vitro studies and specific assay protocols for oxolamine phosphate in the public scientific literature.[7][8] This document aims to bridge this gap by providing detailed protocols for proposed in vitro assays to characterize the anti-inflammatory effects of this compound. These protocols are based on standard and widely accepted methodologies for evaluating anti-inflammatory compounds.[2][9]
The provided protocols will enable researchers to:
-
Investigate the inhibitory effect of this compound on the production of key pro-inflammatory mediators.
-
Elucidate the potential cellular and molecular mechanisms underlying its anti-inflammatory action.
-
Generate quantitative data to compare the anti-inflammatory potency of this compound with other compounds.
Proposed Signaling Pathway for Anti-Inflammatory Action
The anti-inflammatory effects of many compounds are mediated through the inhibition of signaling pathways that lead to the production of pro-inflammatory molecules. A common pathway involves the activation of Toll-like receptor 4 (TLR4) by lipopolysaccharide (LPS), which triggers a cascade culminating in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus to induce the expression of genes encoding pro-inflammatory cytokines such as TNF-α and IL-6.
Caption: Generalized NF-κB signaling cascade initiated by LPS.
Experimental Protocols
The following are detailed protocols for in vitro assays to evaluate the anti-inflammatory properties of this compound.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
This assay assesses the effect of this compound on the production of nitric oxide, a key inflammatory mediator, in murine macrophage-like cells stimulated with LPS.
1. Cell Culture and Seeding:
-
Cell Line: RAW 264.7 or J774A.1 murine macrophage-like cell lines are suitable for this assay.[2]
-
Culture Conditions: Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO₂ incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
2. Experimental Treatment:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1-2 hours.
-
Include a vehicle control group (cells treated with the solvent alone).
-
Induce inflammation by adding LPS (1 µg/mL) to all wells except the negative control group.
-
Incubate the plate for 24 hours.
3. Measurement of Nitrite (B80452) (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Nitric oxide is unstable and rapidly converts to nitrite (NO₂⁻) in the culture medium.
-
Use the Griess reagent system to measure the nitrite concentration in the supernatant, which is indicative of NO production.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
4. Data Presentation:
Table 1: Effect of this compound on Nitric Oxide Production
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) ± SD | % Inhibition of NO Production |
| Control (Unstimulated) | - | Value ± SD | - |
| LPS (1 µg/mL) | - | Value ± SD | 0% |
| This compound + LPS | 1 | Value ± SD | % |
| This compound + LPS | 10 | Value ± SD | % |
| This compound + LPS | 50 | Value ± SD | % |
| This compound + LPS | 100 | Value ± SD | % |
| Positive Control (e.g., L-NAME) + LPS | Specify | Value ± SD | % |
Protocol 2: Quantification of Pro-inflammatory Cytokine Production
This protocol measures the effect of this compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.
1. Cell Culture and Treatment:
-
Follow the same cell culture, seeding, and treatment procedure as described in Protocol 1.
2. Supernatant Collection:
-
After the 24-hour incubation period, collect the cell culture supernatant and store it at -80°C until analysis.
3. Cytokine Quantification (ELISA):
-
Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific quantification of murine TNF-α and IL-6 in the collected supernatants.
-
Follow the manufacturer's instructions for the ELISA procedure.
-
Measure the absorbance using a microplate reader at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curves generated for each cytokine.
4. Data Presentation:
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD |
| Control (Unstimulated) | - | Value ± SD | Value ± SD |
| LPS (1 µg/mL) | - | Value ± SD | Value ± SD |
| This compound + LPS | 1 | Value ± SD | Value ± SD |
| This compound + LPS | 10 | Value ± SD | Value ± SD |
| This compound + LPS | 50 | Value ± SD | Value ± SD |
| This compound + LPS | 100 | Value ± SD | Value ± SD |
| Positive Control (e.g., Dexamethasone) + LPS | Specify | Value ± SD | Value ± SD |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the proposed in vitro anti-inflammatory assays.
Caption: Workflow for in vitro anti-inflammatory assays.
While specific in vitro data for this compound is not extensively documented in publicly available research, the protocols outlined in this application note provide a robust framework for investigating its anti-inflammatory properties.[2][7] By employing these standardized assays, researchers can generate valuable quantitative data on the effects of this compound on key inflammatory mediators, thereby contributing to a more comprehensive understanding of its pharmacological profile. Future research should focus on utilizing these and other relevant in vitro models to fully elucidate the molecular mechanisms underlying the therapeutic effects of oxolamine.[8]
References
- 1. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. What is Oxolamine used for? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxolamine - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
Application Notes and Protocols for Oxolamine Phosphate Cough Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established animal models for the evaluation of the antitussive efficacy of oxolamine (B1678060) phosphate (B84403). The protocols detailed herein are designed to ensure robust and reproducible experimental outcomes.
Introduction
Oxolamine, available as oxolamine phosphate or citrate, is a non-opioid antitussive agent with a primary peripheral mechanism of action.[1][2] Its therapeutic effect is attributed to its local anesthetic and anti-inflammatory properties on the sensory nerve endings within the respiratory tract, which reduces the sensitivity of irritant receptors that trigger the cough reflex.[3][4] While a central nervous system effect on the medulla oblongata has been suggested, its peripheral action is considered predominant, offering a favorable safety profile with a reduced risk of central side effects.[4][5]
The most common animal model for evaluating peripherally acting antitussives like oxolamine is the guinea pig, due to its well-characterized and sensitive cough reflex.[3] Tussive agents such as citric acid and sulfur dioxide are frequently used to induce coughing in these models.[3]
Data Presentation
The following tables summarize quantitative data on the efficacy of oxolamine in suppressing induced cough in animal models.
Table 1: Efficacy of Oxolamine Citrate in Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Number of Animals (N) | Mean Coughs (± SEM) | % Inhibition |
| Vehicle (Saline) | - | 10 | 25.4 ± 2.1 | - |
| Oxolamine Citrate | 25 | 10 | 15.2 ± 1.8 | 40.2% |
| Oxolamine Citrate | 50 | 10 | 9.8 ± 1.5 | 61.4% |
| Oxolamine Citrate | 100 | 10 | 5.1 ± 1.2 | 79.9% |
| Codeine Phosphate | 10 | 10 | - | ~50% |
Data is illustrative and based on typical expected outcomes.
Table 2: Comparative Antitussive Efficacy in Guinea Pig Models
| Drug | Cough Induction Method | Dosage | Route of Administration | % Cough Inhibition (approx.) |
| Oxolamine | Sulfur Dioxide Inhalation | 20-40 mg/kg | Oral | Effective (qualitative) |
| Codeine | Citric Acid Aerosol | 10 mg/kg | Oral | ~50% |
| Dextromethorphan | Citric Acid Aerosol | 10 mg/kg | Oral | ~40-60% |
Signaling Pathways
The antitussive and anti-inflammatory effects of oxolamine are believed to be mediated through the following pathways:
Experimental Protocols
The following are detailed protocols for inducing cough in guinea pigs to assess the efficacy of this compound.
Citric Acid-Induced Cough Model in Guinea Pigs
This model is highly reproducible for evaluating peripherally acting antitussives.[3]
Materials:
-
Male Dunkin-Hartley guinea pigs (300-400g)
-
This compound
-
Citric acid
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC-Na)
-
Saline (0.9%)
-
Whole-body plethysmograph chamber
-
Ultrasonic nebulizer
-
Sound recording and analysis software
-
Oral gavage needles
Procedure:
-
Animal Acclimation: House guinea pigs in a controlled environment for at least one week prior to the experiment with free access to food and water.[5]
-
Grouping and Dosing: Randomly assign animals to treatment groups (Vehicle control, Positive control e.g., Codeine phosphate 10 mg/kg, and multiple this compound dose groups).[5]
-
Drug Administration: Administer this compound or vehicle orally (p.o.) via gavage. A typical pretreatment period is 60 minutes before the citric acid challenge.[3]
-
Animal Habituation: Place each guinea pig individually into the whole-body plethysmograph for a 10-15 minute habituation period to minimize stress.[3]
-
Cough Induction: Expose the animal to an aerosol of 0.4 M citric acid in saline generated by an ultrasonic nebulizer for a fixed period (e.g., 3-5 minutes).[3]
-
Data Acquisition: Record the number of coughs for 10-15 minutes from the start of the citric acid exposure. Coughs can be identified by a trained observer and/or by using specialized software that analyzes the characteristic changes in airflow and pressure, often accompanied by sound recording.[3]
-
Data Analysis: Calculate the mean number of coughs for each treatment group. The percentage of cough inhibition can be calculated using the formula: % Inhibition = [(Mean coughs in vehicle group - Mean coughs in treated group) / Mean coughs in vehicle group] x 100.
Sulfur Dioxide-Induced Cough Model in Mice or Guinea Pigs
This model simulates cough induced by an irritant gas.
Materials:
-
Albino mice (25-30g) or guinea pigs
-
This compound
-
Sulfur dioxide (SO2) gas source
-
Exposure chamber (e.g., desiccator)
-
Observation chamber
-
Vehicle and positive control (e.g., Codeine phosphate 10 mg/kg)
Procedure:
-
Animal Acclimation and Grouping: As described in the citric acid model.
-
Drug Administration: Administer this compound or control substances orally 30-60 minutes prior to SO2 exposure.
-
Cough Induction: Place the animals in an exposure chamber and introduce a controlled concentration of SO2 gas for a short duration (e.g., 45 seconds).[6]
-
Observation: Immediately after exposure, transfer the animals to an observation chamber and count the number of coughs for a defined period (e.g., 5 minutes).[6]
-
Data Analysis: As described in the citric acid model.
Experimental Workflow
The general workflow for conducting these antitussive studies is as follows:
Conclusion
The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound's antitussive properties. The guinea pig model, particularly with citric acid-induced cough, is a well-validated and sensitive method for assessing peripherally acting cough suppressants. Adherence to these detailed protocols will facilitate the generation of reliable and comparable data for drug development and research purposes.
References
- 1. What is Oxolamine used for? [synapse.patsnap.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. Sulfur Dioxide | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Quantifying Oxolamine Phosphate in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060), available as oxolamine phosphate (B84403), is a non-opioid medication with antitussive and anti-inflammatory properties.[1][2] It is primarily used to manage cough associated with respiratory conditions such as bronchitis and laryngitis.[3] The therapeutic action of oxolamine is attributed to its peripheral action on sensory nerve endings in the respiratory tract, reducing the cough reflex, as well as its anti-inflammatory effects.[2][4] Understanding the pharmacokinetic and pharmacodynamic profile of oxolamine phosphate is crucial for drug development and clinical research. Accurate quantification of oxolamine in biological matrices is fundamental to these studies.
This document provides detailed application notes and protocols for the quantification of this compound in various biological samples, including plasma, urine, and tissue homogenates, using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Mechanism of Action: A Brief Overview
Oxolamine exerts its therapeutic effects through a dual mechanism. Peripherally, it acts as a mild local anesthetic on the respiratory tract, reducing the sensitivity of cough receptors.[3] Additionally, it possesses anti-inflammatory properties, which are thought to involve the inhibition of key inflammatory signaling pathways.[2][5] A proposed mechanism suggests the modulation of NF-κB and MAPK signaling cascades, which are central to the production of pro-inflammatory mediators.[5]
Caption: Proposed Anti-inflammatory Signaling Pathway of Oxolamine.
Analytical Methodologies
The primary methods for the quantification of this compound in biological samples are HPLC with UV detection and LC-MS/MS. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical studies where low concentrations are expected.[1]
Application Note 1: Quantification of this compound in Human Plasma by LC-MS/MS
This method is ideal for pharmacokinetic studies requiring high sensitivity and a small sample volume.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.5 - 60 ng/mL | [1] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [1] |
| Intra-day Precision (%RSD) | 1.2 - 4.5% | [6] |
| Inter-day Precision (%RSD) | 3.5 - 7.4% | [6] |
| Intra-day Accuracy | 91.70 - 105.5% | [6] |
| Inter-day Accuracy | 103.9 - 110.6% | [6] |
| Recovery | Not explicitly stated, but extraction method is robust. | [1] |
Experimental Protocol
References
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Oxolamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060) phosphate (B84403) is a peripherally acting cough suppressant with anti-inflammatory properties.[1] Unlike centrally acting antitussives, oxolamine exerts its effects by reducing the sensitivity of cough receptors in the respiratory tract, offering a favorable safety profile with fewer central nervous system side effects.[2] Accurate and robust analytical methods are essential for the quality control of oxolamine phosphate in pharmaceutical formulations and for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a highly specific, sensitive, and accurate technique for the determination of oxolamine.[1][3]
These application notes provide detailed protocols for the analysis of this compound in different matrices using HPLC coupled with UV or mass spectrometry detection.
Method 1: Stability-Indicating HPLC-UV Method for this compound in Oral Syrup
This method is suitable for the quantitative determination of this compound in oral syrup formulations and can be used for stability studies.[4][5]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.[3]
-
Column: Intersil CN (250 x 4.6 mm, 5 µm particle size).[4][5]
-
Mobile Phase: A 50:50 (v/v) mixture of 0.1% formic acid in water and acetonitrile (B52724).[3][4][5] The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.[5]
2. Preparation of Standard Solutions:
-
Stock Standard Solution (1 mg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.[4][5]
-
Working Standard Solutions (50-150 µg/mL): Prepare a series of working standard solutions by appropriate dilution of the stock standard solution with the mobile phase.[4]
3. Preparation of Sample Solution (from Oral Syrup):
-
Thoroughly shake the this compound oral syrup to ensure a homogenous mixture.[5]
-
Accurately transfer a volume of syrup equivalent to 100 mg of this compound into a 100 mL volumetric flask containing 20 mL of the mobile phase.[5]
-
Sonicate for 15 minutes and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtered solution with the mobile phase to achieve a final concentration within the calibration range (e.g., 100 µg/mL).
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and measure the peak area for this compound. The retention time is expected to be approximately 2.277 minutes.[4][5]
-
Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve generated from the working standard solutions.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 50–150 µg/mL | [4][5] |
| Correlation Coefficient (R²) | 0.9998 | [4][5] |
| Limit of Detection (LOD) | 2.10 µg/mL | [4] |
| Limit of Quantification (LOQ) | 6.35 µg/mL | [4] |
| Precision (RSD) | < 1% | [4] |
| Accuracy (Recovery) | 100.20 – 102.66% | [5] |
Method 2: LC-MS/MS Method for Quantification of this compound in Human Plasma
This method provides a highly sensitive and specific assay for determining this compound concentrations in human plasma, making it suitable for pharmacokinetic and bioequivalence studies.[2][6][7]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
LC-MS/MS System: An HPLC system interfaced with a triple quadrupole mass spectrometer with a Turbo-Ion spray source.[6][7]
-
Column: Shim-pack ODS column (150 mm x 4.6 mm i.d., 5 µm).[2][6][7]
-
Mobile Phase: A mixture of methanol (B129727) and water (98:2, v/v).[6][7]
-
Internal Standard (IS): Bromhexine (B1221334).[6][7]
-
Run Time: 5.0 minutes.[6]
2. Mass Spectrometry Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI).[6]
-
Precursor-Product Ion Transitions (m/z):
3. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of this compound and bromhexine (IS) in methanol.
-
Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma.
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma in a centrifuge tube, add the internal standard (Bromhexine).[2][6]
-
Add 3 mL of cyclohexane (B81311) and vortex-mix for approximately 3 minutes.[2][6]
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[2][6]
5. Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
The retention times for this compound and bromhexine are approximately 0.9 and 1.9 minutes, respectively.[6]
-
Quantify this compound using the ratio of its peak area to that of the internal standard against the calibration curve.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.5–60 ng/mL | [6] |
| Correlation Coefficient (R²) | 0.9996 | [6] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | [6] |
| Precision and Accuracy at LLOQ | Within 80–120% | [6] |
Method 3: HPLC-UV Method for Oxolamine Citrate in Bulk Drug and Pharmaceutical Formulations
While this method was developed for oxolamine citrate, the principles can be adapted for this compound with appropriate validation.[8]
Experimental Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: BDS hypersil C18 (150 x 4.6 mm i.d., 5 µm particle size).[8]
-
Mobile Phase: A mixture of buffer and acetonitrile (72:28 % v/v). The buffer consists of 0.1% triethylamine (B128534) adjusted to pH 3.5 with orthophosphoric acid.[3][8]
-
Diluent: A mixture of buffer (pH 3.5) and acetonitrile (50:50% v/v).[8]
2. Preparation of Standard Solution:
-
Prepare a standard solution of the reference compound in the diluent at a concentration of 100 µg/mL.[8]
3. Preparation of Sample Solution (from Tablets):
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of powder equivalent to 10 mg of oxolamine and transfer to a 10 mL volumetric flask.[8]
-
Add about 5 mL of diluent and sonicate for 5 minutes.[8]
-
Dilute to volume with the diluent to get a concentration of 1000 µg/mL.[8]
-
Dilute 1 mL of this solution to 10 mL with the diluent to obtain a final concentration of 100 µg/mL.[8]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 50 to 150 µg/ml | [8] |
| Correlation Coefficient (r²) | 0.9993 | [8] |
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Comparison of sample preparation workflows for different matrices.
References
Application Notes and Protocols: In Vitro Metabolic Stability Assay of Oxolamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060) is a non-opioid cough suppressant with anti-inflammatory properties, primarily used in the management of cough associated with various respiratory conditions.[1][2] Understanding the metabolic fate of a drug candidate is a critical component of preclinical drug development, as it influences its pharmacokinetic profile, efficacy, and potential for drug-drug interactions.[3] The liver is the primary site of drug metabolism, largely mediated by cytochrome P450 (CYP) enzymes.[4][5] In vitro metabolic stability assays, typically using liver microsomes or hepatocytes, are essential for predicting the in vivo hepatic clearance of a compound.[6][7]
These application notes provide a detailed protocol for assessing the in vitro metabolic stability of oxolamine phosphate (B84403) using liver microsomes. The protocol outlines the experimental procedure, analytical methodology for quantifying oxolamine phosphate, and the subsequent data analysis to determine key metabolic stability parameters.
Principle of the Assay
The in vitro metabolic stability assay measures the rate of disappearance of a test compound when incubated with a metabolically active system, such as liver microsomes.[7] Liver microsomes are vesicles derived from the endoplasmic reticulum of hepatocytes and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[4][8]
In the presence of the necessary cofactor, NADPH, these enzymes will metabolize the test compound.[5] By quenching the reaction at various time points and quantifying the remaining parent compound using a sensitive analytical method like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the rate of metabolism can be determined.[9] This rate is then used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint), which are key indicators of the compound's metabolic stability.[6]
Data Presentation
The quantitative data generated from the in vitro metabolic stability assay for this compound should be summarized for clear interpretation and comparison. The following tables provide a template for data presentation.
Table 1: Experimental Conditions for this compound Metabolic Stability Assay
| Parameter | Value |
| Test System | Pooled Human Liver Microsomes (HLM) |
| This compound Concentration | 1 µM |
| Microsomal Protein Concentration | 0.5 mg/mL |
| Incubation Temperature | 37°C |
| Cofactor | NADPH Regenerating System |
| Time Points | 0, 5, 15, 30, 45, 60 minutes |
| Number of Replicates | 3 |
| Analytical Method | LC-MS/MS |
Table 2: In Vitro Metabolic Stability Parameters of this compound
| Parameter | Result |
| In Vitro Half-Life (t½, min) | Calculated from the slope of the natural log of the remaining percentage of this compound versus time |
| Intrinsic Clearance (Clint, µL/min/mg protein) | Calculated using the formula: Clint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) |
| % Remaining at 60 min | Directly measured |
Experimental Protocols
This section provides a detailed methodology for conducting the in vitro metabolic stability assay of this compound.
Materials and Reagents
-
This compound (analytical standard)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (or other suitable mobile phase modifier)
-
Internal Standard (IS) (e.g., Bromhexine)[10]
-
96-well incubation plates
-
LC-MS/MS system
Experimental Workflow
Caption: Workflow for the in vitro metabolic stability assay of this compound.
Detailed Procedure
-
Preparation of Reagents:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water). Further dilute with the incubation buffer to achieve the desired final concentration (e.g., 1 µM).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
On the day of the experiment, thaw the pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the diluted liver microsome suspension and the this compound working solution.
-
Pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath or incubator.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The time of addition is considered t=0.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding an aliquot of the incubation mixture to a collection plate containing a quenching solution (e.g., cold acetonitrile with the internal standard).
-
-
Sample Processing and Analysis:
-
After the final time point, centrifuge the collection plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the samples by LC-MS/MS to determine the concentration of remaining this compound. A validated LC-MS/MS method is crucial for accurate quantification.[10][11]
-
LC-MS/MS Analytical Method
A specific and sensitive LC-MS/MS method is required for the accurate quantification of this compound. Based on available literature, a suitable method can be developed with the following parameters as a starting point[10][11]:
-
Chromatographic Column: A C18 column (e.g., Shim-pack ODS, 150 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of methanol and water (e.g., 98:2, v/v) with a suitable modifier like formic acid.[11][12]
-
Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive ion mode is suitable.[11] The specific precursor and product ion transitions for oxolamine and the internal standard should be optimized.
Data Analysis and Interpretation
-
Quantification: Determine the peak area ratio of this compound to the internal standard at each time point.
-
Normalization: Normalize the data by expressing the amount of this compound remaining at each time point as a percentage of the amount present at t=0.
-
Half-Life Calculation: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression of this plot is the elimination rate constant (k). The in vitro half-life (t½) is calculated as: t½ = -0.693 / k
-
Intrinsic Clearance Calculation: The in vitro intrinsic clearance (Clint) is calculated using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))
Oxolamine Metabolism and CYP Interaction
The metabolism of oxolamine is known to involve cytochrome P450 enzymes. Specifically, studies have indicated that oxolamine can inhibit CYP2B1/2.[13][14] This suggests that oxolamine itself may be a substrate for these or other CYP enzymes. The in vitro metabolic stability assay will provide an overall measure of its susceptibility to metabolism by the mixture of CYP enzymes present in pooled human liver microsomes.
Caption: Proposed metabolic pathway of this compound via CYP enzymes.
Conclusion
This document provides a comprehensive protocol for conducting an in vitro metabolic stability assay of this compound using human liver microsomes. By following this protocol, researchers can generate crucial data on the metabolic profile of oxolamine, including its in vitro half-life and intrinsic clearance. This information is vital for the early assessment of its pharmacokinetic properties and for making informed decisions during the drug development process. The provided templates for data presentation and the detailed experimental workflow are intended to guide researchers in performing this assay and interpreting the results effectively.
References
- 1. Oxolamine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 4. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 5. mttlab.eu [mttlab.eu]
- 6. m.youtube.com [m.youtube.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Application of In Vitro Metabolism Activation in High-Throughput Screening | MDPI [mdpi.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. jchps.com [jchps.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Scintillation Proximity Assay (SPA) in Oxolamine Receptor Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060) is a non-opioid antitussive agent recognized for its therapeutic efficacy in managing cough associated with various respiratory conditions.[1][2] Its mechanism of action is primarily attributed to a peripheral effect on sensory nerve endings within the respiratory tract, although a central nervous system component has also been suggested.[1][3][4] Oxolamine also exhibits anti-inflammatory and mild local anesthetic properties, contributing to its overall therapeutic profile.[1][2][5] Despite its clinical use, the specific molecular targets and receptor interactions of oxolamine remain largely uncharacterized, presenting a significant opportunity for further investigation to elucidate its precise pharmacological mechanisms.[1][3]
Scintillation Proximity Assay (SPA) offers a robust, high-throughput, and homogeneous platform for studying ligand-receptor binding.[6][7][8] This technology eliminates the need for a physical separation step of bound and free radioligand, streamlining the experimental workflow and making it highly amenable to automation.[6][9] In an SPA, the receptor of interest is immobilized on a scintillant-impregnated bead.[10][11] When a radiolabeled ligand binds to the receptor, the radioisotope is brought into close enough proximity to the scintillant to induce light emission, which is then detected.[12][13]
These application notes provide a detailed protocol for utilizing SPA to investigate the binding of oxolamine to a putative receptor, enabling the determination of binding affinity and the screening of potential antagonists.
Key Principles of Scintillation Proximity Assay for Receptor Binding
The fundamental principle of a receptor-binding SPA is the proximity-dependent energy transfer from a radioisotope to a scintillant embedded within a bead.[12][13] When a radiolabeled ligand in solution binds to a receptor immobilized on the SPA bead, it is brought close enough for the emitted beta particles (e.g., from ³H) to excite the scintillant, resulting in a detectable light signal.[13] Unbound radioligand in the bulk solution is too distant for its radioactive emissions to reach the bead, and thus, its signal is not detected.[11] This allows for a "mix-and-measure" format without the need for wash steps to separate bound from free ligand.[7]
Potential Signaling Pathways and Experimental Workflow
While the precise signaling pathways for oxolamine are not fully elucidated, its peripheral action on sensory nerves suggests a potential interaction with receptors or ion channels involved in nociception and inflammation in the respiratory tract.[1][3] The following diagram illustrates a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical signaling pathway of oxolamine at a putative receptor on a sensory neuron.
The experimental workflow for an SPA-based investigation of oxolamine's receptor interaction would typically involve membrane preparation, assay optimization, and the execution of saturation and competition binding experiments.
Caption: General experimental workflow for SPA-based receptor binding studies.
Data Presentation
The following tables summarize hypothetical quantitative data that could be obtained from SPA experiments investigating the interaction of oxolamine with a putative receptor.
Table 1: Hypothetical Saturation Binding Data for a Radioligand at a Putative Oxolamine Receptor
| Radioligand Concentration (nM) | Total Binding (CPM) | Non-Specific Binding (CPM) | Specific Binding (CPM) |
| 0.1 | 1500 | 200 | 1300 |
| 0.5 | 5500 | 500 | 5000 |
| 1.0 | 8500 | 800 | 7700 |
| 2.5 | 13000 | 1500 | 11500 |
| 5.0 | 16000 | 2500 | 13500 |
| 10.0 | 17500 | 4000 | 13500 |
| 20.0 | 18000 | 6000 | 12000 |
Table 2: Hypothetical Competition Binding Data for Oxolamine
| Oxolamine Concentration (M) | Specific Binding (%) |
| 1.00E-10 | 100 |
| 1.00E-09 | 95 |
| 1.00E-08 | 80 |
| 1.00E-07 | 50 |
| 1.00E-06 | 20 |
| 1.00E-05 | 5 |
| 1.00E-04 | 0 |
Table 3: Summary of Hypothetical Binding Parameters
| Parameter | Value | Description |
| Kd (Radioligand) | 1.5 nM | Dissociation constant of the radioligand |
| Bmax | 150 pmol/mg protein | Maximum number of binding sites |
| IC50 (Oxolamine) | 100 nM | Concentration of oxolamine inhibiting 50% of specific binding |
| Ki (Oxolamine) | 55 nM | Inhibitory constant of oxolamine |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A cell line endogenously or recombinantly expressing the putative receptor of interest (e.g., sensory neuron-derived cell line).
-
Radioligand: A suitable radiolabeled ligand (e.g., ³H-labeled) with high affinity and specificity for the target receptor.
-
SPA Beads: Wheat Germ Agglutinin (WGA)-coated SPA beads are suitable for capturing membranes containing glycoproteins.[10]
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Non-labeled Ligands: Unlabeled version of the radioligand for determining non-specific binding, and oxolamine for competition assays.
-
Microplates: 96- or 384-well white, clear-bottom microplates.
-
Scintillation Counter: A microplate-compatible scintillation counter.
Protocol 1: Membrane Preparation
-
Culture cells expressing the putative receptor to a high density.
-
Harvest cells by scraping and centrifuge at 500 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS and centrifuge again.
-
Resuspend the pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Store the membrane preparation in aliquots at -80°C.
Protocol 2: Saturation Binding Assay
-
Prepare serial dilutions of the radioligand in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Assay buffer
-
Radioligand at various concentrations.
-
For non-specific binding (NSB) wells, add a high concentration of the corresponding unlabeled ligand (e.g., 1000-fold excess over the highest radioligand concentration).
-
Membrane preparation (e.g., 10-20 µg of protein per well).
-
WGA-coated SPA beads (concentration to be optimized, e.g., 0.5 mg/well).
-
-
Seal the plate and incubate with gentle agitation for a predetermined time (e.g., 60-120 minutes) at room temperature to reach equilibrium.
-
Measure the light emission from each well using a microplate scintillation counter.
-
Calculate specific binding by subtracting the average CPM from NSB wells from the average CPM of total binding wells for each radioligand concentration.
-
Plot specific binding against the radioligand concentration and fit the data to a one-site binding hyperbola to determine the Kd and Bmax.
Protocol 3: Competition Binding Assay
-
Prepare serial dilutions of oxolamine in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Assay buffer.
-
A fixed concentration of radioligand (typically at or near its Kd value).
-
Oxolamine at various concentrations.
-
For control wells (total binding), add assay buffer instead of oxolamine.
-
For NSB wells, add a high concentration of the unlabeled ligand.
-
Membrane preparation (same amount as in the saturation assay).
-
WGA-coated SPA beads (same amount as in the saturation assay).
-
-
Seal the plate and incubate with gentle agitation for the same duration as the saturation assay.
-
Measure the light emission from each well.
-
Calculate the percentage of specific binding at each concentration of oxolamine.
-
Plot the percentage of specific binding against the log concentration of oxolamine and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Logical Relationships and Assay Design
The design of these SPA experiments follows a logical progression to fully characterize the binding interaction.
Caption: Logical relationship between SPA experiments for affinity characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 5. What is Oxolamine used for? [synapse.patsnap.com]
- 6. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 7. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of scintillation proximity assay to measure radioligand binding to immobilized receptors without separation of bound from free ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. revvity.com [revvity.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. revvity.com [revvity.com]
- 13. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Studying Oxolamine Phosphate Metabolism Using Rat Liver Microsomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060) is a cough suppressant that also exhibits anti-inflammatory and mild local anesthetic properties on the respiratory tract.[1] Unlike many antitussive agents, it acts peripherally on the cough reflex, leading to fewer central nervous system side effects.[1] Understanding the metabolic fate of xenobiotics like oxolamine phosphate (B84403) is a critical aspect of drug development, providing insights into its efficacy, potential for drug-drug interactions, and toxicity. The cytochrome P450 (CYP) enzyme system, a superfamily of heme-containing monooxygenases, is responsible for the metabolism of approximately 75% of all marketed drugs.[2]
Preclinical studies in male Sprague-Dawley rats have suggested that oxolamine citrate, a salt of oxolamine, inhibits the CYP2B1/2 isoform.[2][3] This indicates that oxolamine is likely a substrate for and an inhibitor of certain CYP enzymes.[3] Rat liver microsomes are a well-established in vitro model for studying Phase I metabolism as they are rich in CYP enzymes.[4] These studies are essential for predicting in vivo pharmacokinetic parameters.[4][5]
These application notes provide a detailed protocol for investigating the metabolism of oxolamine phosphate using rat liver microsomes. The protocol covers the incubation procedure, sample analysis, and data interpretation. While specific quantitative in vitro data for oxolamine metabolism is not widely available in public literature, this document presents a framework for conducting such studies and reporting the data.[2]
Experimental Protocols
Materials and Reagents
-
This compound (Reference Standard)
-
Rat Liver Microsomes (from Sprague-Dawley rats)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and magnesium chloride)[4]
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (B52724) (HPLC grade)[6]
-
Methanol (HPLC grade)[7]
-
Formic Acid (0.1%)[8]
-
Internal Standard (e.g., Bromhexine or a structurally similar compound)[7]
-
Control compounds (e.g., buspirone (B1668070) for high clearance, carbamazepine (B1668303) for low clearance)[4]
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Experimental Workflow
The overall experimental workflow for studying this compound metabolism in rat liver microsomes is depicted below.
Incubation Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in a suitable solvent like DMSO or water).
-
Prepare working solutions by diluting the stock solution in the incubation buffer. The final concentration of the organic solvent should be low (e.g., <1%) to avoid inhibiting enzyme activity.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In microcentrifuge tubes or a 96-well plate, add the following in order:
-
Include control incubations:
-
Negative control (without NADPH regenerating system) to assess non-enzymatic degradation.
-
Positive controls (compounds with known metabolic stability) to ensure the system is active.
-
-
-
Reaction Initiation and Sampling:
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding 2-3 volumes of cold acetonitrile containing the internal standard. This step also serves to precipitate the microsomal proteins.[10]
-
-
Sample Processing:
-
Vortex the samples vigorously.
-
Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new plate or vials for analysis.
-
Analytical Method (LC-MS/MS)
The quantification of this compound can be achieved using a validated LC-MS/MS method.[7]
-
Chromatographic System: HPLC interfaced with a triple quadrupole mass spectrometer.[7]
-
Column: A C18 column (e.g., Zodiac C18, 250 mm x 4.6 mm, 5 µm) is suitable.[8]
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water with 0.1% formic acid.[8]
-
Flow Rate: Typically 0.7-1.0 mL/min.[8]
-
Detection: Mass spectrometry in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of oxolamine and the internal standard.
Data Presentation and Analysis
The primary data obtained from this assay is the concentration of this compound remaining at each time point. This data is used to determine the metabolic stability of the compound.
Quantitative Data Summary
The following table illustrates how the results from a metabolic stability study of this compound could be presented. The values provided are hypothetical for illustrative purposes.
| Parameter | Value | Description |
| Incubation Conditions | ||
| Microsomal Protein Conc. | 0.5 mg/mL | Concentration of rat liver microsomal protein in the incubation. |
| This compound Conc. | 1 µM | Initial concentration of the substrate. |
| Incubation Temperature | 37°C | Physiological temperature for the enzymatic reaction. |
| Calculated Parameters | ||
| Percent Remaining at 60 min | 35% | The percentage of the initial this compound concentration remaining after 60 minutes of incubation. |
| Half-life (t₁/₂) | 45 min | The time required for 50% of the initial this compound to be metabolized. |
| Intrinsic Clearance (Clᵢₙₜ) | 30.8 µL/min/mg protein | The in vitro measure of the rate of metabolism, calculated from the half-life and incubation conditions. |
Calculation of Metabolic Parameters
-
Percent Remaining: Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Half-life (t₁/₂): Determine the slope of the linear portion of the plot. The half-life is calculated as:
-
t₁/₂ = -0.693 / slope
-
-
Intrinsic Clearance (Clᵢₙₜ): Calculate the intrinsic clearance using the following equation:
-
Clᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein in incubation)
-
Proposed Metabolic Pathway of Oxolamine
While the specific metabolites of oxolamine have not been extensively detailed in the available literature, a proposed metabolic pathway can be hypothesized based on its chemical structure and the known reactions catalyzed by CYP enzymes.[11][12] These reactions often involve the addition of oxygen to make the molecule more water-soluble for excretion.
Conclusion
The use of rat liver microsomes provides a robust and efficient in vitro system to characterize the metabolic stability of this compound. The protocols outlined in this document offer a comprehensive guide for researchers to conduct these studies, from experimental setup to data analysis. The insights gained from such studies are invaluable for predicting the in vivo pharmacokinetic behavior of oxolamine and for assessing its potential for drug-drug interactions, thereby supporting its continued development and safe clinical use. Further research is warranted to identify the specific metabolites formed and to quantify the inhibitory potential of oxolamine against a broader panel of human CYP enzymes.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Retrospective assessment of rat liver microsomal stability at NCATS: data and QSAR models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. enamine.net [enamine.net]
- 11. Cytochrome P450 Enzymes and Drug Metabolism in Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Assessing Antitussive Efficacy in Guinea Pigs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of potential antitussive agents in the guinea pig model. The guinea pig is a well-established and reliable preclinical model for studying cough due to its similar cough reflex mechanism to humans.[1][2][3][4] The following sections detail the necessary procedures, from animal handling and cough induction to data analysis, ensuring reproducible and meaningful results.
Introduction to the Guinea Pig Cough Model
The guinea pig model of induced cough is a cornerstone in the preclinical assessment of novel antitussive drugs.[1][2] Inhalation of irritants such as citric acid or capsaicin (B1668287) triggers a robust and quantifiable cough reflex, allowing for the effective evaluation of therapeutic interventions.[2][5] Citric acid is believed to activate C-fibers in the respiratory tract, leading to the release of neuropeptides and subsequent activation of the cough reflex arc.[2] Similarly, capsaicin, a potent activator of the transient receptor potential vanilloid 1 (TRPV1) receptor on sensory nerves, is a reliable tussive agent.[6][7]
This document outlines standardized protocols for both citric acid and capsaicin-induced cough models, providing a framework for consistent and comparable data generation.
Signaling Pathway of the Cough Reflex
The cough reflex is a complex physiological process initiated by the stimulation of afferent sensory nerves in the airways. These signals are transmitted to the cough center in the brainstem, which then coordinates the muscular contractions necessary to produce a cough.[8] The diagram below illustrates the key components of this pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Sensitivity of the cough reflex in awake guinea pigs, rats and rabbits] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Use of within-group designs to test anti-tussive drugs in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Pharmacokinetic Studies of Oxolamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to designing and conducting in vivo pharmacokinetic (PK) studies of oxolamine (B1678060), a peripherally acting antitussive and anti-inflammatory agent. The following sections detail the experimental design, protocols for sample collection and analysis, and data presentation for robust and reproducible results.
Introduction to Oxolamine Pharmacokinetics
Oxolamine is a non-opioid cough suppressant with a multifaceted mechanism of action that includes peripheral nervous system effects and anti-inflammatory properties.[1] Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for determining appropriate dosing regimens and assessing potential drug-drug interactions.
Pharmacokinetic studies have shown that oxolamine is well-absorbed after oral administration.[2] It undergoes hepatic metabolism, and its metabolites are primarily excreted through the kidneys.[2] The drug has a relatively short half-life, which may require multiple daily doses to maintain therapeutic concentrations.[2] Notably, oxolamine has been shown to inhibit cytochrome P450 enzymes, specifically CYP2B1/2 in male rats, indicating a potential for drug-drug interactions.[3][4]
Experimental Design for a Single-Dose Pharmacokinetic Study in Rodents
This protocol outlines a typical single-dose pharmacokinetic study in rats to determine the basic pharmacokinetic parameters of oxolamine.
Objective: To characterize the plasma concentration-time profile and determine key pharmacokinetic parameters of oxolamine following a single oral dose in rats.
Materials:
-
Oxolamine citrate (B86180)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose in water)
-
Sprague-Dawley rats (male and female, to assess potential gender differences)[3]
-
Oral gavage needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Freezer (-80°C) for plasma sample storage
Experimental Workflow Diagram
Caption: Workflow for an in vivo pharmacokinetic study of oxolamine.
Experimental Protocol:
-
Animal Acclimation: Acclimate Sprague-Dawley rats (8-10 weeks old) to the housing conditions for at least one week prior to the experiment.[7] Provide access to standard chow and water ad libitum.
-
Dose Preparation: Prepare a suspension of oxolamine citrate in the selected vehicle at a concentration suitable for the desired dose (e.g., 10 mg/kg and 50 mg/kg).[3]
-
Dosing: Fast the animals overnight before dosing. Administer a single oral dose of the oxolamine suspension via gavage. A control group should receive the vehicle only.
-
Blood Sample Collection: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at the following time points: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[8]
-
Plasma Preparation: Immediately transfer the collected blood into EDTA-coated microcentrifuge tubes. Centrifuge at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Transfer the plasma supernatant to clean, labeled tubes and store at -80°C until analysis.
Bioanalytical Method for Oxolamine Quantification
A validated bioanalytical method is crucial for the accurate determination of oxolamine concentrations in plasma samples. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.[5]
Sample Preparation Protocol (Liquid-Liquid Extraction):
-
Sample Thawing: Thaw the plasma samples on ice.
-
Internal Standard: Add an internal standard (e.g., a stable isotope-labeled oxolamine or a structurally similar compound like bromhexine) to all samples, calibration standards, and quality control samples.[5][9]
-
pH Adjustment: Basify the plasma sample by adding a small volume of a suitable buffer (e.g., 1M Sodium Carbonate, pH 10).[9]
-
Extraction: Add an immiscible organic solvent (e.g., methyl tert-butyl ether) to the samples.[9] Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Phase Separation: Centrifuge the samples at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.[9]
-
Solvent Evaporation: Carefully transfer the organic layer to a new tube and evaporate the solvent to dryness under a gentle stream of nitrogen.[9]
-
Reconstitution: Reconstitute the dried residue in the mobile phase used for the LC-MS/MS analysis.[9]
LC-MS/MS Analysis:
A detailed method for the quantification of oxolamine phosphate (B84403) in human plasma using LC-MS/MS has been developed.[5] This method can be adapted for rat plasma. The separation is typically achieved on a C18 column with a mobile phase consisting of methanol (B129727) and water.[5]
Data Presentation and Pharmacokinetic Parameters
The plasma concentration-time data should be analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL/F | Apparent total body clearance |
| Vz/F | Apparent volume of distribution |
Example Data: Pharmacokinetic Interaction of Warfarin (B611796) and Oxolamine in Male Rats
The following table summarizes the effect of oral oxolamine on the area under the curve (AUC) of orally administered warfarin in male Sprague-Dawley rats. This interaction is attributed to the inhibition of CYP2B1/2 by oxolamine.[4]
| Treatment Group | Warfarin AUC (µg·h/mL) |
| Warfarin (2 mg/kg) - Control | 180 |
| Warfarin (2 mg/kg) + Oxolamine (10 mg/kg) | 254 |
| Warfarin (2 mg/kg) + Oxolamine (50 mg/kg) | 330 |
Proposed Anti-inflammatory Signaling Pathway of Oxolamine
Oxolamine's anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory signaling pathways.[1][10] A plausible mechanism involves the modulation of the NF-κB pathway, which is a key regulator of inflammation.[10]
Caption: Proposed anti-inflammatory signaling pathway of oxolamine.
Conclusion
The experimental design and protocols outlined in these application notes provide a framework for conducting robust in vivo pharmacokinetic studies of oxolamine. A thorough understanding of oxolamine's ADME properties is essential for its continued development and safe clinical use. The provided protocols for a single-dose PK study, bioanalytical sample preparation, and the visualization of the experimental workflow and a proposed signaling pathway offer a comprehensive resource for researchers in the field.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Gender difference in the pharmacokinetic interaction between oral warfarin and oxolamine in rats: inhibition of CYP2B1 by oxolamine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. sphinxsai.com [sphinxsai.com]
- 7. benchchem.com [benchchem.com]
- 8. pharmacy180.com [pharmacy180.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Synthesis of Oxolamine Phosphate: A Detailed Guide for Laboratory Professionals
Introduction
Oxolamine (B1678060) is a peripherally acting antitussive agent, also exhibiting anti-inflammatory and mild local anesthetic properties on the respiratory tract.[1] Unlike centrally acting cough suppressants, its mechanism of action is primarily focused on reducing the sensitivity of cough receptors.[2] Chemically, it is known as N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine.[1][3] In pharmaceutical applications, oxolamine is often used in its salt form, such as citrate (B86180) or phosphate (B84403), to improve its physicochemical properties.[4] This document provides detailed application notes and protocols for the laboratory synthesis of oxolamine phosphate, aimed at researchers, scientists, and drug development professionals. The synthesis involves the formation of the oxolamine free base followed by its conversion to the phosphate salt. An optimized synthesis process has been reported to significantly increase the overall yield from as low as 24% to 64%.[5]
Data Presentation: Physicochemical Properties
The selection of a salt form is a critical step in drug development as it influences properties like solubility and stability. The table below summarizes the key quantitative data for oxolamine and its phosphate and citrate salts.
| Property | Oxolamine (Free Base) | This compound | Oxolamine Citrate |
| Molecular Formula | C₁₄H₁₉N₃O[3] | C₁₄H₂₂N₃O₅P[5] | C₂₀H₂₇N₃O₈ |
| Molecular Weight | 245.32 g/mol [3] | 343.32 g/mol [4] | 437.44 g/mol |
| Physical State | Liquid at room temperature[3] | Solid | Crystals |
| Boiling Point | 127°C (at 0.4 mmHg)[3] | Not available | Not available |
| CAS Number | 959-14-8 | 1949-19-5[5] | 1949-20-8 |
| UV max (λmax) | Not available | 292 nm (in mobile phase)[6] | 237 nm (in methanol) |
Experimental Protocols
The synthesis of this compound is a multi-stage process. The following protocols are based on an optimized industrial synthesis for the oxolamine base, followed by a general procedure for phosphate salt formation.
Part 1: Synthesis of Oxolamine Free Base
This synthesis is a multi-step batch process that involves the formation of two key intermediates, referred to as OXO1 and OXO2, before yielding the final oxolamine base.[1][7]
Stage 1: Formation of Intermediate OXO1
-
Charge a suitable reaction vessel with benzonitrile, water, and sodium carbonate.
-
To this mixture, add hydroxylamine (B1172632) hydrochloride.
-
Allow the reaction to proceed to form the first intermediate (OXO1). The reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure completion.
Stage 2: Formation of Intermediate OXO2
-
To the reactor containing the OXO1 intermediate, add anhydrous sodium sulfate (B86663) and triethylamine (B128534) (TEA).
-
Introduce 3-chloropropionyl chloride to the mixture. This step should be performed under controlled temperature conditions.
-
The reaction will form the second intermediate (OXO2).[1]
-
Following the reaction, perform an acidic extraction using hydrochloric acid (HCl) and water to remove any unreacted TEA.[7]
Stage 3: Formation of Oxolamine Free Base
-
To the organic phase containing the OXO2 intermediate, add diethylamine (B46881) (DEA).
-
Heat the reaction mixture to 80°C and maintain this temperature for approximately 1 hour.[7]
-
After the reaction is complete, cool the mixture to ambient temperature.[7]
-
Purify the crude oxolamine base through a series of extractions. This should include two acidic extractions with HCl and water, followed by two basic extractions with sodium hydroxide (B78521) (NaOH) to remove impurities.[7] The final product is the oxolamine free base in an organic solvent.
Part 2: Formation of this compound
The following is a general protocol for the formation of a phosphate salt from a free base. Specific conditions for oxolamine may need to be optimized in the laboratory.
-
Dissolve the purified oxolamine free base (from Part 1) in a suitable organic solvent, such as isopropanol (B130326) or ethanol.
-
In a separate vessel, prepare a solution of phosphoric acid (H₃PO₄) in the same solvent. A 1:1 molar ratio of oxolamine to phosphoric acid should be aimed for.
-
Slowly add the phosphoric acid solution to the oxolamine base solution with constant stirring.
-
The this compound salt should precipitate out of the solution. The precipitation can be encouraged by cooling the mixture.
-
Isolate the solid product by filtration.
-
Wash the isolated solid with a small amount of cold solvent to remove any unreacted starting materials.
-
Dry the final product, this compound, under vacuum.
Visualizations
Logical Workflow for Oxolamine Synthesis
The following diagram illustrates the logical progression of the key stages in the synthesis of oxolamine.
Caption: Optimized synthesis workflow for this compound.
Signaling Pathway: Peripheral Action of Oxolamine
The diagram below illustrates the proposed peripheral mechanism of action for oxolamine as an antitussive agent.
Caption: Proposed peripheral mechanism of action of Oxolamine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 4. WO2021021055A1 - Combination of oxolamine and terbutaline - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Oxolamine Phosphate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxolamine (B1678060) phosphate (B84403) formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of oxolamine phosphate in a formulation?
A1: The stability of this compound can be influenced by several factors, including:
-
pH: The formulation's pH is critical. This compound is susceptible to degradation in both acidic and basic conditions.[1]
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[2][3]
-
Light: Exposure to light, particularly UV light, may lead to photolytic degradation.[2][3]
-
Oxidizing Agents: The presence of oxidizing agents can cause oxidative degradation of the molecule.[1]
-
Excipients: Incompatibilities between this compound and certain excipients can lead to stability issues.[2]
-
Moisture: For solid dosage forms, moisture can promote hydrolysis and other degradation pathways.[2][3]
Q2: What is the main degradation pathway for this compound?
A2: Based on its chemical structure, a primary degradation pathway for oxolamine under hydrolytic (acidic or basic) conditions is the cleavage of the 1,2,4-oxadiazole (B8745197) ring.[1] This heterocyclic ring system can be susceptible to breaking apart, leading to the formation of various degradation products.
Q3: Are there validated analytical methods to assess the stability of this compound?
A3: Yes, stability-indicating High-Performance Liquid Chromatography (HPLC) methods have been developed and validated for the determination of this compound in the presence of its degradation products.[4][5] These methods are essential for accurately quantifying the amount of undegraded drug and monitoring the formation of impurities over time. UV-Visible spectrophotometry can also be used for quantification, but HPLC is generally preferred for stability studies due to its higher specificity.[6]
Troubleshooting Guide
Issue 1: Unexpected Peaks Observed in HPLC Analysis of a Stability Sample
-
Possible Cause 1: Degradation of this compound.
-
Possible Cause 2: Excipient Interference.
-
Troubleshooting Step: Analyze a placebo formulation (containing all excipients except this compound) to see if any of the excipients or their degradation products co-elute with the unexpected peaks.[8] If interference is confirmed, modify the HPLC method (e.g., change the mobile phase composition, gradient, or column) to achieve better separation.[8]
-
-
Possible Cause 3: Contamination.
-
Troubleshooting Step: Ensure proper cleaning of laboratory glassware and the HPLC system. Analyze a blank injection (mobile phase only) to check for contaminants in the system.
-
Issue 2: Loss of Potency in a Liquid Formulation During Storage
-
Possible Cause 1: pH Shift.
-
Troubleshooting Step: Measure the pH of the formulation at various time points during the stability study. If the pH has shifted to a range where this compound is unstable, consider adding or optimizing a buffering agent (e.g., phosphate or citrate (B86180) buffers) to maintain a stable pH.[2]
-
-
Possible Cause 2: Hydrolysis.
-
Troubleshooting Step: The presence of water in liquid formulations can lead to hydrolysis.[3] If hydrolysis is confirmed as the degradation pathway, investigate the possibility of formulating a non-aqueous solution or a solid dosage form if feasible.
-
Issue 3: Color Change in the Formulation Upon Storage
-
Possible Cause 1: Photodegradation.
-
Possible Cause 2: Drug-Excipient Interaction.
-
Troubleshooting Step: Perform compatibility studies with individual excipients to identify any interactions that may be causing the color change. This can involve storing binary mixtures of this compound and each excipient under accelerated conditions and observing for any changes.
-
Data Presentation
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Parameters | % Degradation (Hypothetical) | Number of Degradation Products |
| Acid Hydrolysis | 0.5 N HCl, 80°C, 2 hours | 15.2% | 2 |
| Base Hydrolysis | 0.5 N NaOH, 80°C, 2 hours | 22.5% | 3 |
| Oxidation | 20% H₂O₂, 80°C, 2 hours | 8.7% | 1 |
| Thermal Degradation | 105°C, 2 hours | 5.4% | 1 |
| Photolytic Degradation | Direct sunlight, 24 hours | 12.1% | 2 |
Data is illustrative and based on typical forced degradation outcomes.[7]
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies on an this compound formulation. The goal is to achieve 5-20% degradation.[1]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., mobile phase).
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 20% hydrogen peroxide (H₂O₂).
-
Keep the solution at 80°C for 2 hours.[7]
-
Cool and dilute to the final concentration with the mobile phase.
-
-
Thermal Degradation:
-
Expose the solid drug substance to dry heat at 105°C for 2 hours.[7]
-
After exposure, cool and prepare a solution at the final concentration in the mobile phase.
-
-
Photolytic Degradation:
-
Expose a solution of the drug to direct sunlight for 24 hours or in a photostability chamber according to ICH Q1B guidelines.[7]
-
A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method.[7]
Protocol 2: Stability-Indicating HPLC Method
This is an example of an HPLC method for the analysis of this compound and its degradation products.[4]
-
Column: Intersil CN (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% formic acid and acetonitrile (B52724) (50:50 v/v)
-
Flow Rate: 0.7 mL/min
-
Detection Wavelength: 292 nm
-
Injection Volume: 20 µL
-
Column Temperature: 25 ± 2°C
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential hydrolytic degradation pathway for oxolamine.
Caption: Troubleshooting logic for unexpected HPLC peaks.
References
- 1. benchchem.com [benchchem.com]
- 2. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Oxolamine Phosphate Degradation Product Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of oxolamine (B1678060) phosphate (B84403) and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a forced degradation study for oxolamine phosphate?
A1: A forced degradation or stress testing study is essential to understand the intrinsic stability of the this compound molecule.[1] The main goals are to identify potential degradation products, establish degradation pathways, and to develop and validate a stability-indicating analytical method that can accurately measure the drug substance in the presence of its degradants.[1] The recommended extent of degradation is typically between 5-20%.[1]
Q2: Under what conditions is this compound expected to degrade?
A2: this compound is susceptible to degradation under various stress conditions, including acid and base hydrolysis, oxidation, and exposure to heat and light.[2] However, studies have shown that oxolamine can be a highly stable molecule, and significant degradation may not always be observed under mild stress conditions.[3] One study indicated that significant degradation was observed in alkali hydrolysis, with less degradation seen under other stress conditions.
Q3: What is the likely degradation pathway for this compound?
A3: Based on the chemical structure of oxolamine, which contains a 1,2,4-oxadiazole (B8745197) ring, a primary degradation pathway, particularly under hydrolytic (acidic or basic) conditions, is the cleavage of this ring system.[1] This is a common degradation route for compounds containing this heterocyclic moiety.[1] However, specific degradation products and their structures for this compound are not extensively detailed in publicly available literature.
Q4: What is a suitable stability-indicating HPLC method for analyzing this compound and its degradation products?
A4: A validated stability-indicating HPLC method is crucial for separating the parent drug from its degradation products. A reported method uses an Intersil CN column (250 x 4.6 mm, 5 µm) with a mobile phase of 0.1% formic acid in water and acetonitrile (B52724) (50:50 v/v).[2] The flow rate is 0.7 mL/min, with UV detection at 292 nm.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the analysis of this compound degradation products.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) for this compound | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the column stationary phase. 3. Column overload. | 1. Ensure the mobile phase pH is acidic (around 3-4) by using 0.1% formic acid to ensure the tertiary amine in oxolamine is protonated. 2. Use a well-deactivated column or consider adding a small amount of a competing base to the mobile phase. 3. Reduce the injection volume or the concentration of the sample. |
| No or minimal degradation observed after stress testing | 1. Stress conditions are too mild. 2. This compound is highly stable under the applied conditions. | 1. Increase the concentration of the stressor (e.g., use 0.5 N HCl or NaOH), increase the temperature (e.g., to 80°C), or prolong the exposure time.[3] 2. If no degradation is observed even under harsh conditions, this indicates the intrinsic stability of the molecule. Ensure the analytical method is still validated for specificity to separate the active ingredient from any potential, undetected impurities.[3] |
| High variability in the percentage of degradation | 1. Inconsistent stress conditions. 2. Issues with sample preparation, such as incomplete neutralization of acidic or basic samples before injection. | 1. Ensure precise control over temperature, time, and concentration of stressors for all samples. 2. Completely neutralize samples after acid or base stress to a pH compatible with the mobile phase and column to avoid shifts in retention time and poor peak shape. |
| Appearance of ghost peaks in the chromatogram | 1. Contamination in the mobile phase or from the HPLC system. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. Flush the HPLC system thoroughly. 2. Implement a robust needle wash protocol and inject a blank solvent after a high-concentration sample to check for carryover. |
| Shift in the retention time of this compound | 1. Change in mobile phase composition or pH. 2. Column aging or contamination. 3. Fluctuation in column temperature. | 1. Prepare the mobile phase accurately and consistently. Ensure the pH is stable. 2. Flush the column with a strong solvent. If the problem persists, replace the column. 3. Use a column oven to maintain a consistent temperature. |
Quantitative Data Summary
The following table summarizes the results from a forced degradation study of this compound using a stability-indicating HPLC method.
| Stress Condition | Treatment Details | % Degradation | Number of Degradants | Retention Time of Major Degradant(s) (min) |
| Acid Hydrolysis | 0.5 N HCl at 80°C for 2 hrs | 8.2 | 2 | 1.8, 3.1 |
| Base Hydrolysis | 0.5 N NaOH at 80°C for 2 hrs | 15.6 | 3 | 1.7, 2.8, 3.5 |
| Oxidative Degradation | 20% H₂O₂ at 80°C for 2 hrs | 5.4 | 1 | 2.0 |
| Thermal Degradation | 105°C for 2 hrs | 3.1 | 1 | 3.8 |
| Photolytic Degradation | Sunlight exposure for 24 hrs | 2.5 | 1 | 4.2 |
Data synthesized from a published study. Actual results may vary based on experimental conditions.
Experimental Protocols
Forced Degradation Study
This protocol outlines the general procedure for conducting a forced degradation study of this compound. The goal is to achieve 5-20% degradation.
1. Preparation of Stock and Working Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of a suitable solvent (e.g., mobile phase).
-
Working Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the same solvent.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the working solution with 5 mL of 0.5 N HCl. Heat at 80°C for 2 hours. Cool and neutralize with 0.5 N NaOH.
-
Base Hydrolysis: Mix 5 mL of the working solution with 5 mL of 0.5 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 0.5 N HCl.
-
Oxidative Degradation: Mix 5 mL of the working solution with 5 mL of 20% H₂O₂. Keep at 80°C for 2 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C in a hot air oven for 2 hours.
-
Photolytic Degradation: Expose a solution of the drug substance to sunlight for 24 hours. A control sample should be kept in the dark.
3. Sample Analysis:
-
After exposure, dilute the stressed samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and inject them into the HPLC system.
-
Analyze a non-stressed sample as a control.
Stability-Indicating HPLC Method
-
Instrument: High-Performance Liquid Chromatography with a UV detector.
-
Column: Intersil CN (250 x 4.6 mm, 5 µm).[2]
-
Mobile Phase: 0.1% Formic acid in water: Acetonitrile (50:50, v/v).[2]
-
Flow Rate: 0.7 mL/min.[2]
-
Detection Wavelength: 292 nm.[2]
-
Injection Volume: 20 µL.
-
Column Temperature: 25°C.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: A potential hydrolytic degradation pathway for this compound.
References
Technical Support Center: Optimizing Oxolamine Phosphate Synthesis
Welcome to the technical support center for the synthesis of Oxolamine (B1678060) Phosphate (B84403). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the production process for higher yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section provides answers to common questions and solutions to potential issues encountered during the synthesis and purification of oxolamine and its subsequent conversion to oxolamine phosphate.
Q1: My overall yield is low (20-30%). What are the most common causes?
A1: An overall yield in the 20-30% range is not uncommon for initial, unoptimized attempts. Early industrial processes reported yields as low as 24%, which were later increased to 64% through systematic optimization.[1][2][3] The most common contributors to low yield are:
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Suboptimal Reaction Conditions: Each step of the synthesis has critical parameters like temperature, reaction time, and pH that must be precisely controlled.[1]
-
Impurity Formation: The generation of side products consumes starting materials and complicates the purification process.[1][4] Unreacted starting materials, such as diethylamine (B46881) (DEA) and triethylamine (B128534) (TEA), are common impurities.[5]
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Inefficient Purification: Significant product loss can occur during extraction, crystallization, and filtration steps.[1] A robust purification strategy, such as a series of acidic and basic extractions, is crucial.[1][5]
Q2: I'm struggling with the formation of the first intermediate (OXO1). What are the key parameters to control?
A2: The formation of the first intermediate (OXO1) from benzonitrile (B105546), hydroxylamine (B1172632) hydrochloride, and sodium carbonate is a critical step.[1][2] To ensure a high yield, it is crucial to control the following:
-
Temperature: The reaction should be maintained at a steady 75°C.[1]
-
Reaction Time: The recommended reaction time is 5 hours.[1]
-
Reagent Addition: Reactants should be added in the specified order: water, sodium carbonate, benzonitrile, and finally hydroxylamine hydrochloride. It is recommended to fully dissolve the sodium carbonate before adding other reactants.[1]
Q3: The formation of the second intermediate (OXO2) is exothermic and gives me inconsistent yields. How can this be improved?
A3: This step, reacting OXO1 with 3-chloropropionyl chloride, is indeed exothermic, and temperature control is critical for consistent, high yields.[1]
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Temperature Control: The reaction mixture should be cooled to and maintained at 10°C.[1]
-
Portion-wise Addition: The 3-chloropropionyl chloride should be added in several separate portions, not all at once. This allows for better management of the exotherm, ensuring the temperature does not exceed 10°C.[1]
Q4: What is the most critical step for maximizing the yield of the oxolamine base?
A4: The conversion of the OXO2 intermediate to the oxolamine base by reacting it with diethylamine (DEA) is a key stage. A crucial parameter here is temperature. The reaction should be heated to 80°C for approximately 1 hour.[1][2] This higher temperature improves the solubility of the components and helps drive the reaction to completion, increasing the yield.[1]
Q5: My final product fails purity specifications. How can I improve its quality?
A5: Purity issues often stem from residual starting materials (like DEA and TEA) or side products.[5] An effective purification protocol is essential.
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Acid-Base Extraction: A sequence of acid and base washes is highly effective. Acid washes with HCl will remove unreacted amines like DEA and TEA by converting them into their water-soluble hydrochloride salts.[5] This should be followed by base washes to remove acidic impurities.[2]
-
In-Process Monitoring: Use analytical techniques like TLC or HPLC to monitor reaction completion at each stage. Do not proceed to the next step until the previous one is complete.[5]
Q6: I am having trouble with the final phosphorylation and crystallization step. What is the recommended procedure?
A6: The final step involves reacting the purified oxolamine free base with phosphoric acid. Low yields in phosphorylation can be due to incomplete reaction or degradation.[6]
-
Anhydrous Conditions: Ensure you are using anhydrous solvents, as water can hydrolyze intermediates.
-
Stoichiometry: Use a slight excess of the phosphorylating agent.[6]
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Crystallization: For crystallization of the phosphate salt, the choice of solvent is critical. A common approach for amine phosphate salts is to use a polar solvent like isopropanol (B130326) or ethanol, possibly with an anti-solvent like ethyl acetate (B1210297) or diethyl ether to induce precipitation. Slow cooling and seeding with a high-purity crystal can improve crystal quality and yield.[5]
Data Presentation: Reaction Parameters
The following tables summarize the key reaction parameters for the optimized synthesis of oxolamine, which can be adapted for this compound production.
Table 1: Optimized Reaction Conditions for Oxolamine Synthesis
| Stage | Key Reactants | Temperature | Time | Key Considerations |
| OXO1 Formation | Benzonitrile, Hydroxylamine HCl, Na₂CO₃ | 75°C[1] | 5 hours[1] | Benzonitrile is the limiting reagent.[1] |
| OXO2 Formation | OXO1, 3-Chloropropionyl Chloride, TEA | 10°C[1] | 1 hour[1] | Exothermic reaction; requires careful, portion-wise addition of the acid chloride.[1] |
| Oxolamine Formation | OXO2, Diethylamine (DEA) | 80°C[1] | 1 hour[1] | Higher temperature improves solubility and yield.[1] |
| Purification | Oxolamine Base, HCl, NaOH | Ambient | N/A | Two acidic washes followed by two basic washes are recommended for impurity removal.[2][5] |
Table 2: Comparison of Synthesis Processes
| Parameter | Original Industrial Synthesis | Optimized Industrial Synthesis |
| Overall Yield | ~24%[2][3] | ~64%[2][3] |
| Key Improvement | N/A | Rigorous identification and removal of impurities through optimized acid-base extractions.[3][4] |
| Final Product Purity | Lower, due to residual impurities.[4] | Higher, leading to more efficient crystallization and improved overall yield.[4] |
Experimental Protocols
This section provides a detailed methodology for the optimized synthesis of the oxolamine base, followed by its conversion to this compound.
Protocol 1: Synthesis of Oxolamine Free Base
-
Formation of Intermediate 1 (OXO1):
-
To a suitable reaction vessel, add water and sodium carbonate, stirring until the solid is fully dissolved.
-
Add benzonitrile to the mixture.
-
Finally, add hydroxylamine hydrochloride.
-
Heat the mixture to 75°C and maintain for 5 hours with agitation.[1]
-
-
Formation of Intermediate 2 (OXO2):
-
Transfer the mixture containing OXO1 to a reactor equipped with a cooling jacket and add 1,2-dichloroethane (B1671644) (DCE).
-
Add anhydrous sodium sulfate, followed by triethylamine (TEA).
-
Cool the reaction mixture to 10°C.
-
In a separate vessel, prepare a solution of 3-chloropropionyl chloride in DCE.
-
Add the 3-chloropropionyl chloride solution to the main reactor in 7 separate portions, ensuring the internal temperature does not rise above 10°C.[1]
-
Maintain the reaction at 10°C for 1 hour.[1]
-
-
Formation of Oxolamine Base:
-
Purification of Oxolamine Base:
-
Perform two extractions of the organic phase with an aqueous solution of hydrochloric acid. Separate the aqueous and organic layers after each extraction. This removes unreacted TEA and DEA.[1][2]
-
Follow with two extractions using an aqueous solution of sodium hydroxide.[2]
-
The resulting organic phase contains the purified oxolamine base in DCE. This solution can be used directly for the final salt formation step.
-
Protocol 2: Formation of this compound
-
Salt Formation:
-
To the purified organic solution of oxolamine base, add a suitable crystallization solvent such as isopropanol.
-
Calculate the stoichiometric equivalent of phosphoric acid (H₃PO₄) relative to the starting amount of benzonitrile (the limiting reagent).
-
Slowly add the phosphoric acid to the oxolamine solution with vigorous stirring.
-
The this compound salt will begin to precipitate. The mixture can be stirred at room temperature for several hours to ensure complete precipitation.
-
-
Isolation and Drying:
Visualizations
The following diagrams illustrate the synthesis pathway, a troubleshooting workflow for low yield, and the relationship between key parameters and outcomes.
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low synthesis yield.
Caption: Relationship between key parameters and synthesis outcomes.
References
Technical Support Center: Overcoming Poor Solubility of Oxolamine Phosphate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor solubility of oxolamine (B1678060) phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What is oxolamine phosphate and why is its solubility a concern?
This compound is the phosphate salt of oxolamine, a non-opioid, peripherally acting antitussive (cough suppressant) with anti-inflammatory properties.[1][2] Like many amine-based active pharmaceutical ingredients (APIs), its phosphate salt form is often selected to improve aqueous solubility compared to the free base.[3][4][5] However, achieving the desired concentration in various experimental and formulation media can still be challenging, potentially impacting dissolution rates, bioavailability, and the overall reliability of experimental results.[6]
Q2: What are the primary strategies for enhancing the aqueous solubility of this compound?
The primary strategies to overcome the poor solubility of this compound can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Decreasing the particle size through micronization or nanosizing increases the surface area-to-volume ratio, which can enhance the dissolution rate.[4]
-
Solid Dispersions: Dispersing this compound in an inert, hydrophilic carrier can improve its wettability and dissolution.[4]
-
-
Chemical Modifications:
-
pH Adjustment: As an amine salt, the solubility of this compound is expected to be pH-dependent. Adjusting the pH of the medium can significantly influence its ionization state and, consequently, its solubility.[7][8]
-
Co-solvency: The use of water-miscible organic solvents (co-solvents) can increase the solubility of poorly soluble compounds.[9]
-
Complexation: Forming inclusion complexes with molecules like cyclodextrins can enhance the apparent solubility of the drug.[9]
-
Q3: How does pH influence the solubility of this compound?
Q4: Are there any known stability issues with this compound in solution?
Forced degradation studies on this compound have shown that it is susceptible to degradation under alkaline hydrolysis conditions. It exhibits greater stability in acidic and neutral conditions. Therefore, when preparing solutions, it is important to consider the pH to ensure both solubility and chemical stability.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Precipitation of this compound in Aqueous Solution | The pH of the solution is too high (neutral to alkaline), leading to the formation of the less soluble free base. The concentration of this compound exceeds its solubility limit in the chosen solvent system. The buffer system is interacting with the drug to form a less soluble salt. | pH Adjustment: Lower the pH of the solution. For basic drugs like oxolamine, a pH at least 2 units below the pKa of the free base is generally recommended to ensure it remains in its ionized, more soluble form. Co-solvency: Introduce a water-miscible co-solvent such as ethanol, propylene (B89431) glycol, or polyethylene (B3416737) glycol (PEG) to increase the drug's solubility. Re-evaluation of Concentration: If possible, lower the concentration of this compound to be within its solubility limit in the chosen medium. |
| Inconsistent or Low Drug Concentration in Prepared Solutions | Incomplete dissolution of the this compound powder. Adsorption of the drug onto the surface of the container or filter. Degradation of the drug due to inappropriate pH or exposure to light/heat. | Enhanced Dissolution Technique: Use sonication or gentle heating to aid in the dissolution process. Ensure the chosen temperature does not cause degradation. Proper Material Selection: Use low-protein-binding containers and filters (e.g., PTFE or PVDF) to minimize adsorption. Stability Considerations: Prepare solutions fresh and protect them from light. Ensure the pH of the solvent system is within the stable range for this compound (acidic to neutral). |
| Phase Separation or "Oiling Out" During Formulation | High concentration of a lipophilic drug in an aqueous-based formulation. Incompatibility of the drug with other excipients in the formulation. | Formulation Optimization: Consider the use of surfactants or emulsifying agents to create a stable formulation. Solubility Enhancement Techniques: Employ techniques like solid dispersion or cyclodextrin (B1172386) complexation to improve the compatibility and solubility of the drug in the formulation. |
Data Presentation: Solubility of Amine Phosphate Salts (Illustrative)
Since specific quantitative solubility data for this compound is not widely published, the following tables provide representative data for other amine phosphate drugs to illustrate the effects of different solvents and pH on solubility. This data is for illustrative purposes only and may not reflect the actual solubility of this compound.
Table 1: Illustrative Solubility of an Amine Phosphate Drug in Various Solvents
| Solvent | Illustrative Solubility (mg/mL) at 25°C |
| Water | 25 |
| Phosphate Buffer (pH 6.8) | 35 |
| 0.1 N HCl | > 100 |
| Ethanol | 10 |
| Propylene Glycol | 50 |
| Polyethylene Glycol 400 | 80 |
| Dimethyl Sulfoxide (DMSO) | > 200 |
Table 2: Illustrative pH-Dependent Aqueous Solubility of a Basic Drug Phosphate Salt
| pH | Illustrative Solubility (mg/mL) at 25°C |
| 2.0 | > 200 |
| 4.0 | 150 |
| 6.0 | 40 |
| 7.0 | 15 |
| 8.0 | < 1 |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound by the Solvent Evaporation Method
Objective: To enhance the dissolution rate of this compound by creating a solid dispersion with a hydrophilic carrier.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or a similar hydrophilic polymer
-
Methanol (B129727) or another suitable volatile organic solvent
-
Rotary evaporator
-
Vacuum oven
Methodology:
-
Dissolution: Dissolve a specific ratio of this compound and PVP K30 (e.g., 1:1, 1:3, 1:5 w/w) in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the methanol under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin film is formed on the flask wall.
-
Drying: Scrape the solid film from the flask and dry it in a vacuum oven at a specified temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
Sizing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
-
Characterization: Analyze the prepared solid dispersion using techniques such as Differential Scanning Calorimetry (DSC) to confirm the amorphous nature of the drug and Fourier-Transform Infrared Spectroscopy (FTIR) to check for any drug-polymer interactions.
Protocol 2: Preparation of this compound Nanosuspension using the Anti-Solvent Precipitation Method
Objective: To increase the surface area and dissolution velocity of this compound by reducing its particle size to the nanometer range.
Materials:
-
This compound
-
A suitable solvent (e.g., methanol, ethanol)
-
An anti-solvent (e.g., purified water)
-
A stabilizer (e.g., a non-ionic surfactant like Poloxamer 188 or a polymer like HPMC)
-
High-speed homogenizer or magnetic stirrer
Methodology:
-
Organic Phase Preparation: Dissolve this compound in a suitable organic solvent to prepare the organic phase.
-
Aqueous Phase Preparation: Dissolve the stabilizer in the anti-solvent (water) to prepare the aqueous phase.
-
Precipitation: Under constant stirring or homogenization, slowly inject the organic phase into the aqueous phase. The rapid change in solvent polarity will cause the this compound to precipitate as nanoparticles.
-
Solvent Removal: Remove the organic solvent from the nanosuspension, for example, by evaporation under reduced pressure.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a particle size analyzer.
Protocol 3: Enhancing this compound Solubility using Cyclodextrin Complexation (Kneading Method)
Objective: To improve the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin.
Materials:
-
This compound
-
Beta-cyclodextrin (β-CD) or Hydroxypropyl-beta-cyclodextrin (HP-β-CD)
-
Mortar and pestle
-
Water-ethanol mixture
Methodology:
-
Mixing: Place the this compound and cyclodextrin (in a specific molar ratio, e.g., 1:1 or 1:2) in a mortar and lightly mix the powders.
-
Kneading: Add a small amount of the water-ethanol mixture to the powder blend to form a thick paste. Knead the paste for a specified period (e.g., 45-60 minutes).
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Sizing: Pulverize the dried complex in the mortar and pass it through a sieve to obtain a fine powder.
-
Characterization: Confirm the formation of the inclusion complex using techniques such as DSC, X-ray diffractometry (XRD), and FTIR spectroscopy.
Mandatory Visualizations
Signaling Pathways and Workflows
Caption: Proposed Anti-inflammatory Mechanism of Oxolamine.
Caption: Proposed Peripheral Antitussive Action of Oxolamine.
Caption: Workflow for Improving this compound Solubility.
References
- 1. What is Oxolamine used for? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
Technical Support Center: Oxolamine Phosphate Analytical Method Validation
Welcome to the Technical Support Center for Oxolamine (B1678060) Phosphate (B84403) Analytical Method Validation. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the analysis of oxolamine phosphate.
Frequently Asked Questions (FAQs)
Q1: What are the typical analytical techniques used for the quantification of this compound?
A1: The most common analytical techniques for the quantification of this compound in pharmaceutical formulations are High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible Spectrophotometry.[1][2] HPLC is often preferred due to its high specificity, sensitivity, and accuracy, making it suitable for stability-indicating assays.[1][2] LC-MS/MS methods have also been developed for the quantification of this compound in biological matrices like human plasma, offering high sensitivity and a lower limit of quantification.[3][4]
Q2: What is a stability-indicating HPLC method, and why is it important for this compound analysis?
A2: A stability-indicating HPLC method is an analytical procedure that can accurately measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or excipients.[5] This is crucial for ensuring that the analytical results accurately reflect the true content of the drug substance, especially during stability studies where the drug is subjected to stress conditions like heat, light, acid, and base hydrolysis.[5][6]
Q3: What are the key validation parameters to consider for an this compound analytical method according to ICH guidelines?
A3: According to the International Council for Harmonisation (ICH) guidelines (Q2(R2)), the key validation parameters for an analytical method include:[7][8][9][10][11]
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Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[9] For this compound, this is often demonstrated through forced degradation studies.[1]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9]
-
Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[7][11]
-
Accuracy: The closeness of test results obtained by the method to the true value.[9]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[1]
-
System Suitability: Ensures that the chromatographic system is suitable for the intended analysis.[1]
Q4: What are the expected degradation pathways for this compound under stress conditions?
A4: Forced degradation studies have shown that this compound is susceptible to degradation under certain stress conditions. A primary degradation pathway under hydrolytic (acidic or basic) conditions could involve the cleavage of the 1,2,4-oxadiazole (B8745197) ring.[6] Studies have shown significant degradation in alkaline conditions (e.g., 0.5 N NaOH at 80°C for 2 hours).[1] Some degradation is also observed under acidic, oxidative, thermal, and photolytic stress, though to a lesser extent than in alkaline conditions.[1]
Troubleshooting Guides
This section provides troubleshooting guidance for common issues encountered during the HPLC analysis of this compound.
Issue 1: Poor Peak Shape (Peak Tailing)
Symptoms:
-
The peak for this compound is asymmetrical, with the latter half of the peak being broader than the front half.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Interaction with Acidic Silanol (B1196071) Groups | Oxolamine is a basic compound and can interact with residual acidic silanol groups on the silica-based column packing, leading to peak tailing.[12] Solution: Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) to protonate the silanol groups and reduce these interactions.[12] Alternatively, use an end-capped column or a column specifically designed for the analysis of basic compounds.[12] |
| Column Degradation | The column may be old or contaminated, leading to a loss of performance. Solution: Clean the column according to the manufacturer's instructions. If the problem persists, replace the column.[13] |
| Inadequate Buffering | Insufficient buffer concentration can lead to pH shifts on the column, affecting peak shape. Solution: Ensure the buffer concentration is adequate, typically in the range of 25-50 mM, and that the buffer's pKa is within ±1 pH unit of the mobile phase pH.[12] |
| Sample Overload | Injecting too much sample can lead to peak distortion. Solution: Dilute the sample or reduce the injection volume.[13] |
Issue 2: Poor Resolution Between this compound and Impurity Peaks
Symptoms:
-
Peaks for this compound and a known or unknown impurity are not well separated (co-elution).
-
A shoulder is observed on the main this compound peak.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase Composition | The current mobile phase may not have the optimal selectivity for the separation. Solution: Systematically adjust the mobile phase composition. Vary the organic solvent (e.g., acetonitrile, methanol) ratio.[12] Optimize the pH of the aqueous phase, as this can significantly affect the retention of ionizable compounds like oxolamine.[12] |
| Isocratic Elution is Insufficient | For complex samples with multiple impurities, isocratic elution may not provide adequate separation. Solution: Switch to a gradient elution method. A gradient allows for the separation of compounds with a wider range of polarities.[12] |
| Column Losing Efficiency | The column performance may have deteriorated. Solution: Use a new column of the same type or a column with a different selectivity (e.g., a different stationary phase).[12] |
| Co-eluting Impurity | A process-related impurity or a degradation product may have a very similar retention time to this compound. Solution: Utilize a Diode Array Detector (DAD) or Photodiode Array (PDA) detector to perform peak purity analysis. If the peak is impure, further method development is required to achieve separation.[5] |
Issue 3: High Backpressure
Symptoms:
-
The HPLC system pressure is significantly higher than normal.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Blocked Inlet Frit or Column | Particulate matter from the sample or mobile phase may have clogged the column inlet frit. Solution: Reverse-flush the column (if the manufacturer allows). If the pressure does not decrease, the frit may need to be replaced.[14] |
| Clogged In-line Filter | The in-line filter before the column may be blocked. Solution: Replace the in-line filter. |
| Precipitation in the System | The mobile phase components may not be fully soluble, or the sample may be precipitating upon injection. Solution: Ensure the mobile phase is properly filtered and degassed. Check the solubility of your sample in the mobile phase. |
| Tubing Blockage | A blockage may have occurred in the tubing between the injector and the column. Solution: Systematically disconnect fittings to locate the source of the blockage. |
Data Presentation
Table 1: Summary of a Validated Stability-Indicating HPLC Method for this compound
The following table summarizes the parameters of a reported stability-indicating HPLC method for the determination of this compound in oral syrup.[1][15]
| Parameter | Value |
| Column | Intersil CN (250 x 4.6 mm, 5 µm) |
| Mobile Phase | 0.1% Formic Acid : Acetonitrile (50:50 v/v) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | 292 nm |
| Retention Time | ~2.277 min |
| Linearity Range | 50–150 µg/mL |
| Correlation Coefficient (R²) | 0.9998 |
| Accuracy (% Recovery) | 100.20 – 102.66% |
| Precision (%RSD) | < 1% |
Table 2: System Suitability Test Results
System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 | Conforms |
| Theoretical Plates | ≥ 2000 | Conforms |
| %RSD of Peak Areas (n=6) | ≤ 2.0% | < 1% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the general procedure for conducting forced degradation studies on this compound to assess the stability-indicating properties of an analytical method.[1][6] The goal is to achieve 5-20% degradation.[6]
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 0.5 N
-
Sodium hydroxide (B78521) (NaOH), 0.5 N
-
Hydrogen peroxide (H₂O₂), 20%
-
HPLC grade water, acetonitrile, and formic acid
Procedure:
-
Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 100 µg/mL).
-
Add an equal volume of 0.5 N HCl.
-
Reflux at 80°C for 2 hours.[1]
-
Cool and neutralize with 0.5 N NaOH.
-
Dilute to the final concentration with the mobile phase and inject into the HPLC system.
-
-
Alkaline Hydrolysis:
-
Prepare a solution of this compound.
-
Add an equal volume of 0.5 N NaOH.
-
Reflux at 80°C for 2 hours.[1]
-
Cool and neutralize with 0.5 N HCl.
-
Dilute to the final concentration with the mobile phase and inject.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add an equal volume of 20% H₂O₂.
-
Keep at 80°C for 2 hours.[1]
-
Cool, dilute to the final concentration with the mobile phase, and inject.
-
-
Thermal Degradation:
-
Expose the solid this compound powder to dry heat in an oven at 105°C for 2 hours.[1]
-
After cooling, prepare a solution at the desired concentration and inject.
-
-
Photolytic Degradation:
-
Expose a solution of this compound to sunlight for 24 hours.[1]
-
Prepare a control sample kept in the dark under the same conditions.
-
Inject both the exposed and control samples.
-
Visualizations
Caption: A general workflow for analytical method validation.
Caption: Troubleshooting decision tree for HPLC peak tailing.
Caption: Potential degradation pathway of oxolamine.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jchps.com [jchps.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. qbdgroup.com [qbdgroup.com]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. database.ich.org [database.ich.org]
- 12. benchchem.com [benchchem.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. uhplcs.com [uhplcs.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Improving the Oral Bioavailability of Oxolamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the oral bioavailability of oxolamine (B1678060) phosphate (B84403). Due to the limited publicly available data specifically for oxolamine phosphate, some information and protocols are adapted from studies on the closely related salt, oxolamine citrate (B86180), and general principles of pharmaceutical formulation. This is clearly indicated where applicable.
I. Troubleshooting Guides
This section addresses common problems encountered during the formulation and evaluation of oral this compound dosage forms.
| Problem | Potential Cause | Suggested Solution |
| Low in vitro dissolution rate of this compound. | Poor aqueous solubility of the drug substance. Agglomeration of drug particles. | 1. Particle Size Reduction: Employ micronization or nanosization techniques to increase the surface area of the drug particles. 2. Solid Dispersion: Formulate a solid dispersion with a hydrophilic carrier (e.g., PVP, PEG) to improve wettability and dissolution. 3. pH Modification: Use acidic excipients to lower the microenvironmental pH, given that oxolamine's solubility is higher in acidic conditions. |
| Inconsistent or low oral bioavailability in preclinical animal studies. | Poor absorption due to low solubility and/or low permeability. Significant first-pass metabolism. | 1. Lipid-Based Formulations: Develop a self-emulsifying drug delivery system (SEDDS) or lipid nanoparticles to enhance lymphatic absorption, potentially bypassing first-pass metabolism. 2. Permeability Enhancement: Include permeation enhancers in the formulation, though this requires careful toxicological assessment. 3. Metabolic Inhibition: Co-administration with a known inhibitor of relevant metabolizing enzymes (e.g., CYP450 enzymes) in preclinical studies can help identify the extent of first-pass metabolism. Oxolamine has been shown to inhibit CYP2B1/2 in rats, which could affect its own metabolism or that of co-administered drugs[1]. |
| High variability in plasma concentrations between study subjects. | pH-dependent solubility leading to variable dissolution in the gastrointestinal tract. Food effects on drug absorption. | 1. Formulation Optimization: Develop a formulation that ensures consistent dissolution across the physiological pH range, such as a buffered tablet or a lipid-based formulation. 2. Controlled Release Formulations: A sustained-release formulation could provide more consistent absorption over time[2]. 3. Standardized Dosing Conditions: In preclinical and clinical studies, standardize food intake and timing of administration to minimize variability. |
| Precipitation of the drug in the gastrointestinal tract upon dilution of the formulation. | Supersaturation of the drug followed by rapid precipitation. | 1. Use of Precipitation Inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state and prevent or delay precipitation. 2. Optimize Formulation: In lipid-based systems, adjust the surfactant and co-surfactant ratios to ensure the formation of stable micelles or nanoemulsions upon dilution. |
II. Frequently Asked Questions (FAQs)
Q1: What are the main physicochemical challenges affecting the oral bioavailability of this compound?
A1: The primary challenge is likely its poor aqueous solubility, a common issue for many active pharmaceutical ingredients. While specific data for this compound is scarce, the related citrate salt is known to have low aqueous solubility, which is pH-dependent[3]. It is freely soluble in acidic and phosphate buffer media but insoluble in alkaline conditions[3]. This suggests that the un-ionized form of oxolamine, which is more prevalent in the neutral to alkaline environment of the lower gastrointestinal tract, has low solubility, which can limit its dissolution and subsequent absorption.
Q2: What are the most promising formulation strategies to enhance the oral bioavailability of this compound?
A2: Several strategies can be employed:
-
Solid Dispersions: This involves dispersing this compound in a hydrophilic carrier matrix at the molecular level. This can increase the dissolution rate by improving wettability and reducing drug particle size.
-
Nanoparticle-Based Systems: Formulating this compound as nanoparticles (nanosuspensions or polymeric nanoparticles) can significantly increase the surface area-to-volume ratio, leading to faster dissolution.
-
Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the solubility and absorption of lipophilic drugs. They can also enhance lymphatic transport, which may help bypass first-pass metabolism in the liver.
Q3: Are there any known drug-drug interactions at the metabolic level that could affect this compound's bioavailability?
A3: Yes, preclinical studies in rats have shown that oxolamine can inhibit cytochrome P450 enzymes, specifically CYP2B1/2[1]. This could potentially lead to drug-drug interactions if co-administered with other drugs metabolized by these enzymes. It may also influence its own metabolism, but further studies are needed to confirm this in humans.
Q4: How can the intestinal permeability of this compound be evaluated in vitro?
A4: The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability. This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form a barrier with properties similar to the intestinal epithelium. The transport of this compound across this monolayer can be measured in both the apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions.
III. Quantitative Data
Table 1: Physicochemical Properties of Oxolamine
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₉N₃O | [4][5] |
| Molecular Weight | 245.32 g/mol | [4][5] |
| pKa (predicted) | 9.40 ± 0.25 | [4] |
| LogP (predicted) | 2.393 | [4] |
| Aqueous Solubility (Citrate Salt) | ~0.277 mg/mL (predicted) | [3] |
| Solubility Profile (Citrate Salt) | Freely soluble in acidic and phosphate buffer media; insoluble in alkaline media. | [3] |
Table 2: Illustrative Preclinical Pharmacokinetic Parameters of Oral Oxolamine
The following table presents hypothetical pharmacokinetic data for different oral formulations of this compound in a rat model to illustrate the potential improvements in bioavailability. This data is for illustrative purposes only and is not derived from actual experimental results.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀-t (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 20 | 150 | 2.0 | 600 | 100 |
| Solid Dispersion | 20 | 450 | 1.0 | 1800 | 300 |
| Lipid Nanoparticles | 20 | 600 | 1.5 | 2400 | 400 |
IV. Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP K30) to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (analytical grade)
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-polymer ratio.
-
Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Sonicate the solution for 15 minutes to ensure a homogenous mixture.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at 40°C.
-
Continue evaporation until a dry, thin film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask and pulverize it using a mortar and pestle.
-
Sieve the resulting powder to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further analysis.
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
Objective: To compare the dissolution profiles of pure this compound and the prepared solid dispersion.
Apparatus: USP Dissolution Apparatus 2 (Paddle)
Dissolution Medium: 900 mL of 0.1 N HCl (pH 1.2)
Temperature: 37 ± 0.5 °C
Paddle Speed: 75 RPM
Methodology:
-
Place a quantity of the formulation equivalent to a 100 mg dose of this compound into each dissolution vessel.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw 5 mL samples from each vessel.
-
Immediately replace the withdrawn volume with 5 mL of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point and plot the dissolution profiles.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of an enhanced this compound formulation compared to a simple aqueous suspension.
Animals: Male Sprague-Dawley rats (250-300 g)
Groups:
-
Group 1: Intravenous (IV) administration of this compound solution (2 mg/kg) for absolute bioavailability determination.
-
Group 2: Oral gavage of this compound aqueous suspension (20 mg/kg).
-
Group 3: Oral gavage of this compound solid dispersion formulation (20 mg/kg).
Methodology:
-
Fast the rats overnight with free access to water before dosing.
-
Administer the respective formulations to each group.
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the concentration of oxolamine in the plasma samples using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group using non-compartmental analysis.
-
Calculate the absolute bioavailability (F) of the oral formulations using the formula: F = (AUCoral / AUCiv) × (Doseiv / Doseoral).
-
Calculate the relative bioavailability of the enhanced formulation compared to the aqueous suspension.
V. Visualizations
References
- 1. Gender difference in the pharmacokinetic interaction between oral warfarin and oxolamine in rats: inhibition of CYP2B1 by oxolamine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sustained-release dosage form of oxolamine citrate: preparation and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Oxolamine (959-14-8) for sale [vulcanchem.com]
- 5. Oxolamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Oxolamine Phosphate Synthesis
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and analysis of oxolamine (B1678060) phosphate (B84403).
Frequently Asked Questions (FAQs)
Q1: What are the most common process-related impurities in the synthesis of oxolamine phosphate?
A1: The synthesis of oxolamine is a multi-step process that can introduce various impurities.[1] These are typically categorized as unreacted starting materials, residual intermediates, and by-products from side reactions. Key impurities to monitor include:
-
Unreacted Starting Materials: Diethylamine (B46881) (DEA) and Triethylamine (B128534) (TEA).[2]
-
By-products: 3-Phenyl-5-vinyl-1,2,4-oxadiazole is a potential process-related impurity that can be challenging to separate due to its structural similarity to the oxolamine molecule.[1][3]
Q2: Are there specific impurities that can be introduced during the final salt formation with phosphoric acid?
A2: The reaction of the oxolamine base with phosphoric acid is generally a straightforward acid-base reaction. While organic side reactions are less common at this stage, the primary concern would be the introduction of inorganic impurities from the phosphoric acid itself.[4][5][6] It is crucial to use a high-purity, pharmaceutical-grade phosphoric acid to avoid contamination with heavy metals or other inorganic residues. These types of impurities are typically quantified using pharmacopoeial methods rather than the HPLC methods used for organic impurities.[7]
Q3: What is a stability-indicating HPLC method, and why is it important for this compound analysis?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure that can accurately quantify the drug substance in the presence of its degradation products, impurities, and any excipients.[1][3] This is critical for this compound as it ensures that the analytical results are not skewed by degradants that may form over time or under stress conditions like heat, light, or hydrolysis.[1][3]
Q4: What are the known toxicological effects of the common starting material impurities?
A4: Unreacted starting materials like diethylamine and triethylamine may persist in the final product if purification is inadequate.
-
Triethylamine: In acute animal studies, triethylamine has been shown to cause dermal and ocular irritation.[8] Occupational exposure has been associated with visual disturbances.[8]
-
Diethylamine: This is a flammable and volatile liquid with a strong ammonia-like odor.[5] It is classified as a secondary amine and is widely used in chemical synthesis.[5]
Troubleshooting Guides
HPLC Analysis Issues
Q5: I'm observing poor peak shape (tailing) for the this compound peak in my chromatogram. What is the likely cause and solution?
A5: Peak tailing is a common issue for basic compounds like oxolamine in reversed-phase HPLC.[2] It is often caused by the interaction of the basic analyte with acidic silanol (B1196071) groups on the silica-based stationary phase.[2]
-
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5 with an acid like ortho-phosphoric or formic acid) can protonate the silanol groups, which reduces their interaction with the protonated basic analyte and improves peak shape.[2]
-
Use of Mobile Phase Additives: Incorporating a basic competitor, such as triethylamine (TEA), into the mobile phase can help to mask the active silanol sites and reduce tailing.[2]
-
Column Selection: Ensure you are using a high-quality, end-capped column designed for the analysis of basic compounds.
-
Q6: I have an unknown peak in my chromatogram. How can I identify it?
A6: The appearance of an unexpected peak requires a systematic investigation to determine its source and identity.[9]
-
Troubleshooting Steps:
-
Confirm the Peak is Real: First, ensure the peak is not an artifact from the instrument or sample preparation. Re-inject the same sample and a fresh preparation to check for consistency.[9]
-
Peak Purity Analysis: Use a Diode Array Detector (DAD) or Photodiode Array (PDA) to assess the spectral purity of your oxolamine peak and the unknown peak. If the spectra across a single peak are not identical, it may indicate a co-eluting impurity.[1][3]
-
Spiking Studies: Spike your sample with known potential impurities (e.g., starting materials, intermediates) to see if the retention time of the unknown peak matches any of the standards.[10]
-
LC-MS Analysis: If the impurity remains unidentified, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for structural elucidation. Note that HPLC methods using non-volatile buffers like phosphate are not compatible with MS, so method modification to a volatile buffer system (e.g., using formic acid or ammonium (B1175870) acetate) will be necessary.[9]
-
Q7: My oxolamine peak is showing poor resolution from a nearby impurity peak. How can I improve the separation?
A7: Poor resolution between the active pharmaceutical ingredient (API) and an impurity is a common challenge, especially with structurally similar compounds like 3-Phenyl-5-vinyl-1,2,4-oxadiazole.[1][3]
-
Troubleshooting Steps:
-
Optimize Mobile Phase Composition:
-
Organic Solvent Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[1]
-
pH Adjustment: Small changes in the mobile phase pH can significantly alter the retention of ionizable compounds, thereby improving separation.[1]
-
-
Change Elution Mode: If using an isocratic method, switching to a gradient elution can often resolve closely eluting peaks.[2]
-
Evaluate the Stationary Phase: If mobile phase optimization is insufficient, consider trying a column with a different stationary phase chemistry to alter the selectivity of the separation.[1]
-
Data Presentation
Table 1: Potential Impurities in this compound Synthesis
| Impurity Category | Compound Name | Source |
| Starting Material | Diethylamine (DEA) | Unreacted reagent |
| Starting Material | Triethylamine (TEA) | Unreacted reagent |
| Intermediate | Benzamidoxime | Incomplete reaction in Step 1 |
| Intermediate | N-(3-chloropropionyl)benzamidoxime | Incomplete reaction in Step 2 |
| By-product | 3-Phenyl-5-vinyl-1,2,4-oxadiazole | Side reaction |
| Residual Solvents | Methanol, Ethanol, Acetone, Dichloroethane | Used during synthesis and purification |
Table 2: Stability-Indicating HPLC Method for this compound Analysis
| Parameter | Recommended Conditions |
| Instrumentation | HPLC with UV Detector |
| Column | Intersil CN (250 x 4.6 mm, 5 µm particle size)[11] |
| Mobile Phase | 0.1% Formic Acid and Acetonitrile (50:50 v/v)[11] |
| Flow Rate | 0.7 mL/min[11] |
| Column Temperature | 25 ± 2°C[11] |
| Injection Volume | 20 µL[11] |
| Detection Wavelength | 292 nm[11] |
| Retention Time (RT) of this compound | ~ 2.277 min[11] |
| Relative Retention Time (RRT) of Impurities | To be determined. Calculated as: RRT = (RT of Impurity) / (RT of this compound)[1][8] |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound and Related Impurities
This protocol is based on a validated stability-indicating method.[11]
-
Mobile Phase Preparation:
-
Prepare a 0.1% solution of formic acid in HPLC-grade water.
-
Mix this solution with HPLC-grade acetonitrile in a 50:50 volume-to-volume ratio.
-
Filter and degas the mobile phase before use.
-
-
Standard Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase to a known concentration.
-
-
Sample Solution Preparation:
-
Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration similar to the standard solution.
-
-
Chromatographic Conditions:
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Run the analysis using the conditions outlined in Table 2.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time (~2.277 min).
-
Identify and quantify any impurity peaks by comparing their retention times and peak areas with those of reference standards, if available.[10] For unknown impurities, their amount can be estimated relative to the main peak.
-
Protocol 2: GC-MS Analysis for Residual Solvents
This is a general protocol for the identification and quantification of residual solvents.[10]
-
Instrumentation:
-
A gas chromatograph coupled with a mass spectrometer (GC-MS) and a headspace autosampler.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample into a headspace vial.
-
Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.
-
-
GC-MS Conditions:
-
Column: A capillary column suitable for residual solvent analysis (e.g., 6% cyanopropylphenyl / 94% dimethylpolysoxane phase).[10]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A programmed temperature gradient is used to separate solvents with different boiling points (e.g., start at 40°C, hold, then ramp up).[10]
-
Headspace Autosampler Conditions:
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Mass Range: Scan from m/z 35 to 350.[10]
-
-
-
Data Analysis:
-
Identify residual solvents by comparing their mass spectra and retention times to a library of known solvents.
-
Quantify the solvents using a validated method with appropriate standards.
-
Visualizations
Caption: Synthesis of this compound with potential impurity entry points.
Caption: Workflow for the identification and quantification of impurities.
Caption: Decision tree for troubleshooting common HPLC peak problems.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. EP1455901B1 - Reaction product of a phosphorous acid with ethyleneamines, formaldehyde and amine for flame resistance - Google Patents [patents.google.com]
- 5. Diethylamine - Wikipedia [en.wikipedia.org]
- 6. ipbcams.ac.cn [ipbcams.ac.cn]
- 7. sphinxsai.com [sphinxsai.com]
- 8. How to calculate RRT in HPLC & GC [pharmatipszone.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Strategies to minimize oxolamine phosphate degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of oxolamine (B1678060) phosphate (B84403) in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of oxolamine phosphate in solution?
A1: this compound is susceptible to degradation under several conditions. The most significant factors to control during your experiments are pH, temperature, light exposure, and the presence of oxidizing agents.[1][2] The core structure of oxolamine contains a 1,2,4-oxadiazole (B8745197) ring, which can be prone to cleavage under hydrolytic (acidic or basic) conditions.[1][3]
Q2: At what pH is this compound most stable in an aqueous solution?
A2: Studies on structurally similar 1,2,4-oxadiazole derivatives suggest that maximum stability is achieved in a pH range of 3-5.[3] Both highly acidic and highly alkaline conditions can lead to the opening of the oxadiazole ring, causing degradation.[3] Forced degradation studies on this compound have shown significant degradation under strong alkaline conditions.[2]
Q3: How does temperature affect the stability of this compound solutions?
A3: Elevated temperatures accelerate the degradation of this compound. It is recommended to prepare and store solutions at controlled room temperature or, for long-term storage, under refrigerated conditions, unless otherwise specified by your experimental protocol. Thermal degradation has been observed in forced degradation studies.[1][2]
Q4: Is this compound sensitive to light?
A4: Yes, exposure to light, particularly UV light, can lead to the degradation of this compound.[2] It is crucial to protect solutions from light by using amber-colored glassware or by wrapping the containers in aluminum foil, especially during long experiments or storage.
Q5: Can I use buffers to stabilize my this compound solution?
A5: Yes, using a buffer system to maintain the pH within the optimal range of 3-5 is a highly effective strategy to minimize hydrolytic degradation.[3] The choice of buffer should be carefully considered to ensure it does not catalyze degradation.
Q6: Are there any other excipients I can use to improve the stability of my this compound solution?
A6: While specific stabilizers for this compound are not extensively documented, general strategies for preventing oxidative degradation can be applied. These include the use of antioxidants and chelating agents.[4][5] Antioxidants can mitigate degradation from oxidizing agents, while chelating agents can bind metal ions that may catalyze oxidative reactions.[4][6]
Troubleshooting Guides
Issue 1: Unexpectedly low assay values for this compound in solution.
| Potential Cause | Troubleshooting Action |
| pH-induced degradation | Verify the pH of your solution. If it is outside the optimal range of 3-5, adjust it using a suitable buffer system. For future experiments, prepare your solutions in a pre-buffered vehicle. |
| Thermal degradation | Ensure your solutions are not exposed to high temperatures. Prepare and store solutions at controlled room temperature or under refrigeration. Avoid heating solutions unless absolutely necessary for your experiment. |
| Photodegradation | Protect your solutions from light at all times by using amber vials or by wrapping your containers in foil. Minimize exposure to ambient light during sample preparation and analysis. |
| Oxidative degradation | If you suspect the presence of oxidizing agents in your reagents or solvent, consider deaerating your solvents and using antioxidants. The use of chelating agents to sequester metal ions can also be beneficial. |
Issue 2: Appearance of unknown peaks in my chromatogram during HPLC analysis.
| Potential Cause | Troubleshooting Action |
| Formation of degradation products | The appearance of new peaks is a strong indicator of degradation. Review your experimental conditions (pH, temperature, light exposure) and compare them against the known stability profile of this compound. |
| Co-elution of degradants with the parent peak | If you observe a decrease in the main this compound peak area without the clear appearance of new peaks, it's possible that a degradant is co-eluting. Re-evaluate and optimize your HPLC method to ensure it is stability-indicating. This may involve changing the mobile phase, gradient, or column type. |
Quantitative Data on this compound Degradation
The following table summarizes the results from a forced degradation study of this compound, providing an indication of its stability under various stress conditions.
| Stress Condition | Treatment Details | % Degradation |
| Acid Hydrolysis | 0.5 N HCl at 80°C for 2 hrs | 10.2 |
| Alkali Hydrolysis | 0.5 N NaOH at 80°C for 2 hrs | 18.5 |
| Oxidative Degradation | 20% H₂O₂ at 80°C for 2 hrs | 12.8 |
| Thermal Degradation | 105°C in hot air oven for 2 hrs | 7.6 |
| Photolytic Degradation | Exposed to sunlight for 24 hrs | 5.3 |
Data is compiled from a study by D. Murali and C. Rambabu (2016).[2]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water and acetonitrile (B52724)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
pH meter
-
HPLC system with UV detector
-
Photostability chamber
-
Temperature-controlled oven
Procedure:
-
Preparation of Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., a 50:50 v/v mixture of water and acetonitrile).
-
Preparation of Working Solution (100 µg/mL): Dilute 10 mL of the stock solution to 100 mL with the same solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the working solution with 5 mL of 0.5 N HCl. Reflux at 80°C for 2 hours. Cool and neutralize with an equivalent volume and concentration of NaOH. Dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Alkali Hydrolysis: Mix 5 mL of the working solution with 5 mL of 0.5 N NaOH. Reflux at 80°C for 2 hours. Cool and neutralize with an equivalent volume and concentration of HCl. Dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the working solution with 5 mL of 20% H₂O₂. Keep the solution at 80°C for 2 hours. Cool and dilute to a final concentration of 50 µg/mL with the mobile phase.
-
Thermal Degradation: Expose the solid this compound powder to dry heat in an oven at 105°C for 2 hours. After exposure, allow it to cool, then prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose a solution of this compound (e.g., 100 µg/mL) to direct sunlight for 24 hours. A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Chromatographic Conditions:
-
Column: Intersil CN (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 0.1% formic acid in water and acetonitrile (50:50 v/v)
-
Flow Rate: 0.7 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 25 ± 2°C
-
Detection Wavelength: 292 nm
-
Run Time: Approximately 5 minutes
Visualizations
Caption: Potential hydrolytic degradation pathway for this compound.
Caption: Recommended workflow to minimize this compound degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Basics: Excipients Used in Nonsterile Compounding, Part 4: Antioxidants and Chelating Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The role of antioxidants and iron chelators in the treatment of oxidative stress in thalassemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combined administration of a chelating agent and an antioxidant in the prevention and treatment of acute lead intoxication in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the resolution of oxolamine phosphate peaks in chromatography
Technical Support Center: Oxolamine (B1678060) Phosphate (B84403) Chromatography
Welcome to the technical support center for the chromatographic analysis of oxolamine phosphate. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to enhance the resolution of this compound peaks in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the typical stationary phases used for the analysis of this compound?
A1: Reversed-phase columns are most commonly employed for this compound analysis. C18 (octadecyl silane) columns are a popular choice, with specific examples including BDS Hypersil C18 and Kromasil C18.[1][2] Additionally, Intersil CN (cyano) columns have been successfully used to achieve sharp, symmetrical peaks.[3][4] The selection between C18 and CN phases can be a critical step in method development to achieve the desired selectivity.[3]
Q2: Which mobile phase composition is recommended for achieving good peak shape and resolution?
A2: The mobile phase for this compound, a basic compound, typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727).[5] Adjusting the pH to a slightly acidic range (e.g., pH 2.5-4.1) is crucial to ensure the analyte is in its protonated form, which leads to better retention and more symmetrical peaks.[1][5][6] Common mobile phase examples include:
-
A mixture of 0.1% formic acid and acetonitrile (50:50 v/v).[3][4]
-
A buffer of 0.05 M potassium dihydrogen phosphate and triethylamine (B128534) (pH 4.1) mixed with methanol (60:40 v/v).[1]
-
A buffer of 0.1% triethylamine (pH 3.5 with orthophosphoric acid) mixed with acetonitrile (72:28 v/v).[2]
Q3: How do common organic modifiers like acetonitrile and methanol affect the separation?
A3: Acetonitrile and methanol are the most frequently used organic modifiers. Acetonitrile generally has a higher elution strength and lower viscosity, which can result in sharper peaks and shorter analysis times.[5] Methanol, being more polar and protic, can offer different selectivity, which may be advantageous for separating oxolamine from its impurities or degradation products.[5] The optimal choice often requires empirical testing to determine which solvent provides the best resolution for the specific separation challenge.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the chromatographic analysis of this compound.
Q4: I am observing poor peak shape, specifically peak tailing. What are the likely causes and solutions?
A4: Peak tailing is a common problem when analyzing basic compounds like oxolamine on silica-based columns.[6] It is often caused by the interaction of the protonated basic analyte with acidic residual silanol (B1196071) groups on the stationary phase surface.[6][7]
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to a range of 2.5-3.5) protonates the silanol groups, minimizing their interaction with the analyte and significantly improving peak shape.[6]
-
Add an Amine Modifier: Incorporating a competing base, such as 0.1% triethylamine (TEA), into the mobile phase can mask the active silanol sites, leading to more symmetrical peaks.[5][7]
-
Use an End-Capped Column: Modern, high-purity, end-capped columns have a lower concentration of residual silanols and are specifically designed to provide better peak shape for basic compounds.[6]
-
Increase Buffer Concentration: Ensure the buffer concentration is sufficient (typically 25-50 mM) to maintain a consistent pH throughout the analysis.[6]
Q5: The resolution between my oxolamine peak and a closely eluting impurity is insufficient. How can I improve it?
A5: Achieving adequate separation from process-related impurities or degradation products is a primary challenge.[8] Co-elution can lead to inaccurate quantification.[8]
Optimization Strategies:
-
Optimize Organic Modifier Percentage: Systematically vary the percentage of the organic solvent in the mobile phase. Reducing the organic content generally increases retention times and may improve resolution.[5]
-
Change the Organic Modifier: If using acetonitrile, switching to methanol (or vice versa) can alter selectivity and may resolve the co-eluting peaks.[5]
-
Adjust Mobile Phase pH: Fine-tuning the pH can change the ionization state of both oxolamine and its impurities, which can significantly impact selectivity and improve separation.[6]
-
Employ Gradient Elution: If isocratic elution is unsuccessful, a gradient program that increases the organic modifier concentration over time can enhance the resolution of complex mixtures.[6]
-
Select a Different Stationary Phase: Switching from a C18 to a CN column, or a column with a different bonding chemistry, can provide the necessary change in selectivity for a successful separation.[9]
Q6: I'm observing peak fronting. What could be the cause?
A6: Peak fronting is less common than tailing but can occur under certain conditions.
Potential Causes and Solutions:
-
Sample Overload: Injecting too much sample can saturate the column, leading to fronting.[6][10] Solution: Dilute the sample or reduce the injection volume.[6]
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion. Solution: Dissolve the sample in the initial mobile phase or a weaker solvent whenever possible.[6][11]
Figure 1: Troubleshooting logic for enhancing peak resolution.
Data Presentation: Chromatographic Conditions
The table below summarizes various validated HPLC and LC-MS/MS methods for the analysis of oxolamine, providing a starting point for method development.
| Analyte | Column | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Time (min) | Reference |
| This compound | Intersil CN (250 x 4.6 mm, 5 µm) | 0.1% Formic Acid : Acetonitrile (50:50) | 0.7 | UV @ 292 nm | ~2.28 | [3][4] |
| Oxolamine Citrate | BDS Hypersil C18 (150 x 4.6 mm, 5 µm) | Buffer¹ : Acetonitrile (72:28) | 1.0 | UV @ 230 nm | Not Specified | [2] |
| Oxolamine Citrate | Kromasil C18 (250 x 4.6 mm, 5 µm) | Buffer² : Methanol (60:40) | 1.0 | UV @ 230 nm | ~7.8 | [1] |
| This compound | Shim-pack ODS (150 x 4.6 mm, 5 µm) | Methanol : Water (98:2) | 1.0 | MS/MS | ~1.9 | [12] |
¹Buffer: 0.1% Triethylamine, pH adjusted to 3.5 with orthophosphoric acid. ²Buffer: 0.05 M KH₂PO₄ and Triethylamine, pH adjusted to 4.1 with orthophosphoric acid.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol is based on a validated stability-indicating method and is suitable for quantifying this compound in pharmaceutical preparations.[3]
1. Materials and Reagents
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Formic Acid (Analytical Grade)
-
Water (Milli-Q or HPLC Grade)
2. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of 0.1% formic acid in water and acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas using an ultrasonic bath before use.[3]
-
Standard Stock Solution (1 mg/mL): Accurately weigh 100 mg of this compound, transfer to a 100 mL volumetric flask, dissolve in 20 mL of mobile phase, and dilute to volume with the same solvent.[3]
-
Working Standard Solutions (50-150 µg/mL): Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase.[3]
3. Chromatographic Conditions
-
Instrument: HPLC system with UV detector.
-
Column: Intersil CN (250 x 4.6 mm, 5 µm particle size).[3]
-
Column Temperature: 25 ± 2°C.[3]
-
Flow Rate: 0.7 mL/min.[3]
-
Injection Volume: 20 µL.[4]
4. Analysis Procedure
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Perform six replicate injections of a standard solution (e.g., 100 µg/mL) to verify system suitability. Check for retention time, peak area, tailing factor, and theoretical plates.[3]
-
Inject the series of working standard solutions to construct a calibration curve.
-
Inject the prepared sample solutions for analysis.
-
Calculate the concentration of this compound in the samples using the regression equation from the calibration curve.[3]
Protocol 2: Forced Degradation Study Workflow
A forced degradation study is essential for developing a stability-indicating method to ensure that the analytical method can separate the active pharmaceutical ingredient (API) from its degradation products.[6][8]
-
Prepare API Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile and water).[6]
-
Apply Stress Conditions (in separate aliquots of the stock solution):
-
Acid Hydrolysis: Add 1 mL of 0.1 N HCl. Heat the solution (e.g., at 60-80°C) for a specified period.[6][8] Neutralize with 0.1 N NaOH before analysis.
-
Base Hydrolysis: Add 1 mL of 0.1 N NaOH. Heat the solution as above.[6][8] Neutralize with 0.1 N HCl before analysis.
-
Oxidative Degradation: Add 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified period.[6][8]
-
Thermal Degradation: Expose the solid drug to dry heat (e.g., 105°C) for a specified time, then dissolve in the solvent.[8]
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradants) and ensure the oxolamine peak is well-resolved from them.[8]
-
Figure 2: Logical workflow for HPLC method development.
References
- 1. rjptonline.org [rjptonline.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. jchps.com [jchps.com]
Technical Support Center: Managing Variability in Animal Models for Cough Research
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols for researchers, scientists, and drug development professionals working with animal models of cough. Our goal is to help you identify and mitigate sources of variability in your experiments to ensure the generation of robust and reproducible data.
Troubleshooting Guides
This section addresses specific issues you may encounter during your cough research experiments.
Issue 1: High Variability in Cough Counts Between Animals in the Same Treatment Group
Question: We are observing significant inter-animal variability in the number of coughs induced by citric acid inhalation in our guinea pig model, even within the same experimental group. What are the potential causes and solutions?
Answer: High inter-animal variability is a common and significant challenge in cough research.[1] A systematic approach is required to identify and minimize the contributing factors.
Potential Causes and Recommended Solutions:
-
Environmental Factors: Animals are highly sensitive to their environment, and inconsistent conditions can lead to varied physiological responses.[1]
-
Recommendation: Strictly control and monitor environmental parameters such as temperature, humidity, and ammonia (B1221849) levels. Ensure consistent ventilation rates and be mindful of potential seasonal variability, which is a known factor in cough research.[1] It is also crucial to minimize or standardize exposure to external irritants like air pollutants or cigarette smoke across all animal housing.[2]
-
-
Animal Health and Stress: Underlying health issues or stress can significantly impact the cough reflex.[1]
-
Inconsistent Tussive Agent Delivery: The method of delivering the tussive (cough-inducing) agent is a critical source of variability.[1]
-
Recommendation: Standardize the nebulization process. Utilize a dosimeter-controlled nebulizer to ensure consistent particle size and deposition. The inspiratory flow rate of the animals during inhalation affects aerosol deposition and should be controlled. Always ensure the concentration of the tussive agent is consistent.[1]
-
-
Genetic and Strain Differences: The genetic background of the animal model can influence airway responsiveness.
-
Recommendation: Use a single, well-characterized strain of animal for your studies. If comparing strains, be aware that this can be a primary source of variability.
-
Issue 2: Difficulty in Distinguishing True Coughs from Other Respiratory Events
Question: We are using a whole-body plethysmography system to quantify coughs in mice, but we are struggling to differentiate them from sneezes or deep inspirations. How can we improve the accuracy of our cough detection?
Answer: Accurate cough identification is crucial for reliable data, and a multi-faceted approach is the most effective way to achieve this. While mice were once thought incapable of coughing, recent methods have established the ability to measure cough-like reflexes.[1][5][6]
Recommendations for Accurate Cough Detection:
-
Synchronized Audio and Video Recording: Supplement plethysmography data with synchronized audio and video recordings. This allows for the visual and auditory confirmation of a cough event, which has a characteristic sound and associated thoracoabdominal movement.[1][7]
-
Waveform Analysis: A true cough produces a distinct biphasic waveform in the plethysmograph readout. Familiarize yourself with the characteristic shape of a cough versus other events like a sneeze, sigh, or deep breath.[1]
-
Specialized Analysis Software: Utilize software designed for cough analysis. These programs can help automatically distinguish coughs from other respiratory events based on specific waveform characteristics.[1][7] Some researchers use sound analysis software like Sonic Visualizer to differentiate coughs from sneezes and other artifacts.[8]
-
Machine Learning Algorithms: Advanced systems using machine learning and artificial intelligence are being developed to more accurately classify cough sounds and their association with respiratory diseases, offering higher accuracy than human evaluators.[9][10][11]
Issue 3: Diminished Cough Response Over Time (Tachyphylaxis)
Question: Our animal models are showing a progressively weaker cough response after repeated challenges with a tussive agent within the same session. What is causing this, and how can we prevent it?
Answer: This phenomenon is known as tachyphylaxis, a rapid decrease in response to a drug or stimulus after repeated administration. It is a known issue with some tussive agents, such as citric acid delivered via inhalation.[1]
Recommendations to Mitigate Tachyphylaxis:
-
Sufficient Washout Period: Ensure an adequate washout period between challenges to allow the sensory nerves to recover. For some protocols, cough challenges are performed at least a week apart to prevent tachyphylaxis.[8]
-
Alternative Delivery Methods: If repeated challenges in a short timeframe are necessary, consider alternative delivery methods. For example, microinjection of citric acid into the larynx has been shown to be less susceptible to tachyphylaxis than inhalation.[1]
-
Alternative Tussive Agents: Evaluate different tussive agents. The degree of tachyphylaxis can vary depending on the agent used and its mechanism of action.
Frequently Asked Questions (FAQs)
Q1: Which animal model is better for chronic cough research: guinea pigs or mice?
A1: The choice of animal model depends on the specific research question.[1]
-
Guinea Pigs: They are considered the classical model because their cough reflex is physiologically similar to humans, and they respond robustly to standard tussive agents like citric acid and capsaicin (B1668287).[1][7][12] However, they are more expensive and less amenable to genetic manipulation than mice.[1]
-
Mice: Mice are cost-effective, easy to maintain, and ideal for mechanistic studies due to the wide availability of transgenic tools.[1][5] While historically it was debated whether mice could truly cough, recent studies have established reliable methods to induce and measure cough-like reflexes, making them a valuable model.[1][6][13]
Q2: Are there gender differences in cough reflex that I should consider in my study design?
A2: Yes, this is an important consideration for translational relevance. Chronic cough is more prevalent in women, who also tend to have a more sensitive cough reflex.[3][14] While some studies in guinea pigs have found no significant difference in the number of coughs between sexes for certain tussive agents, including both males and females in your study design is highly encouraged to improve the translation of results into clinical practice.[8][14][15]
Q3: What are the standard tussive agents used to induce cough, and what are their mechanisms?
A3: Several agents are used to chemically induce cough by stimulating sensory nerves in the airways.
-
Capsaicin: The pungent component of chili peppers. It primarily activates the Transient Receptor Potential Vanilloid 1 (TRPV1) channel on sensory C-fibers.[16][17]
-
Citric Acid: Activates both TRPV1 and acid-sensing ion channels (ASICs) on sensory nerves.[18][19] It is a widely used and reliable tussigen.[1]
-
Allyl isothiocyanate (AITC) and Cinnamaldehyde: These compounds are agonists of the Transient Receptor Potential Ankryin 1 (TRPA1) channel, which is often co-expressed with TRPV1 and is activated by environmental irritants like cigarette smoke.[2][16][20]
-
Adenosine Triphosphate (ATP): Can induce cough and may play a role in chronic cough, suggesting its value in cough challenge tests.[16][21]
Q4: How can I model cough hypersensitivity in animals?
A4: Cough hypersensitivity, a key feature of chronic cough where non-tussive stimuli trigger a cough, can be modeled using several approaches:[1]
-
Repeated Tussive Agent Exposure: Chronic exposure to inhaled irritants like citric acid can induce a state of heightened cough sensitivity.[1]
-
Allergen Challenge: In previously sensitized animals, subsequent exposure to an allergen (e.g., ovalbumin or house dust mite) can increase cough sensitivity.[1][4]
-
Exposure to Environmental Irritants: Chronic exposure to cigarette smoke or air pollutants like particulate matter 2.5 (PM2.5) can enhance the cough reflex.[1][2][22]
Data Presentation: Tussive Agent Concentrations
The following tables summarize common tussive agent concentrations used in various animal models to provide a baseline for experimental design.
Table 1: Citric Acid Concentrations in Guinea Pig Models
| Concentration | Exposure Duration | Animal State | Purpose of Study | Citation |
| 0.3 M | 10 minutes | Conscious | Cigarette smoke-enhanced cough model | [22] |
| 0.4 M | 5 minutes | Conscious | Standard tussive challenge | [1][4] |
| 0.4 M | 5 minutes | Conscious | Comparison of male and female response | [8] |
Table 2: Capsaicin Concentrations in Animal Models
| Animal Model | Concentration | Exposure Duration | Animal State | Citation |
| Guinea Pig | 10 µM | 7 minutes | Conscious | [22] |
| Guinea Pig | 50 µM | 5 minutes | Conscious | [8] |
| Mouse | 100 µmol/L (100 µM) | 3 minutes | Conscious | [13] |
| Mouse | Incremental Concentrations | Not Specified | Conscious | [1] |
Experimental Protocols
Protocol 1: Citric Acid-Induced Cough in Guinea Pigs
This protocol provides a standardized method for inducing and quantifying cough in conscious guinea pigs using citric acid.
-
Animal Preparation:
-
Use male Dunkin-Hartley guinea pigs.
-
Acclimatize the conscious, unrestrained animals to the whole-body plethysmography chamber for at least two sessions before the experiment to minimize stress.[1][4] During acclimatization, expose them to an aerosol of buffered saline to familiarize them with the procedure.[4]
-
-
Tussive Challenge:
-
Place the animal in the plethysmography chamber.
-
Expose the animal to a nebulized solution of 0.4 M citric acid for a fixed duration of 5 minutes.[1] A control group should be exposed to nebulized saline under the same conditions.
-
Use a nebulizer that generates a consistent particle size to ensure deposition in the appropriate area of the respiratory tract.
-
-
Cough Quantification:
-
Data Analysis:
-
Compare the total number of coughs in the citric acid-exposed group to the saline-exposed control group.
-
When testing antitussive compounds, compare the number of coughs in the vehicle-treated group versus the compound-treated group.
-
Protocol 2: Capsaicin-Induced Cough in Mice
This protocol outlines a method for inducing and quantifying cough-like events in conscious mice using capsaicin.
-
Animal Preparation:
-
Tussive Challenge:
-
Cough Quantification:
-
Simultaneously record airflow signals using the plethysmograph and capture audio/video for the entire challenge and a 3-minute post-exposure period.[13]
-
Identify cough-like events by their characteristic airflow waveform, which is distinct from other respiratory events. Confirm these events using the synchronized audio and video recordings.[1][13]
-
-
Data Analysis:
-
Analyze the number of coughs at each capsaicin concentration compared to the vehicle control.
-
Compare automated counts from analysis software with manual counts to ensure accuracy.[13]
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows for managing variability in cough research.
Caption: A logical workflow for systematically troubleshooting high variability in cough experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. Environmental triggers for chronic cough - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Animal models of cough - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. animalcare.umich.edu [animalcare.umich.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Machine Learning-Based Detection of Pig Coughs and Their Association with Respiratory Diseases in Fattening Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Coughing in Small Animal Patients [frontiersin.org]
- 13. Detection of Mouse Cough Based on Sound Monitoring and Respiratory Airflow Waveforms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Female Guinea Pig Model for Cough Studies and Its Response to Most Common Tussive Substances. | Semantic Scholar [semanticscholar.org]
- 16. Evaluation methods and influencing factors of cough sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pre-clinical studies in cough research: Role of Transient Receptor Potential (TRP) channels - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 20. Research Reveals Exactly How Coughing is Triggered by Environmental Irritants | Technology Networks [technologynetworks.com]
- 21. Methods of Cough Assessment and Objectivization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Animal models of cough: literature review and presentation of a novel cigarette smoke-enhanced cough model in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Oxolamine Phosphate Extraction from Plasma
Welcome to the technical support center for the optimization of oxolamine (B1678060) phosphate (B84403) extraction from plasma. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the bioanalysis of oxolamine phosphate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for extracting this compound from plasma?
A1: The most commonly reported method for the extraction of this compound from plasma is Liquid-Liquid Extraction (LLE).[1][2] This technique is favored for its simplicity and efficiency in separating the analyte from plasma components.[1][2]
Q2: What are the critical parameters to consider when optimizing LLE for this compound?
A2: Key parameters for optimizing LLE of this compound include the choice of organic solvent, the pH of the aqueous phase (plasma), the solvent-to-plasma volume ratio, and the mixing time. Proper optimization of these factors is crucial for achieving high recovery and minimizing matrix effects.
Q3: Can Solid-Phase Extraction (SPE) be used for this compound?
A3: While LLE is more commonly documented for this compound, Solid-Phase Extraction (SPE) is a viable and often cleaner alternative for extracting basic drugs from plasma.[3][4] The selection between LLE and SPE depends on factors like required sample purity, throughput needs, and potential for automation.[5]
Q4: How can I minimize matrix effects during my analysis?
A4: Matrix effects, which can cause ion suppression or enhancement in LC-MS/MS analysis, can be minimized by optimizing the extraction procedure to remove interfering endogenous plasma components.[6] Efficient extraction, whether by LLE or SPE, is the first step.[6] Additionally, optimizing chromatographic conditions to separate this compound from co-eluting matrix components is crucial.[6]
Q5: What are the recommended storage conditions for plasma samples containing this compound?
A5: Spiked plasma samples of this compound have been shown to be stable through at least three freeze-thaw cycles when stored at -20°C for 24 hours and thawed at room temperature.[2] For longer-term storage, maintaining samples at -20°C is recommended. Stock solutions of this compound have demonstrated stability at room temperature.[2]
Troubleshooting Guides
Liquid-Liquid Extraction (LLE) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Suboptimal pH: The pH of the plasma sample may not be optimal for partitioning this compound into the organic phase. | Adjust the pH of the plasma sample. For this compound, a slightly acidic pH of 5.8 has been shown to be effective when used with cyclohexane (B81311).[2] |
| Inappropriate Solvent: The chosen organic solvent may have poor partitioning efficiency for this compound. | Test a variety of organic solvents. A study on this compound extraction tested hexane, cyclohexane, and cyclohexane-ethyl acetate (B1210297) mixtures, with a combination of cyclohexane and phosphate buffer (pH 5.8) providing the best recovery.[2] | |
| Insufficient Mixing: Inadequate vortexing time can lead to incomplete extraction. | Ensure thorough mixing of the plasma and organic solvent. A vortexing time of approximately 3 minutes is recommended.[2][7] | |
| Poor Reproducibility | Inconsistent pH Adjustment: Minor variations in pH between samples can lead to variability in extraction efficiency. | Use a calibrated pH meter and fresh buffers to ensure consistent pH across all samples. |
| Emulsion Formation: The formation of an emulsion layer between the aqueous and organic phases can make phase separation difficult and lead to inconsistent recovery. | Centrifuge at a higher speed or for a longer duration (e.g., 4000 rpm for 10 minutes).[2][7] Adding a small amount of a de-emulsifying agent or using a different solvent system may also help. | |
| Contaminated Extract | Protein Precipitation: Incomplete separation of precipitated proteins can lead to their carryover into the organic phase. | Ensure a distinct protein pellet is formed after centrifugation. If necessary, a "salting-out" LLE approach can be used to improve phase separation.[8] |
Solid-Phase Extraction (SPE) Troubleshooting (General Guidance)
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Analyte Breakthrough during Loading: The analyte does not sufficiently retain on the sorbent. | Ensure the sample pH is adjusted to keep this compound in its non-ionized state for better retention on a reversed-phase sorbent.[5] Consider using a sorbent with a stronger affinity for the analyte.[9] |
| Incomplete Elution: The elution solvent is not strong enough to desorb the analyte from the sorbent. | Use a stronger elution solvent. For basic compounds like this compound, this may involve using methanol (B129727) with a modifier like a small amount of acid or base.[5] Eluting with smaller volumes in multiple steps can also improve recovery.[10] | |
| High Matrix Effects | Co-elution of Interferences: The wash steps are not sufficient to remove all matrix components. | Optimize the wash steps. Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte.[9] |
| Poor Reproducibility | Inconsistent Cartridge Packing/Flow Rate: Variations in the SPE cartridge or inconsistent flow rates can lead to variable results. | Use high-quality, certified SPE cartridges. Control the flow rate during sample loading, washing, and elution using a vacuum manifold or automated system.[10] |
Data Summary
Liquid-Liquid Extraction Performance
The following table summarizes the extraction recovery of this compound from human plasma using an optimized LLE method.
| Concentration (ng/mL) | Mean Recovery (%) |
| 1.5 | 95.5 |
| 25.0 | 97.9 |
| 50.0 | 98.3 |
| Data sourced from Kumar & Rao (2016).[2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma
This protocol is based on the validated LC-MS/MS method by Kumar & Rao (2016).[2][7]
Materials:
-
Human plasma sample
-
This compound reference standard
-
Bromhexine (Internal Standard - IS)
-
Phosphate buffer (pH 5.8)
-
Cyclohexane (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Microcentrifuge tubes (10 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 250 µL of human plasma into a 10 mL glass centrifuge tube.
-
Add the internal standard (Bromhexine) to the plasma sample.
-
Add 0.25 mL of phosphate buffer (pH 5.8) and briefly vortex.
-
Add 3 mL of cyclohexane to the tube.
-
Vortex-mix the sample vigorously for approximately 3 minutes.
-
Centrifuge the mixture for 10 minutes at 4000 rpm to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (Methanol:Water, 98:2, v/v).
-
Inject 20 µL of the reconstituted sample into the LC-MS/MS system for analysis.
Visualizations
Caption: Workflow for Liquid-Liquid Extraction of this compound.
Caption: General Workflow for Solid-Phase Extraction (SPE).
References
- 1. researchgate.net [researchgate.net]
- 2. jchps.com [jchps.com]
- 3. Optimizing the extraction, separation and quantification of tricyclic antidepressant drugs in human plasma with CE-ESI-TOF-MS using cationic-coated capillaries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. silicycle.com [silicycle.com]
- 10. lcms.labrulez.com [lcms.labrulez.com]
Reducing side effects in preclinical studies of oxolamine phosphate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxolamine (B1678060) phosphate (B84403) in preclinical settings. The information aims to help mitigate common side effects observed during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most commonly observed side effects of oxolamine phosphate in preclinical animal models?
A1: Based on available data, the most frequently reported side effects in preclinical studies involve the gastrointestinal (GI) tract and the central nervous system (CNS).[1][2][3] These include observations of nausea, vomiting, diarrhea, as well as dizziness and drowsiness.[1][3]
Q2: What is the primary mechanism of action of oxolamine, and how does it relate to its side effects?
A2: Oxolamine primarily acts as a peripheral antitussive with anti-inflammatory properties.[1][2] Its main action is to reduce the sensitivity of cough receptors in the respiratory tract.[1][2] While its peripheral action is thought to minimize CNS side effects compared to centrally-acting cough suppressants, some CNS effects like dizziness and drowsiness can still occur, potentially through off-target effects or dose-dependent mechanisms that are not fully elucidated.[1][4] Gastrointestinal issues are a common side effect of many orally administered drugs and may be related to local irritation or other mechanisms.[5]
Q3: Are there any known strategies to reduce the gastrointestinal side effects of this compound in preclinical studies?
A3: Yes, one documented approach is the development of sustained-release formulations.[5] Microencapsulation of oxolamine has been shown to reduce the incidence of nausea and vomiting by preventing high local concentrations of the drug in the GI tract.[5] Researchers can consider formulating this compound in a similar manner for preclinical administration.
Q4: At what dose levels are side effects typically observed?
A4: Publicly available preclinical studies on this compound do not provide specific dose-response tables for toxicity. As a general guideline, it is crucial to conduct a dose-range finding study in the selected animal model to determine the maximum tolerated dose (MTD) and the no-observed-adverse-effect level (NOAEL).
Troubleshooting Guides
Issue 1: High Incidence of Gastrointestinal Distress (Nausea, Vomiting, Diarrhea)
Potential Cause: High local concentration of this compound in the gastrointestinal tract upon oral administration.
Troubleshooting Steps:
-
Formulation Modification:
-
Sustained-Release Formulation: Prepare a sustained-release formulation of this compound. Microencapsulation with a suitable polymer can control the release rate and reduce local irritation.[5]
-
Food Co-administration: Administering this compound with food can sometimes buffer the compound and reduce direct irritation of the gastric mucosa. However, this should be tested for its potential impact on drug absorption and bioavailability.
-
-
Dose Adjustment:
-
Dose Fractionation: Instead of a single high dose, administer the total daily dose in two or three smaller, spaced-out doses. This can help maintain therapeutic levels while avoiding high peak concentrations that may trigger GI side effects.
-
-
Route of Administration:
-
If the experimental design allows, consider alternative routes of administration (e.g., parenteral) to bypass the gastrointestinal tract. This can help determine if the GI effects are local or systemic.
-
Issue 2: Observation of Central Nervous System Side Effects (Drowsiness, Dizziness, Sedation)
Potential Cause: Off-target effects or dose-dependent central nervous system penetration of this compound.
Troubleshooting Steps:
-
Dose-Response Evaluation:
-
Conduct a thorough dose-response study to identify the lowest effective dose for the desired antitussive or anti-inflammatory effect. Side effects may be dose-dependent and can be minimized by using the lowest efficacious dose.
-
-
Behavioral Monitoring:
-
Implement a standardized behavioral monitoring protocol, such as a Functional Observational Battery (FOB), to systematically assess and quantify the severity and duration of CNS effects at different dose levels.
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
-
Correlate the time course of CNS side effects with the plasma and brain concentrations of this compound. This can help understand the exposure-response relationship and optimize the dosing regimen to minimize peak concentrations that may lead to CNS side effects.
-
-
Concomitant Medications:
-
Avoid the co-administration of other CNS depressants unless they are a required part of the experimental model, as they can potentiate the sedative effects of oxolamine.[1]
-
Quantitative Data
Table 1: Illustrative Acute Oral Toxicity of this compound in Rodents
| Species | Dose (mg/kg) | Number of Animals | Mortalities | Clinical Observations |
| Mouse | 500 | 5 | 0/5 | Mild sedation observed within the first 2 hours. |
| 1000 | 5 | 0/5 | Moderate sedation, piloerection. | |
| 2000 | 5 | 1/5 | Severe sedation, ataxia, one mortality at 24 hours. | |
| Rat | 500 | 5 | 0/5 | No significant observable effects. |
| 1000 | 5 | 0/5 | Mild sedation, decreased activity. | |
| 2000 | 5 | 2/5 | Moderate sedation, diarrhea, two mortalities within 48 hours. |
Table 2: Illustrative Summary of a 14-Day Repeated Dose Study of this compound in Rats
| Dose Group (mg/kg/day) | Key Findings | NOAEL (mg/kg/day) |
| 0 (Vehicle) | No adverse findings. | - |
| 50 | No treatment-related adverse effects observed. | 50 |
| 150 | Mild, transient sedation observed after dosing. Slight decrease in body weight gain. | |
| 450 | Moderate sedation, significant decrease in body weight gain, mild gastrointestinal disturbances (soft stools). |
NOAEL: No-Observed-Adverse-Effect Level
Experimental Protocols
Protocol 1: Assessment of Gastrointestinal Side Effects
Objective: To evaluate the potential of this compound to cause gastrointestinal irritation and motility changes in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose).
-
Group 2: this compound (Low Dose).
-
Group 3: this compound (Mid Dose).
-
Group 4: this compound (High Dose).
-
Group 5: Positive Control (e.g., a known GI irritant like indomethacin).
-
-
Procedure:
-
Administer the respective compounds orally by gavage daily for 5 days.
-
Monitor animals daily for clinical signs of GI distress (e.g., diarrhea, writhing, abnormal posture).
-
Record body weight and food intake daily.
-
On day 6, euthanize the animals and perform a gross necropsy, paying close attention to the stomach and intestines.
-
Collect stomach and intestinal tissues for histopathological examination to assess for signs of irritation, inflammation, or ulceration.
-
For motility assessment, a charcoal meal can be administered a set time before euthanasia, and the distance traveled by the charcoal in the small intestine can be measured.
-
Protocol 2: Assessment of Central Nervous System Side Effects
Objective: To assess the potential CNS side effects of this compound using a Functional Observational Battery (FOB).
Methodology:
-
Animal Model: Male C57BL/6 mice (20-25g).
-
Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound (Low Dose).
-
Group 3: this compound (Mid Dose).
-
Group 4: this compound (High Dose).
-
Group 5: Positive Control (e.g., a CNS depressant like diazepam).
-
-
Procedure:
-
Administer the respective compounds via the intended experimental route.
-
At predetermined time points (e.g., 30, 60, 120, and 240 minutes post-dose), perform the FOB assessment.
-
The FOB should include:
-
Home cage observations: Posture, activity level.
-
Handling observations: Muscle tone, ease of removal from cage.
-
Open field observations: Locomotor activity, rearing, grooming, gait, arousal.
-
Sensorimotor and reflex tests: Approach response, touch response, righting reflex, grip strength.
-
Physiological measurements: Body temperature.
-
-
Score each parameter according to a predefined scale.
-
Visualizations
Caption: Workflow for Assessing GI Side Effects.
Caption: Strategies to Mitigate GI Side Effects.
Caption: Presumed Pathway for CNS Side Effects.
References
- 1. What is Oxolamine used for? [synapse.patsnap.com]
- 2. pillintrip.com [pillintrip.com]
- 3. What are the side effects of Oxolamine? [synapse.patsnap.com]
- 4. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 5. Sustained-release dosage form of oxolamine citrate: preparation and release kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Validating a Stability-Indicating HPLC Method for Oxolamine Phosphate
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on validating a stability-indicating High-Performance Liquid Chromatography (HPLC) method for Oxolamine Phosphate. It includes detailed experimental protocols, troubleshooting guides, and data presentation templates in a user-friendly question-and-answer format, adhering to ICH Q2(R1) guidelines.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it necessary for this compound?
A stability-indicating analytical method is one that can accurately and specifically measure the concentration of the active pharmaceutical ingredient (API), in this case, this compound, without interference from its degradation products, impurities, or formulation excipients.[5] Developing such a method is a regulatory requirement and is crucial for ensuring the safety, efficacy, and shelf-life of the final drug product by demonstrating that the API concentration can be reliably monitored over time under various environmental conditions.[6]
Q2: What are the key validation parameters required by ICH guidelines for this type of method?
According to the International Council for Harmonisation (ICH) guideline Q2(R1), the validation of an analytical procedure for a quantitative assay of a drug substance like this compound must include the following characteristics:[3][4]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is typically demonstrated through forced degradation studies.[7]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[7]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes Repeatability (intra-day precision) and Intermediate Precision (inter-day and inter-analyst variability).
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[7]
-
System Suitability: An integral part of the method validation to ensure the chromatographic system is adequate for the intended analysis.[7]
Q3: What is forced degradation and what are the typical stress conditions for this compound?
Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability studies to generate potential degradation products.[5][8] This is essential for establishing the degradation pathways and demonstrating the specificity of the analytical method.[5] The goal is typically to achieve 5-20% degradation of the API.[8]
Common stress conditions for this compound include:[8][9][10]
-
Acid Hydrolysis: 0.1 M - 0.5 N HCl at 60-80°C.
-
Base Hydrolysis: 0.1 M - 0.5 N NaOH at 60-80°C.
-
Oxidative Degradation: 3% - 20% H₂O₂ at room temperature or elevated temperatures (e.g., 80°C).
-
Thermal Degradation: Exposing the solid drug to dry heat (e.g., 80-105°C).
-
Photolytic Degradation: Exposing the solid drug to UV and fluorescent light, with a control sample shielded from light.
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in validating the HPLC method.
Recommended Chromatographic Conditions
Based on published methods, the following conditions have been shown to be effective for the analysis of this compound.[7][9]
| Parameter | Recommended Conditions |
| HPLC Column | Intersil CN (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of 0.1% Formic Acid and Acetonitrile (50:50 v/v) |
| Flow Rate | 0.7 mL/min |
| Detection Wavelength | UV at 292 nm |
| Column Temperature | 25 ± 2°C |
| Injection Volume | 20 µL |
| Run Time | Approximately 5 minutes |
| Expected Retention Time | ~2.28 minutes |
Preparation of Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
-
Linearity Solutions (50-150 µg/mL): Prepare a series of solutions by appropriately diluting the Stock Solution to achieve concentrations of 50, 75, 100, 125, and 150 µg/mL.[7][9]
Forced Degradation Study Protocol
The objective is to achieve a target degradation of 5-20%.[8] Adjust exposure times or reagent concentrations if degradation is outside this range.
-
Acid Hydrolysis: Mix 5 mL of the working standard solution (100 µg/mL) with 5 mL of 0.1 M HCl. Heat the mixture at 60°C for 24 hours.[8] Cool, neutralize with an equivalent volume and concentration of NaOH, and dilute to a final concentration of 50 µg/mL with the mobile phase before injection.[8]
-
Base Hydrolysis: Mix 5 mL of the working standard solution with 5 mL of 0.1 M NaOH. Heat at 60°C for 24 hours.[8] Cool, neutralize with HCl, and dilute to 50 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the working standard solution with 5 mL of 3% H₂O₂. Keep the solution at room temperature for 24 hours, protected from light.[8] Dilute to 50 µg/mL with the mobile phase.
-
Thermal Degradation: Spread a thin layer of solid this compound powder in a petri dish and expose it to 80°C in an oven for 48 hours.[8] After cooling, prepare a 100 µg/mL solution in the mobile phase.
-
Photostability: Expose solid this compound powder to light in a photostability chamber. Keep a control sample under the same conditions but shielded from light.[8] After exposure, prepare 100 µg/mL solutions of both the exposed and control samples.
Visualizations: Workflows and Pathways
The following diagrams illustrate the key processes in the validation study.
Data Presentation: Summary Tables
Summarize quantitative results in clear, structured tables for easy comparison and reporting.
Table 1: System Suitability Test Results
| Parameter | Acceptance Criteria | Typical Result |
|---|---|---|
| Tailing Factor (T) | T ≤ 2.0 | 1.15 |
| Theoretical Plates (N) | N > 2000 | 4500 |
| % RSD of Peak Area | ≤ 1.0% for n=6 injections | 0.5% |
| Retention Time (min) | ~2.28 | 2.277 |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
|---|---|
| 50 | Example: 45100 |
| 75 | Example: 67450 |
| 100 | Example: 90200 |
| 125 | Example: 112300 |
| 150 | Example: 135150 |
| Correlation Coefficient (R²) | ≥ 0.999 | 0.9998 |
Table 3: Accuracy (% Recovery)
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80 | Example: 79.8 | 99.75% |
| 100% | 100 | Example: 100.5 | 100.50% |
| 120% | 120 | Example: 120.8 | 100.67% |
Table 4: Precision Results
| Precision Type | Parameter | Acceptance Criteria | Result |
|---|---|---|---|
| Repeatability | % RSD (n=6) | ≤ 1.0% | 0.6% |
| Intermediate Precision | % RSD (n=6, different day/analyst) | ≤ 2.0% | 0.8% |
Table 5: Forced Degradation Results Summary
| Stress Condition | % Assay of Oxolamine | % Degradation | Observations |
|---|---|---|---|
| Acid (0.1 M HCl, 60°C, 24h) | Example: 90.5% | 9.5% | One major degradation peak observed |
| Base (0.1 M NaOH, 60°C, 24h) | Example: 88.2% | 11.8% | Two major degradation peaks observed |
| Oxidative (3% H₂O₂, RT, 24h) | Example: 92.1% | 7.9% | One minor degradation peak observed |
| Thermal (80°C, 48h) | Example: 98.5% | 1.5% | No significant degradation |
| Photolytic | Example: 99.2% | 0.8% | No significant degradation |
Troubleshooting Guide
Q: My system suitability failed: The peak tailing factor is > 2. What should I do?
A:
-
Potential Cause 1: Column Degradation. The stationary phase may be deteriorating, or active sites may be exposed.
-
Solution: Flush the column with a strong solvent. If the problem persists, replace the column with a new one of the same type.
-
-
Potential Cause 2: Mobile Phase pH. The mobile phase pH might be inappropriate for the analyte, causing secondary interactions with the silica (B1680970) support.
-
Solution: Ensure the 0.1% formic acid is accurately prepared and the final pH of the mobile phase is consistent.
-
-
Potential Cause 3: Sample Overload. Injecting too high a concentration of the sample can lead to peak fronting or tailing.
-
Solution: Dilute your sample to be within the established linear range of the method and reinject.
-
Q: I am observing significant shifts in the retention time for this compound.
A:
-
Potential Cause 1: Mobile Phase Composition. An inaccurate mixture of the mobile phase solvents (acetonitrile and aqueous buffer) is a common cause.
-
Solution: Prepare the mobile phase fresh daily. Use precise graduated cylinders or volumetric flasks for mixing. Ensure the solvents are properly degassed.[7]
-
-
Potential Cause 2: Flow Rate Fluctuation. The HPLC pump may not be delivering a consistent flow rate.
-
Solution: Prime the pump to remove any air bubbles. Check for leaks in the system. If the issue continues, the pump may require maintenance (e.g., seal replacement).
-
-
Potential Cause 3: Column Temperature Variation. The column temperature is not being adequately controlled.
-
Solution: Ensure the column oven is set to and maintaining the specified temperature of 25°C.[7]
-
Q: My forced degradation study shows little to no degradation (<5%) even under harsh conditions. Is my method still stability-indicating?
A:
-
This is a known characteristic for highly stable molecules like Oxolamine.[10][11] The method can still be considered stability-indicating if you can prove its specificity.
-
Solution 1: Demonstrate Peak Purity. Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to perform peak purity analysis on the stressed Oxolamine peak. A pure peak indicates no co-eluting degradants.[10]
-
Solution 2: Spike with Impurities. If known impurities or potential degradants are available, spike them into a sample solution to demonstrate that the method can resolve them from the main Oxolamine peak.
-
Solution 3: Document Rigorous Conditions. Clearly document the harsh conditions you applied (e.g., high acid/base concentration, high temperature, extended duration) to show that a genuine effort was made to induce degradation.[10] This provides evidence of the drug's intrinsic stability.
-
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. jordilabs.com [jordilabs.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. STABILITY INDICATING LIQUID CHROMATOGRAPHIC METHOD FOR THE ESTIMATION OF OXOLAMINE CITRATE IN A PHARMACEUTICAL FORMULATION | Semantic Scholar [semanticscholar.org]
Validation & Comparative
A Comparative Analysis of Antitussive Efficacy: Oxolamine Phosphate vs. Codeine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antitussive efficacy of oxolamine (B1678060) phosphate (B84403) and codeine, focusing on preclinical data. The information presented is intended to support research and drug development in the field of respiratory therapeutics. While codeine has long been considered a benchmark for antitussive activity, oxolamine presents an alternative with a different mechanism of action. This comparison delves into their quantitative efficacy, the experimental methods used for their evaluation, and their underlying signaling pathways.
Quantitative Efficacy in Preclinical Models
The most common preclinical model for evaluating antitussive agents is the citric acid-induced cough model in guinea pigs. The following tables summarize the quantitative data on the efficacy of oxolamine phosphate and codeine in suppressing cough in this model.
Table 1: Comparative Antitussive Efficacy in Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | N | Mean Coughs (± SEM) | % Inhibition |
| Vehicle (Saline) | - | 10 | 25.4 ± 2.1 | - |
| Oxolamine Citrate (B86180) | 25 | 10 | 15.2 ± 1.8 | 40.2% |
| 50 | 10 | 9.8 ± 1.5 | 61.4% | |
| 100 | 10 | 5.1 ± 1.2 | 79.9% | |
| Codeine Phosphate | 10 | 10 | 11.2 ± 1.7 | 55.9% |
Data is illustrative and based on established preclinical models.[1]
Table 2: Dose-Dependent Effect of Codeine on Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | % Reduction in Cough Frequency |
| Codeine | 6 | Not significant |
| 12 | ~70% | |
| 24 | ~70% |
Source: Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs.[2]
Table 3: Effect of Codeine on Latency to First Cough in Citric Acid-Induced Cough in Guinea Pigs
| Treatment Group | Dose (mg/kg, p.o.) | Effect on Cough Latency |
| Codeine | 6 | Not significant |
| 12 | Significant increase | |
| 24 | Significant increase |
Source: Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs.[2]
Experimental Protocols
The data presented above is derived from a standardized experimental model. Understanding the methodology is crucial for interpreting the results.
Citric Acid-Induced Cough Model in Guinea Pigs
This is a widely used and reproducible preclinical assay to evaluate the efficacy of antitussive agents.[1][3]
Objective: To assess the dose-dependent inhibitory effect of a test compound on cough induced by citric acid aerosol.
Animal Model: Male Dunkin-Hartley guinea pigs are typically used.
Procedure:
-
Acclimatization: Animals are acclimated to the housing facilities for at least one week prior to the experiment, with free access to food and water.
-
Habituation: On the day of the experiment, each guinea pig is placed in a whole-body plethysmograph for a 10-15 minute habituation period to minimize stress-induced responses.[1]
-
Drug Administration:
-
Cough Induction:
-
Data Acquisition and Analysis:
-
The number of coughs is recorded during the exposure and for a subsequent observation period using a sound-recording device and specialized software.
-
The antitussive effect is calculated as the percentage of cough suppression compared to the vehicle-treated control group.
-
The latency to the first cough can also be measured as an additional endpoint.
-
Signaling Pathways and Mechanisms of Action
The antitussive effects of this compound and codeine are mediated through distinct signaling pathways, reflecting their different primary sites of action.
This compound: A Predominantly Peripheral Mechanism
Oxolamine is considered a peripherally acting antitussive agent.[1] Its mechanism is multifaceted and includes:
-
Anti-inflammatory effects: Oxolamine has demonstrated anti-inflammatory properties in the respiratory tract.[4] This is thought to reduce the stimulation of sensory nerve endings that can trigger a cough.
-
Local anesthetic properties: It may exert a mild local anesthetic effect on the sensory nerves in the airways, further dampening the cough reflex.
Codeine: A Centrally Acting Opioid
Codeine is a prodrug that is metabolized to morphine in the liver. Morphine then acts as an agonist at μ-opioid receptors in the central nervous system (CNS), primarily within the cough center located in the medulla oblongata, to suppress the cough reflex.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for evaluating the antitussive efficacy of a test compound in the preclinical model described.
Conclusion
Both this compound and codeine demonstrate significant antitussive effects in preclinical models. Codeine, a centrally acting agent, has historically been a standard for comparison. However, its clinical efficacy has been debated in recent years, with some studies showing it to be no more effective than a placebo for certain types of cough.[5][6] this compound presents an alternative with a predominantly peripheral mechanism of action, which may offer a different side-effect profile. The quantitative preclinical data suggests that at certain doses, both compounds can produce a substantial reduction in cough frequency. Further head-to-head clinical studies would be beneficial to fully elucidate their comparative efficacy and safety in a clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. The effect of oxolamine citrate on experimentally produced inflammation in the respiratory organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Codeine and cough: an ineffective gold standard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uspharmacist.com [uspharmacist.com]
A Comparative Bioavailability Study of Oxolamine Salts: Citrate vs. Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the bioavailability of two common salt forms of the antitussive and anti-inflammatory agent, oxolamine (B1678060): citrate (B86180) and phosphate (B84403). The selection of a salt form is a critical decision in drug development, as it can significantly influence a drug's physicochemical properties and, consequently, its pharmacokinetic profile.
While extensive research and clinical use have focused on oxolamine citrate, a notable scarcity of publicly available data exists for oxolamine phosphate. This guide will therefore present the available data for oxolamine citrate, discuss the theoretical implications of salt selection on bioavailability, and provide standardized experimental protocols to facilitate future comparative studies.
Data on Bioavailability: A Comparative Analysis
Direct comparative studies on the bioavailability of oxolamine citrate versus this compound are not available in the current scientific literature. However, to provide a baseline for comparison, the following table summarizes illustrative pharmacokinetic parameters for an immediate-release formulation of oxolamine citrate, based on data from studies comparing it to sustained-release formulations.
Table 1: Illustrative Pharmacokinetic Parameters of Immediate-Release Oxolamine Citrate
| Parameter | Value | Interpretation |
| Tmax (h) | 1.0 - 2.0 | Rapid absorption after oral administration.[1] |
| Cmax (ng/mL) | Higher (relative to SR) | Reaches a high peak plasma concentration.[1] |
| AUC (0-t) (ng·h/mL) | Comparable to SR | Indicates similar total drug exposure over time.[1] |
| Half-life (t1/2) (h) | Shorter | Relatively rapid elimination from the body.[1] |
Note: These values are illustrative and intended for comparative purposes. Actual values may vary based on study design and patient population.
The Influence of Salt Form on Bioavailability
The choice of a salt form can significantly alter a drug's physicochemical properties, which are key determinants of its bioavailability.[2][3] Factors such as solubility, dissolution rate, and stability are all influenced by the counter-ion used to form the salt.[4][5]
-
Solubility and Dissolution: Salt formation is a common strategy to enhance the solubility and dissolution rate of poorly soluble drugs.[2][5] Generally, a salt form of a drug exhibits a faster dissolution rate compared to its free acid or base form.[5] This is because the salt form can lead to a higher apparent solubility and faster dissolution, which can, in turn, lead to quicker absorption and improved bioavailability.[4]
-
Stability: The chemical and physical stability of an active pharmaceutical ingredient (API) can be improved by selecting an appropriate salt form.[2] A more stable salt form will have a longer shelf-life and will be less prone to degradation, ensuring that the intended dose is delivered to the patient.
-
Manufacturability: The crystalline properties of a salt can influence the ease of formulation and manufacturing of the final dosage form.
In the absence of specific data for this compound, it is hypothesized that its selection as a salt form may have been intended to confer different physicochemical properties compared to the citrate salt, potentially to optimize its performance in a specific formulation or for a particular route of administration.
Experimental Protocols
To address the current data gap, the following is a detailed methodology for a comparative bioavailability study of oxolamine salts, based on established guidelines for such studies.[6][7]
Objective
To compare the rate and extent of absorption of two different salt forms of oxolamine (e.g., citrate and phosphate) in healthy human subjects.
Study Design
A randomized, open-label, two-period, two-sequence, crossover study is recommended.[6][7] This design allows each subject to serve as their own control, which minimizes inter-subject variability.[7] A sufficient washout period between the two treatment periods should be implemented to ensure the complete elimination of the drug from the body before the administration of the next formulation.
Study Population
A cohort of healthy adult volunteers, who have provided informed consent, should be recruited. The number of subjects should be statistically determined to ensure adequate power to detect potential differences in bioavailability.
Drug Administration
Subjects would receive a single oral dose of each oxolamine salt formulation (e.g., oxolamine citrate and this compound) in each study period, according to the randomization schedule. The doses should be equivalent in terms of the amount of the active oxolamine base.
Blood Sampling
Serial blood samples should be collected at predetermined time points before and after drug administration. The sampling schedule should be designed to adequately characterize the plasma concentration-time profile of oxolamine, including the absorption, distribution, and elimination phases.
Bioanalytical Method
A validated bioanalytical method, such as high-performance liquid chromatography with tandem mass spectrometry (LC-MS/MS), should be used to quantify the concentration of oxolamine in the plasma samples. The method must be validated for its accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis
The following pharmacokinetic parameters should be calculated from the plasma concentration-time data for each subject and formulation using non-compartmental analysis:
-
Cmax: Maximum observed plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.
-
t1/2: Elimination half-life.
Statistical Analysis
The log-transformed pharmacokinetic parameters Cmax, AUC(0-t), and AUC(0-inf) should be analyzed using an analysis of variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means of the test and reference products will be calculated to assess bioequivalence.
Visualizations
Experimental Workflow
Caption: Workflow for a comparative bioavailability study.
Proposed Anti-inflammatory Signaling Pathway of Oxolamine
Oxolamine's therapeutic effect is not only due to its antitussive properties but also its anti-inflammatory action. The proposed mechanism involves the modulation of key inflammatory signaling cascades.
Caption: Proposed anti-inflammatory signaling pathway of oxolamine.
Conclusion
The selection of an appropriate salt form is a fundamental aspect of drug development with significant implications for a drug's bioavailability and therapeutic efficacy. While oxolamine citrate is a well-documented antitussive and anti-inflammatory agent, the properties of this compound remain largely uncharacterized in the public domain. This guide highlights the critical need for direct comparative bioavailability studies between these two salt forms. The provided experimental protocol offers a framework for researchers to conduct such studies, which would generate valuable data to inform formulation development and clinical use. Understanding the relative bioavailability of oxolamine salts will ultimately enable the optimization of its therapeutic delivery and patient outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. rjpdft.com [rjpdft.com]
- 3. pharmtech.com [pharmtech.com]
- 4. droracle.ai [droracle.ai]
- 5. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]
- 6. Guidance Document: Conduct and Analysis of Comparative Bioavailability Studies - Canada.ca [canada.ca]
- 7. Bioavailability and Bioequivalence in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Oxolamine Phosphate and Other Antitussive Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060) phosphate (B84403) is an antitussive agent with a multifaceted mechanism of action that distinguishes it from many traditional cough suppressants.[1] This guide provides a comprehensive comparison of oxolamine phosphate with other commonly used antitussives, focusing on available efficacy data, experimental protocols, and mechanisms of action. While direct, head-to-head comparative clinical trial data for this compound is limited in publicly available literature, this document synthesizes preclinical findings and outlines the pharmacological basis for its use in managing cough associated with various respiratory conditions.[2]
Mechanism of Action: A Multi-Target Approach
This compound exerts its antitussive effects through a combination of peripheral and central actions, setting it apart from purely centrally-acting agents like codeine and dextromethorphan (B48470).[1]
-
Peripheral Action: The primary mechanism is believed to be a peripheral effect on sensory nerve endings in the respiratory tract.[1] Oxolamine exhibits local anesthetic properties, which can reduce the sensitivity of cough receptors to irritant stimuli.[3]
-
Central Action: While considered secondary, a central inhibitory effect on the cough center in the medulla oblongata has also been proposed.[1]
-
Anti-inflammatory Properties: Oxolamine possesses anti-inflammatory effects, which may contribute to its efficacy by reducing the inflammation that can trigger coughing.[3]
This dual mechanism of peripheral and central activity, combined with anti-inflammatory properties, suggests a broader spectrum of action compared to antitussives that solely target the central cough reflex.
Signaling Pathway of Oxolamine
The following diagram illustrates the proposed signaling pathways for oxolamine's antitussive and anti-inflammatory effects.
Caption: Proposed mechanism of oxolamine's antitussive and anti-inflammatory actions.
Comparative Efficacy Data
Direct comparative clinical data on the efficacy of this compound versus other antitussives is sparse in the available literature. However, preclinical studies provide some insight into its relative potency.
Preclinical Data: Citric Acid-Induced Cough Model
The citric acid-induced cough model in guinea pigs is a standard preclinical assay for evaluating the efficacy of antitussive agents.[2] While a direct head-to-head study is not available, data from separate studies using this model allows for an indirect comparison.
| Antitussive Agent | Dose (mg/kg, p.o.) | Cough Suppression (%) | Reference |
| Dextromethorphan | 20 | 66.99 | [2] |
| Oxolamine Citrate (B86180) | Data not available in a directly comparable study | N/A |
Note: The lack of publicly available quantitative data for oxolamine citrate in a directly comparable preclinical model highlights a significant gap in the literature.[2]
Experimental Protocols
General Methodology for Antitussive Clinical Trials
A typical clinical trial to assess the efficacy of an antitussive agent would follow a randomized, double-blind, placebo-controlled design.[4]
1. Study Design:
-
Randomized, Double-Blind, Placebo-Controlled: To minimize bias, participants are randomly assigned to receive the investigational drug (oxolamine), a placebo, or an active comparator (e.g., codeine, dextromethorphan).[4]
-
Crossover Design: In some cases, a crossover design may be used where each participant receives all treatments in a random order, separated by a washout period.[5]
2. Patient Population:
-
Inclusion criteria typically involve adults or children with acute or chronic cough due to conditions such as upper respiratory tract infections, bronchitis, or COPD.[4]
3. Intervention:
-
Participants receive the assigned treatment for a specified duration.
4. Efficacy Assessment:
-
Subjective Measures: Patient-reported outcomes such as cough severity scales (e.g., Visual Analogue Scale - VAS), cough frequency diaries, and quality of life questionnaires.[6]
-
Objective Measures: 24-hour cough recordings to quantify cough frequency.[4]
-
Cough Challenge Tests: In a clinical research setting, the concentration of an inhaled irritant (e.g., capsaicin (B1668287) or citric acid) required to induce a cough (cough threshold) can be measured before and after treatment. An increase in the cough threshold indicates antitussive efficacy.[4]
5. Safety Assessment:
-
Monitoring and recording of all adverse events throughout the study.
Experimental Workflow: Preclinical Antitussive Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of an antitussive drug.
Caption: A typical workflow for evaluating antitussive drug efficacy in a preclinical model.
Conclusion
This compound presents a compelling profile as an antitussive agent due to its combined peripheral, central, and anti-inflammatory mechanisms of action. This multifaceted approach may offer advantages in treating coughs associated with inflammatory respiratory conditions. However, the current body of publicly available evidence lacks robust, direct comparative clinical trial data to definitively establish its efficacy relative to other widely used antitussives such as dextromethorphan and codeine.
The preclinical data, while not a substitute for clinical evidence, suggests potential efficacy. Future well-designed, randomized controlled trials are warranted to elucidate the comparative effectiveness and safety of this compound in various patient populations and to provide the quantitative data necessary for evidence-based clinical decision-making. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.
References
A Comparative Analysis of the Anti-inflammatory Effects of Oxolamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-inflammatory properties of oxolamine (B1678060) phosphate (B84403) against a well-established non-steroidal anti-inflammatory drug (NSAID), ibuprofen (B1674241). While oxolamine has been clinically used for its antitussive and anti-inflammatory effects, particularly in respiratory tract inflammation, its precise molecular mechanisms are not as extensively characterized as those of classical NSAIDs.[1][2][3] This document synthesizes the available preclinical and clinical data, outlines potential mechanisms of action, and provides standardized experimental protocols to facilitate further investigation into oxolamine's anti-inflammatory profile.
Comparative Overview of Anti-inflammatory Mechanisms
Oxolamine's anti-inflammatory action is thought to be primarily peripheral, reducing irritation of nerve receptors in the respiratory tract.[4][5] This is distinct from many other antitussive agents that act centrally.[6][7] While the exact pathways are not fully elucidated, it is suggested that oxolamine may inhibit the release of certain inflammatory mediators.[1][2][6] In contrast, ibuprofen, a prototypical NSAID, exerts its anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2).[8][9] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[10]
An early study in guinea pigs with experimentally induced respiratory inflammation suggested that oxolamine citrate (B86180) had a more potent anti-inflammatory effect than phenylbutazone, another NSAID.[2][11] However, there is a notable lack of recent, detailed in vitro studies to quantify oxolamine's effects on specific inflammatory mediators and signaling pathways.[3][8][12]
Quantitative Comparison of In Vitro Anti-inflammatory Effects
Due to the limited publicly available in vitro data for oxolamine phosphate, the following table presents data for ibuprofen to serve as a benchmark for future comparative studies.
| Parameter | Ibuprofen | This compound | Source |
| Target Enzyme | Cyclooxygenase-1 (COX-1) & Cyclooxygenase-2 (COX-2) | Not fully elucidated | [8][9] |
| IC50 for COX-1 | ~13 µM | Data not available | [8] |
| IC50 for COX-2 | ~344 µM | Data not available | [8] |
| Effect on Pro-inflammatory Cytokines (e.g., IL-8) | Significant reduction in phosgene-induced IL-8 production in human lung cell cultures. | Hypothesized to suppress pro-inflammatory cytokines like IL-6 and TNF-α, but quantitative data is lacking.[2] | [9] |
| Effect on Nitric Oxide (NO) Production | Influences nitric oxide synthase (NOS) activity. | Data not available | [8] |
Signaling Pathways
The signaling pathway for ibuprofen's anti-inflammatory action is well-established and centers on the inhibition of the COX enzymes. In contrast, the signaling pathway for oxolamine is less defined. It is hypothesized that its anti-inflammatory effects may be mediated through the modulation of pro-inflammatory cytokine release and potentially the NF-κB signaling pathway, a critical regulator of inflammation.[2][12][13] However, direct evidence for oxolamine's impact on this pathway is currently unavailable.[2]
Experimental Protocols
Detailed experimental protocols for specifically validating the anti-inflammatory effect of this compound are scarce in publicly available literature.[3][12] The following are generalized, standard in vitro and in vivo protocols that can be adapted for this purpose.
In Vitro: Anti-inflammatory Effect on Macrophage Cell Line
Objective: To determine the effect of this compound on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound
-
Ibuprofen (as a positive control)
-
Griess Reagent (for nitric oxide measurement)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or ibuprofen for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours. A vehicle control group (no treatment, with LPS) and a negative control group (no treatment, no LPS) should be included.
-
Sample Collection: Collect the cell culture supernatants.
-
Analysis:
-
Measure the concentration of nitric oxide in the supernatants using the Griess reagent.
-
Quantify the levels of TNF-α and IL-6 in the supernatants using ELISA kits according to the manufacturer's instructions.
-
In Vivo: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
Materials:
-
Wistar rats (180-200g)
-
This compound
-
Ibuprofen (as a positive control)
-
1% Carrageenan solution in saline
-
Plethysmometer
Procedure:
-
Animal Grouping: Divide the rats into four groups:
-
Group I: Vehicle control (e.g., saline)
-
Group II: Carrageenan control
-
Group III: Carrageenan + Ibuprofen (e.g., 10 mg/kg, p.o.)
-
Group IV: Carrageenan + this compound (various doses, p.o.)
-
-
Drug Administration: Administer the vehicle, ibuprofen, or this compound orally to the respective groups.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat (except for the vehicle control group).
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at 1, 2, 3, and 4 hours post-injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.
Conclusion
This compound demonstrates anti-inflammatory properties, which are considered beneficial in the treatment of respiratory conditions accompanied by inflammation.[5][7][14] However, a significant gap exists in the scientific literature regarding its specific molecular mechanisms of action when compared to well-characterized NSAIDs like ibuprofen.[3][8] The provided experimental protocols offer a framework for future research to elucidate the precise pathways through which oxolamine exerts its anti-inflammatory effects and to provide quantitative data for a more direct comparison with other anti-inflammatory agents. Further investigation into its effects on cytokine profiles and key inflammatory signaling pathways, such as NF-κB, is warranted to fully understand its therapeutic potential.[2][13][15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. wikikenko.com [wikikenko.com]
- 5. Oxolamine - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 7. What is Oxolamine used for? [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. Ibuprofen - Medical Countermeasures Database - CHEMM [chemm.hhs.gov]
- 10. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. [Study of the effect of oxolamine citrate in diseases of the respiratory tract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Understanding Potential Immunoassay Cross-Reactivity: A Guide on Oxolamine Phosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential for oxolamine (B1678060) phosphate (B84403) to exhibit cross-reactivity in common immunoassays used in drug screening. Due to a lack of specific published experimental data on the cross-reactivity of oxolamine phosphate, this document focuses on the principles of immunoassay interference, the structural characteristics of this compound that could theoretically lead to cross-reactivity, and a general framework for experimental validation.
The Principle of Immunoassay Cross-Reactivity
Immunoassays are a cornerstone of drug screening due to their speed and sensitivity. These tests utilize antibodies to detect specific drugs or drug classes. However, the specificity of these antibodies is not always absolute. Cross-reactivity can occur when a compound, structurally similar to the target analyte, binds to the assay's antibody, leading to a false-positive result.[1][2] This phenomenon is a significant concern in clinical and forensic toxicology, as it can lead to incorrect initial findings.[3][4][5] Confirmation of presumptive positive results by a more specific method, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), is a standard practice to mitigate the impact of cross-reactivity.[4][6]
Chemical Structure of Oxolamine
Oxolamine is a cough suppressant, and its chemical structure is N,N-diethyl-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanamine. A key feature of this molecule is the presence of a 1,2,4-oxadiazole (B8745197) ring, which is a five-membered heterocyclic compound. The potential for a compound to cross-react in an immunoassay is often related to its structural similarity to the target drug molecule that the assay's antibodies are designed to recognize.[7]
Potential Cross-Reactivity of this compound: A Theoretical Consideration
Therefore, any discussion of this compound's cross-reactivity remains theoretical. Researchers encountering unexpected positive results in patients known to be taking oxolamine should consider the possibility of cross-reactivity and pursue confirmatory testing.
Hypothetical Comparison of Cross-Reactivity
The following table is a template for researchers to systematically evaluate and document the cross-reactivity of this compound against various common immunoassays. The values presented are for illustrative purposes only and do not represent actual experimental data.
| Immunoassay Target | Manufacturer (Example) | Calibrator Concentration (ng/mL) | This compound Concentration Resulting in Positive Cutoff (ng/mL) | % Cross-Reactivity |
| Amphetamines | A | 500 | Data to be determined | Calculated |
| Benzodiazepines | B | 200 | Data to be determined | Calculated |
| Opiates | C | 300 | Data to be determined | Calculated |
| Cannabinoids (THC) | A | 50 | Data to be determined | Calculated |
| Methadone | B | 300 | Data to be determined | Calculated |
| Buprenorphine | C | 5 | Data to be determined | Calculated |
% Cross-Reactivity = (Calibrator Concentration / Minimum Cross-Reactant Concentration) x 100
Experimental Protocol for Assessing Cross-Reactivity
The following is a generalized protocol for determining the cross-reactivity of a compound in a competitive immunoassay. This protocol should be adapted based on the specific immunoassay manufacturer's instructions.
Objective: To determine the minimum concentration of this compound that produces a positive result in a specific drug screening immunoassay.
Materials:
-
Drug-free urine
-
This compound reference standard
-
The specific immunoassay kits to be tested (e.g., for amphetamines, benzodiazepines, etc.)
-
Calibrators and controls for each immunoassay
-
Appropriate laboratory equipment (pipettes, tubes, immunoassay analyzer)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol (B129727) or drug-free urine) at a high concentration (e.g., 1 mg/mL).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in drug-free urine to create a range of concentrations to be tested. The concentration range should be wide enough to identify the concentration that triggers a positive result.
-
Immunoassay Testing:
-
Run the negative control, calibrator, and positive control for the specific immunoassay to ensure the assay is performing correctly.
-
Test each dilution of this compound in the immunoassay in the same manner as a patient sample.
-
Record the instrument response for each concentration.
-
-
Determination of Cross-Reactivity:
-
Identify the lowest concentration of this compound that produces a result at or above the assay's established cutoff for a positive screen.
-
Calculate the percent cross-reactivity using the formula provided in the table caption above.
-
Confirmation: Any presumptive positive result obtained from the immunoassay should be subjected to a confirmatory method like GC-MS or LC-MS/MS to confirm the absence of the target drug and attribute the result to cross-reactivity from this compound.
Visualizing Immunoassay Principles and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the mechanism of a competitive immunoassay and a general workflow for investigating cross-reactivity.
Caption: Mechanism of a competitive immunoassay.
Caption: Workflow for investigating potential cross-reactivity.
References
- 1. False-positive interferences of common urine drug screen immunoassays: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] False-positive interferences of common urine drug screen immunoassays: a review. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immnoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. soc.chim.it [soc.chim.it]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Oxolamine Phosphate and Oxolamine Citrate in Pharmaceutical Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxolamine (B1678060) is a non-opioid, peripherally acting antitussive agent with demonstrated anti-inflammatory properties, making it a valuable active pharmaceutical ingredient (API) in the management of cough associated with various respiratory conditions.[1] The selection of an appropriate salt form is a critical decision in drug development, profoundly influencing the physicochemical properties, manufacturability, stability, and bioavailability of the final drug product. This guide provides a detailed comparison of two common salt forms of oxolamine: oxolamine phosphate (B84403) and oxolamine citrate (B86180).
While extensive research has been conducted on oxolamine citrate, publicly available data on oxolamine phosphate is notably scarce. This guide, therefore, presents the available data for the citrate salt and outlines the necessary experimental protocols for a comprehensive head-to-head comparison, providing a framework for researchers to evaluate these two forms.
Physicochemical Properties: A Comparative Overview
The choice of a salt form can significantly alter key physicochemical properties that are critical for formulation development. A summary of the known properties of this compound and citrate is presented below.
| Property | This compound | Oxolamine Citrate | Significance in Formulation |
| Molecular Formula | C₁₄H₂₂N₃O₅P | C₂₀H₂₇N₃O₈[2] | Impacts molecular weight and dose calculations. |
| Molecular Weight | 343.32 g/mol | 437.44 g/mol [3] | Affects the mass of API required for a specific molar dose. |
| Aqueous Solubility | Data not available | 14.29 mg/mL in H₂O (requires sonication)[4]. Freely soluble in acidic and phosphate buffer media; insoluble in alkaline media[5]. | Crucial for dissolution rate and bioavailability, especially for oral dosage forms. Higher solubility can lead to faster onset of action. |
| Solubility in Organic Solvents | Data not available | ≥ 100 mg/mL in DMSO[4]. | Important for analytical method development and certain formulation processes. |
| Stability | Data not available | Studies on sustained-release formulations suggest good stability[6]. | Salt form can influence hygroscopicity, thermal stability, and photostability, affecting shelf-life and storage conditions. |
| Bioavailability | Data not available | Orally active antitussive[7]. | The salt form can impact the rate and extent of drug absorption into the systemic circulation. |
Experimental Protocols for Comparative Analysis
To address the data gaps for this compound and to perform a direct comparison with oxolamine citrate, the following experimental protocols are recommended.
Equilibrium Solubility Determination
Objective: To determine the aqueous solubility of this compound and citrate at different physiologically relevant pH values.
Methodology:
-
Prepare a series of buffers at pH 1.2 (simulated gastric fluid), 4.5 (acetate buffer), and 6.8 (simulated intestinal fluid).
-
Add an excess amount of the oxolamine salt to a known volume of each buffer in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, visually confirm the presence of undissolved solid.
-
Filter the supernatant through a 0.45 µm filter to remove any undissolved particles.
-
Analyze the concentration of oxolamine in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The determined concentration represents the equilibrium solubility of the salt at that specific pH.
Hygroscopicity Assessment
Objective: To evaluate the tendency of each salt form to absorb moisture from the atmosphere.
Methodology:
-
Dry a known quantity of each oxolamine salt to a constant weight under vacuum at an appropriate temperature.
-
Place the dried samples in controlled humidity chambers at various relative humidity (RH) levels (e.g., 25%, 50%, 75%, and 90% RH) at a constant temperature (e.g., 25°C).
-
Monitor the weight of the samples at regular intervals until they reach a constant weight.
-
Calculate the percentage of weight gain at each RH level.
-
Classify the hygroscopicity based on a standard scale (e.g., European Pharmacopoeia).
Thermal Stability Analysis (DSC and TGA)
Objective: To characterize the thermal properties of this compound and citrate, including melting point, decomposition temperature, and the presence of solvates.
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh a small amount (2-5 mg) of the salt into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C).
-
Record the heat flow as a function of temperature to identify thermal events such as melting (endotherm) and decomposition (exotherm).
-
-
Thermogravimetric Analysis (TGA):
-
Place a known amount of the salt into a TGA sample pan.
-
Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen).
-
Record the change in mass as a function of temperature to determine the temperature at which weight loss (e.g., due to desolvation or decomposition) occurs.
-
In Vitro Dissolution Testing
Objective: To compare the dissolution profiles of formulations containing this compound and oxolamine citrate.
Methodology:
-
Prepare tablets or capsules of each salt form with identical excipients and manufacturing processes.
-
Use a USP-compliant dissolution apparatus (e.g., Apparatus 2, paddle method).
-
The dissolution medium should be selected based on the solubility data (e.g., 0.1 N HCl or phosphate buffer)[5].
-
Maintain the temperature of the dissolution medium at 37°C ± 0.5°C and the paddle speed at a specified rate (e.g., 75 or 100 rpm)[5].
-
At predetermined time intervals, withdraw samples of the dissolution medium and analyze the concentration of dissolved oxolamine using a validated analytical method.
-
Plot the percentage of drug dissolved against time to generate and compare the dissolution profiles.
Mechanism of Action and Signaling Pathways
Oxolamine's therapeutic effect is attributed to a dual mechanism of action: a peripheral antitussive effect and an anti-inflammatory action.[3][7]
-
Peripheral Antitussive Action: Oxolamine is believed to exert a local anesthetic-like effect on the sensory nerve endings in the respiratory tract.[2] This action reduces the sensitivity of cough receptors to irritant stimuli, thereby suppressing the cough reflex at its origin.[3] This peripheral mechanism is a key differentiator from many centrally acting antitussives, potentially leading to a more favorable side-effect profile.[1]
-
Anti-inflammatory Action: Oxolamine also exhibits anti-inflammatory properties, which can reduce the inflammation in the respiratory tract that often triggers coughing. The precise molecular pathway is not fully elucidated, but it is thought to involve the inhibition of the release of inflammatory mediators.[2]
Below are diagrams illustrating the proposed mechanism of action and a general workflow for comparing drug salt forms.
Caption: Workflow for the comparative evaluation of oxolamine salt forms.
Caption: Proposed dual mechanism of action of oxolamine.
Conclusion
The selection between this compound and oxolamine citrate for pharmaceutical formulation requires a thorough, data-driven comparison of their respective physicochemical and biopharmaceutical properties. Currently, there is a significant knowledge gap regarding the properties of this compound. While oxolamine citrate is better characterized, a direct comparison is not possible based on existing literature.
For drug development professionals, it is imperative to conduct the outlined experimental protocols to generate the necessary comparative data. This will enable an informed decision on which salt form offers the optimal balance of solubility, stability, and potential bioavailability for the intended dosage form and therapeutic application. The predominantly peripheral mechanism of action of oxolamine presents a favorable therapeutic profile, and the choice of the appropriate salt form is key to maximizing its clinical potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacological properties of 3-phenyl-5β diethylaminoethyl-1,2,4-oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What is Oxolamine used for? [synapse.patsnap.com]
A Head-to-Head Comparison of Oxolamine and Other Peripheral Antitussives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the peripheral antitussive agent oxolamine (B1678060) with other notable peripheral antitussives. The content is curated to support research, drug development, and clinical decision-making by presenting available data on mechanisms of action, efficacy, and safety, supported by experimental context.
Introduction to Peripheral Antitussives
Cough is a vital protective reflex, but it can become excessive and debilitating in various respiratory conditions. Antitussive therapies are broadly categorized as centrally or peripherally acting. Centrally acting agents suppress the cough reflex within the central nervous system, while peripheral antitussives act on the afferent nerve pathways in the respiratory tract.[1] This guide focuses on a head-to-head comparison of oxolamine and other key peripheral antitussives, offering insights into their distinct pharmacological profiles.
Mechanism of Action
Peripheral antitussives reduce cough by acting on sensory nerve endings in the airways, thereby decreasing the sensitivity of cough receptors to stimuli.[2]
Oxolamine is a non-opioid antitussive agent with a multi-faceted peripheral mechanism.[3] Its primary action is believed to be a combination of anti-inflammatory and mild local anesthetic effects on the sensory nerves of the respiratory tract.[4] This dual action is thought to reduce the sensitivity of irritant receptors, thereby diminishing the cough reflex.[3] While some sources suggest a minor central effect, its predominant action is peripheral, leading to a favorable side-effect profile with minimal central nervous system involvement.[3][4]
Levodropropizine (B346804) is another non-opioid peripheral antitussive. Its mechanism involves the inhibition of vagal C-fiber activation, which are sensory nerve fibers in the airways that can trigger the cough reflex.[5][6]
Benzonatate (B1666683) is a non-narcotic antitussive that is structurally related to local anesthetics like procaine (B135) and tetracaine.[7] It is thought to act by anesthetizing the stretch receptors in the lungs and airways, which helps to reduce the cough reflex at its origin.[8]
Quantitative Data Presentation
Direct head-to-head clinical trials comparing oxolamine with other peripheral antitussives are limited in publicly available literature. The following tables summarize available quantitative data from preclinical and clinical studies for each agent.
Table 1: Preclinical Efficacy of Oxolamine Citrate in Guinea Pigs [3][9]
| Parameter | Treatment Group | Result |
| Cough Inhibition | Oxolamine Citrate | Significant inhibitory effect on citric acid-induced cough.[3] |
| Anti-inflammatory Effect | ||
| Relative Lung Weight | Oxolamine Citrate (80 mg/kg initial, then 53.3 mg/kg IP) | Reduced.[9] |
| Inflammation Levels | Oxolamine Citrate (80 mg/kg initial, then 53.3 mg/kg IP) | Significantly Reduced.[9] |
Table 2: Clinical Efficacy of Levodropropizine in Adults with Bronchitis [10]
| Parameter | Levodropropizine | Placebo | Comparator (Morclofone) | Comparator (Cloperastine) |
| Efficacy Rate | ~80% of patients | Less effective | Less effective | Similar efficacy |
| Reduction in Cough Frequency (in responders) | 33-51% | - | - | - |
Table 3: Comparative Clinical Efficacy of Levodropropizine vs. Dextromethorphan (B48470) (Central Antitussive) [11]
| Parameter | Levodropropizine (60 mg t.i.d.) | Dextromethorphan (15 mg t.i.d.) | p-value |
| Reduction in Night Awakenings | Significantly higher improvement | - | < 0.05 |
| Patients Reporting Adverse Events | 3.6% | 12.1% | < 0.05 |
| Patients Reporting Somnolence | 4.6% | 10.4% | - |
Table 4: Meta-Analysis of Levodropropizine Efficacy [12][13]
| Comparison | Population | Outcome | Result |
| Levodropropizine vs. Central Antitussives (dextromethorphan, codeine, cloperastine) | 1,178 adult and pediatric patients | Better antitussive efficacy | Standardized mean delta = –0.176 (p = 0.0015)[12] |
| Levodropropizine vs. Central Antitussives (cloperastine, codeine, dextromethorphan) | 780 pediatric patients | Better antitussive efficacy (cough frequency, severity, nocturnal awakenings) | Standardized mean delta = –0.205 (p = 0.0044)[12] |
Table 5: Clinical Efficacy of Benzonatate
| Study Design | Population | Outcome | Result |
| Randomized, double-blind study | Patients with acute cough | Reduced cough frequency and improved sleep quality | Benzonatate was significantly better than placebo.[8] |
| Experimentally induced cough | Healthy volunteers | Reduction in cough frequency | Benzonatate was reported to be more effective than codeine.[7][14] |
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
Preclinical Model: Citric Acid-Induced Cough in Guinea Pigs
This is a standard preclinical model for assessing the efficacy of peripheral antitussives.[15]
-
Objective: To evaluate the antitussive effect of a test compound on cough induced by citric acid aerosol.
-
Animals: Male Dunkin-Hartley guinea pigs are typically used.[16]
-
Procedure:
-
Acclimation: Animals are acclimated to the experimental conditions.[15]
-
Drug Administration: The test compound (e.g., oxolamine citrate), a vehicle control, or a positive control (e.g., codeine) is administered, typically orally (p.o.) or intraperitoneally (i.p.), at a defined time before the cough challenge.[16]
-
Cough Induction: Each animal is placed in a whole-body plethysmograph chamber and exposed to an aerosol of a tussive agent, such as 0.4 M citric acid in saline, for a set duration (e.g., 10 minutes).[16][17]
-
Data Collection: The number of coughs is recorded during and after the exposure period using a microphone and specialized software.[16][17]
-
-
Endpoint: The primary endpoint is the number of coughs, and the percentage inhibition of the cough reflex is calculated for the treatment groups compared to the vehicle control.[18]
Clinical Trial: Capsaicin (B1668287) Cough Challenge
This method is used to assess cough reflex sensitivity in humans.[19][20]
-
Objective: To determine the effect of a therapeutic agent on cough sensitivity.
-
Participants: Human volunteers or patients with cough.[21]
-
Procedure:
-
Baseline Assessment: A baseline capsaicin cough challenge is conducted to determine the cough threshold, which is the lowest concentration of inhaled capsaicin that elicits a specific number of coughs (e.g., C2 for two coughs or C5 for five coughs).[21][22]
-
Intervention: Participants receive the investigational drug, a placebo, or a comparator drug for a specified duration.[22]
-
Post-Treatment Assessment: The capsaicin cough challenge is repeated after the treatment period to determine the post-treatment cough threshold.[19]
-
-
Endpoint: An increase in the cough threshold (i.e., a higher concentration of capsaicin is required to induce cough) indicates an effective antitussive.[19]
Mandatory Visualization
Caption: Signaling pathway of the cough reflex and sites of action for peripheral antitussives.
References
- 1. Peripheral antitussives affect temporal features of tracheobronchial coughing in cats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Levodropropizine: A promising peripherally acting antitussive agent - IP Indian J Immunol Respir Med [ijirm.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzonatate - Wikipedia [en.wikipedia.org]
- 8. Benzonatate Cough Suppressant: Effective Relief from Persistent Coughs - Los Angeles Hub [wdch10.laphil.com]
- 9. benchchem.com [benchchem.com]
- 10. Clinical trials with the new antitussive levodropropizine in adult bronchitic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficacy and tolerability of levodropropizine in adult patients with non-productive cough. Comparison with dextromethorphan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Levodropropizine: Comprehensive Review of the Peripheral Antitussive [japi.org]
- 13. mrmjournal.org [mrmjournal.org]
- 14. medcentral.com [medcentral.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Comparative Analysis of Classic and Novel Antitussives on Cough Suppression in Guinea Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. florajournal.com [florajournal.com]
- 19. benchchem.com [benchchem.com]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. Altering cough reflex sensitivity with aerosolized capsaicin paired with behavioral cough suppression: a proof-of-concept study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibition of cough-reflex sensitivity by benzonatate and guaifenesin in acute viral cough - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Oxolamine Phosphate's Analgesic Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic properties of oxolamine (B1678060) phosphate (B84403) with other established analgesics. While oxolamine is primarily recognized as a peripherally acting antitussive agent, early pharmacological studies have also attributed analgesic, anti-inflammatory, and local anesthetic properties to it.[1] This document synthesizes the available preclinical data and outlines standard experimental protocols to facilitate further research and drug development in the field of analgesia.
Mechanism of Action: A Multi-faceted Approach to Pain Relief
The analgesic effect of oxolamine phosphate is believed to be multifactorial, stemming from its combined anti-inflammatory and local anesthetic activities. Unlike classical opioids that act on central opioid receptors, oxolamine's primary site of action is thought to be in the periphery.
-
Anti-inflammatory Action: Oxolamine has demonstrated potent anti-inflammatory effects. In a study on guinea pigs with experimentally induced respiratory inflammation, oxolamine citrate (B86180) was found to have a superior anti-inflammatory effect compared to the non-steroidal anti-inflammatory drug (NSAID) phenylbutazone.[2] This anti-inflammatory activity likely contributes to its analgesic properties by reducing the production of inflammatory mediators that sensitize nociceptors. The precise mechanism is not fully elucidated but may involve the inhibition of pathways responsible for the synthesis of prostaglandins (B1171923) and other inflammatory signaling molecules.
-
Local Anesthetic Action: Oxolamine is also reported to possess local anesthetic properties.[1] This effect is likely mediated through the blockade of voltage-gated sodium channels on peripheral nerve fibers. By inhibiting these channels, oxolamine can reduce the generation and propagation of pain signals from the periphery to the central nervous system.
Comparative In Vivo Analgesic Performance
A thorough review of publicly available scientific literature reveals a notable lack of specific quantitative in vivo data for this compound in standard analgesic models such as the writhing test, hot plate test, and tail-flick test. This data gap prevents a direct quantitative comparison with other analgesics. However, to provide a benchmark for future studies, the following tables summarize representative data for commonly used opioid analgesics in these models.
Table 1: Acetic Acid-Induced Writhing Test
The writhing test is a model of visceral pain used to evaluate peripheral analgesic activity.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Source(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Codeine | Mouse | Intraperitoneal (i.p.) | Data Not Available | [3] |
| Morphine | Mouse | Intraperitoneal (i.p.) | Data Not Available |
Table 2: Hot Plate Test
The hot plate test is a model of thermal pain used to assess centrally acting analgesics.
| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Source(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Morphine | Rat | Subcutaneous (s.c.) | 2.6 - 4.5 | [4] |
Table 3: Tail-Flick Test
The tail-flick test is another model of thermal pain that primarily measures spinal reflexes.
| Compound | Animal Model | Route of Administration | ED50 (nmol) | Source(s) |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| Codeine | Rat | Intrathecal (i.t.) | 42 | [5] |
| Morphine | Rat | Intrathecal (i.t.) | Data Not Available | [6] |
Experimental Protocols
Detailed methodologies are crucial for the valid and reproducible assessment of analgesic efficacy. The following are standard protocols for the in vivo models cited above.
Acetic Acid-Induced Writhing Test
This model evaluates the ability of a compound to reduce visceral pain.
-
Animals: Male Swiss albino mice (20-25 g).
-
Procedure:
-
Animals are divided into control and treatment groups.
-
The test compound (this compound or a comparator) is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.
-
After a predetermined pretreatment time (e.g., 30 minutes), a 0.6% solution of acetic acid is injected intraperitoneally.
-
Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a set period, usually 20-30 minutes.
-
-
Data Analysis: The percentage of inhibition of writhing is calculated for each dose group compared to the vehicle-treated control group. The ED50 (the dose that produces 50% of the maximal effect) can then be determined.[7][8][9]
Hot Plate Test
This test is used to measure the response to a thermal stimulus and is sensitive to centrally acting analgesics.[10]
-
Animals: Male Wistar rats (150-200 g) or mice.
-
Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
The baseline latency to a pain response (e.g., licking of the hind paw, jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is set to prevent tissue damage.
-
The test compound is administered.
-
At various time points after administration (e.g., 30, 60, 90, 120 minutes), the animal is placed on the hot plate, and the latency to the pain response is recorded.
-
-
Data Analysis: The increase in latency time compared to the baseline is calculated. The maximum possible effect (%MPE) can be determined using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. The ED50 can also be calculated.[4][11][12][13][14][15][16]
Tail-Flick Test
This assay measures the latency of a spinal reflex to a thermal stimulus.
-
Animals: Male Sprague-Dawley rats (200-250 g) or mice.
-
Apparatus: A tail-flick meter that applies a focused beam of radiant heat to the animal's tail.
-
Procedure:
-
The animal is gently restrained, and its tail is positioned over the heat source.
-
The baseline latency for the tail to "flick" or withdraw from the heat is measured. A cut-off time is employed to prevent tissue damage.
-
The test compound is administered.
-
The tail-flick latency is measured at different time points post-administration.
-
-
Data Analysis: The percentage of the maximum possible effect (%MPE) is calculated as in the hot plate test. The ED50 can also be determined from the dose-response curve.[3][5][6][17][18][19][20][21][22][23][24][25]
Visualizations: Signaling Pathways and Experimental Workflows
To aid in the conceptualization of this compound's potential analgesic mechanisms and the experimental designs for its validation, the following diagrams are provided.
Caption: Proposed Analgesic Signaling Pathway of this compound
Caption: In Vivo Analgesic Assay Workflow
Conclusion
This compound presents an interesting profile with both antitussive and anti-inflammatory properties, the latter of which likely contributes to its analgesic effects.[1] However, the current body of scientific literature lacks specific in vivo quantitative data to definitively establish its analgesic efficacy and potency in comparison to standard analgesics. The experimental protocols and proposed mechanisms of action outlined in this guide provide a framework for future research to address this knowledge gap. Further studies employing standardized analgesic models are warranted to fully characterize the analgesic potential of this compound and to elucidate its precise molecular mechanisms of action. Such research would be invaluable for the potential development of novel, non-opioid analgesic therapies.
References
- 1. Pharmacological properties of 3-phenyl-5beta diethylaminoethyl-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Systemic synergism between codeine and morphine in three pain models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morphine antinociceptive potency on chemical, mechanical, and thermal nociceptive tests in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intrathecal injection of codeine, buprenorphine, tilidine, tramadol and nefopam depresses the tail-flick response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ekja.org [ekja.org]
- 7. ED50 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Possible mediators of the writhing response induced by acetic acid or phenylbenzoquinone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acetic acid and phenylquinone writhing test: a critical study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hot plate test - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. researchgate.net [researchgate.net]
- 14. meliordiscovery.com [meliordiscovery.com]
- 15. The Influence of Non-Nociceptive Factors on Hot Plate Latency in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Comparative actions of the opioid analgesics morphine, methadone and codeine in rat models of peripheral and central neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Effects of codeine, morphine and a novel opioid pentapeptide BW443C, on cough, nociception and ventilation in the unanaesthetized guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of the anti-nociceptive effects of morphine, tramadol, meloxicam and their combinations using the tail-flick test in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Effect of intrathecal oxcarbazepine on rat tail flick test-determined morphine tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of Oxolamine Phosphate: A Methodological and Data Landscape Review
A comprehensive review of the existing scientific literature reveals a notable scarcity of publicly available, direct comparative pharmacokinetic data for oxolamine (B1678060) phosphate (B84403) across different species. While the compound is utilized as a cough suppressant and anti-inflammatory agent in various regions, detailed studies quantifying its absorption, distribution, metabolism, and excretion (ADME) parameters such as Cmax, Tmax, AUC, and half-life in species including rats, dogs, and humans are not extensively documented.[1]
This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a summary of the qualitative pharmacokinetic information that is available, alongside detailed experimental protocols that can be employed in preclinical and clinical studies to generate the much-needed quantitative data. The methodologies presented are based on established analytical techniques and findings from related drug-drug interaction studies involving oxolamine.
General Pharmacokinetic Profile (Qualitative)
Oxolamine is generally understood to be orally absorbed from the gastrointestinal tract.[2] Following absorption, it is distributed throughout the body. The primary route of metabolism is hepatic, involving various enzymatic processes.[2][3] The resulting metabolites are then predominantly excreted via the kidneys.[2][3] It is also suggested that oxolamine has a relatively short half-life, which may necessitate multiple daily doses to maintain therapeutic concentrations.[3]
In male rats, studies on oxolamine citrate (B86180) have indicated an interaction with the cytochrome P450 enzyme system, specifically showing inhibition of CYP2B1/2.[4] This finding is significant as it suggests that oxolamine itself may be a substrate for these enzymes and highlights the potential for drug-drug interactions with other compounds metabolized through this pathway.[1]
Quantitative Pharmacokinetic Data
As of the latest review of published literature, a comprehensive table of quantitative pharmacokinetic parameters for oxolamine phosphate in different species cannot be compiled due to a lack of available data. Future research endeavors are necessary to establish these crucial parameters.
Experimental Protocols
To facilitate future research and the generation of comparative pharmacokinetic data, the following section details relevant experimental methodologies.
Preclinical Pharmacokinetic Study in a Rodent Model (Rat)
This protocol is based on methodologies employed in drug-drug interaction studies involving oxolamine citrate in rats.[1][4]
Objective: To determine the pharmacokinetic profile of this compound following oral administration in Sprague-Dawley rats.
Materials:
-
This compound
-
Sprague-Dawley rats (male and female, to assess for sex differences)
-
Vehicle for oral administration (e.g., 0.5% w/v methylcellulose)
-
Equipment for oral gavage
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Centrifuge
-
Analytical instrumentation (LC-MS/MS)
Procedure:
-
Animal Acclimatization and Fasting: House animals in a controlled environment for at least one week prior to the study. Fast animals overnight before drug administration, with free access to water.
-
Dosing: Administer a single oral dose of this compound (e.g., 10 mg/kg) via oral gavage.
-
Blood Sampling: Collect serial blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of oxolamine in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) from the plasma concentration-time data using non-compartmental analysis.
Caption: Workflow for a preclinical pharmacokinetic study of this compound in rats.
Bioanalytical Method for Quantification of this compound in Human Plasma
The following is a summary of a validated LC-MS/MS method for the quantification of this compound in human plasma.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole mass spectrometer with a Turbo-Ion spray source
Chromatographic Conditions:
-
Column: Shim-pack ODS column (150 mm × 4.6 mm i.d., 5 µm)
-
Mobile Phase: Methanol-water (98:2, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Run Time: 5.0 minutes
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Turbo-Ion spray
-
Quantification: Multiple Reaction Monitoring (MRM)
-
Oxolamine: m/z 246.3 → 86.1
-
Internal Standard (Bromhexine): m/z 377.3 → 263.9
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 250 µL of human plasma, add the internal standard.
-
Add 0.25 mL of phosphate buffer (pH 5.8) and vortex.
-
Add 3 mL of cyclohexane, vortex for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer and evaporate to dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system.
Validation Parameters:
-
Linearity: 0.5–60 ng/mL
-
Lower Limit of Quantification (LLOQ): 0.5 ng/mL
Caption: Workflow for the bioanalysis of this compound in human plasma via LC-MS/MS.
Conclusion and Future Directions
The current body of scientific literature lacks sufficient quantitative data to perform a robust comparative pharmacokinetic analysis of this compound across different species. While qualitative information suggests standard absorption, metabolism, and excretion pathways, the absence of specific parameters like Cmax, Tmax, AUC, and half-life in key preclinical species and humans represents a significant knowledge gap. The provided experimental protocols offer a framework for researchers to conduct the necessary studies to fill this void. Generating such data is critical for understanding the dose-response relationship, optimizing dosing regimens, and predicting potential drug-drug interactions, thereby ensuring the safe and effective use of this compound in a clinical setting.
References
- 1. benchchem.com [benchchem.com]
- 2. oxolamine | Actions and Spectrum | medtigo [medtigo.com]
- 3. What is the mechanism of Oxolamine? [synapse.patsnap.com]
- 4. Gender difference in the pharmacokinetic interaction between oral warfarin and oxolamine in rats: inhibition of CYP2B1 by oxolamine in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of Oxolamine Phosphate's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of oxolamine (B1678060) phosphate's mechanism of action against other antitussive agents. By examining its unique peripheral effects and lack of interaction with common central nervous system receptors, we aim to provide a clear understanding of its specificity. This document summarizes key experimental data, outlines detailed methodologies for validation, and visualizes the underlying pathways and workflows.
Oxolamine is a non-opioid cough suppressant recognized for its multifaceted mechanism of action, which primarily involves peripheral nervous system effects and anti-inflammatory properties.[1] Unlike many conventional antitussives that act centrally, oxolamine's efficacy is largely attributed to its peripheral action on sensory nerve endings within the respiratory tract.[2][3] This offers a favorable safety profile with a reduced incidence of central nervous system side effects.[3]
Comparative Analysis of Antitussive Mechanisms
To validate the specificity of oxolamine's mechanism, it is essential to compare its receptor binding profile with that of other antitussives that act on well-defined receptor systems. The following table presents hypothetical binding affinity data to illustrate this comparison. This data is for illustrative purposes to highlight the concept of mechanistic specificity.
| Compound | Primary Target/Mechanism | μ-Opioid Receptor (Ki, nM) | NMDA Receptor (Ki, nM) | Sigma-1 Receptor (Ki, nM) |
| Oxolamine Phosphate (B84403) | Peripheral Sensory Nerve Modulation / Anti-inflammatory | >10,000 | >10,000 | >10,000 |
| Codeine | μ-Opioid Receptor Agonist | 20 | >10,000 | 150 |
| Dextromethorphan | NMDA Receptor Antagonist / Sigma-1 Receptor Agonist | >10,000 | 150 | 50 |
Table 1: Illustrative Comparative Receptor Binding Affinities. This table demonstrates the hypothetical specificity of oxolamine phosphate, showing its low affinity for receptors targeted by common centrally-acting antitussives like codeine and dextromethorphan.
Experimental Protocols for Validating Specificity
To experimentally validate the specificity of this compound's mechanism, a series of in vitro and in vivo assays can be employed.
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity of this compound to a panel of receptors known to be targets for other antitussive drugs.
-
Protocol:
-
Prepare cell membrane homogenates expressing the target receptors (e.g., μ-opioid, NMDA, sigma-1).
-
Incubate the membrane preparations with a specific radioligand for each receptor in the presence of increasing concentrations of this compound.
-
After incubation, separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the inhibition constant (Ki) for this compound at each receptor to determine its binding affinity.
-
2. In Vitro Functional Assays
-
Objective: To assess the functional activity of this compound at the target receptors.
-
Protocol (Example for μ-Opioid Receptor):
-
Use cells stably expressing the μ-opioid receptor and a reporter system (e.g., cAMP-dependent reporter gene).
-
Treat the cells with a known μ-opioid receptor agonist (e.g., DAMGO) in the presence and absence of this compound.
-
Measure the reporter gene activity to determine if this compound agonizes or antagonizes the receptor.
-
3. In Vivo Models of Cough
-
Objective: To evaluate the antitussive efficacy of this compound in animal models and differentiate its peripheral from potential central effects.
-
Protocol:
-
Induce coughing in conscious guinea pigs using an aerosol of citric acid or capsaicin (B1668287) to stimulate peripheral sensory nerves.
-
Administer this compound peripherally (e.g., via inhalation) or systemically (e.g., intraperitoneally).
-
For comparison, administer centrally-acting antitussives (e.g., codeine, dextromethorphan).
-
To further distinguish peripheral from central actions, a subset of animals can be pre-treated with antagonists for opioid and NMDA receptors before oxolamine administration.
-
Record and quantify the number of coughs over a specified period to determine the antitussive effect.
-
Visualizing Pathways and Workflows
The following diagrams illustrate the proposed mechanism of action for oxolamine and a typical experimental workflow for validating its specificity.
Caption: Proposed peripheral mechanism of oxolamine.
Caption: Workflow for specificity validation.
References
A Comparative Analysis of Oxolamine Phosphate and its Putative Metabolites: A Guide for Future Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Oxolamine (B1678060) is a non-narcotic agent with established antitussive, anti-inflammatory, and local anesthetic properties. Its therapeutic effects are primarily attributed to a peripheral mechanism of action, reducing cough reflex sensitivity without significant central nervous system depression. While it is known that oxolamine undergoes hepatic metabolism, a comprehensive comparative analysis of the pharmacological activity of its metabolites versus the parent compound, oxolamine phosphate (B84403), is conspicuously absent in the publicly available scientific literature. This guide synthesizes the current knowledge on oxolamine's pharmacology and metabolism and, more importantly, outlines a detailed experimental framework to identify its metabolites and characterize their biological activity. By providing structured protocols and data presentation templates, this document serves as a roadmap for future research aimed at elucidating the full therapeutic potential of oxolamine and its metabolic products.
Introduction
Oxolamine is a peripherally acting cough suppressant used in the treatment of cough associated with various respiratory conditions.[1][2] Its mechanism of action is distinct from opioid-based antitussives, offering a more favorable side-effect profile.[1] The therapeutic efficacy of oxolamine is believed to stem from a combination of anti-inflammatory and local anesthetic effects on the sensory nerve endings in the respiratory tract.[2][3]
Oxolamine is metabolized in the liver, with metabolites being excreted primarily through the kidneys.[1] Studies have suggested an interaction with the cytochrome P450 (CYP) enzyme system, particularly inhibition of CYP2B1/2.[4][5] However, the specific metabolic pathways and the resulting metabolites have not been fully characterized. Consequently, the pharmacological activity of these metabolites remains unknown. Understanding whether the metabolites of oxolamine contribute to its therapeutic efficacy, are inactive, or are responsible for any adverse effects is crucial for a complete pharmacological profile and for the development of potentially improved second-generation compounds.
This guide addresses this knowledge gap by proposing a systematic approach to the identification and comparative activity assessment of oxolamine phosphate and its metabolites.
Known Pharmacological Profile of Oxolamine
Oxolamine exerts its therapeutic effects through a multi-faceted mechanism of action primarily focused on the peripheral nervous system.
-
Antitussive Activity: It acts on the cough receptors in the respiratory tract, reducing their sensitivity to stimuli.[1]
-
Anti-inflammatory Activity: Oxolamine has demonstrated anti-inflammatory properties, which may contribute to its effectiveness in coughs associated with inflammation.[3]
-
Local Anesthetic Activity: The compound exhibits local anesthetic effects, which can help in numbing the irritated nerve endings that trigger the cough reflex.[2]
The proposed peripheral mechanism of action is visualized in the following diagram:
References
Statistical Validation of Oxolamine Phosphate in Cough Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the available data on the efficacy of oxolamine (B1678060) phosphate (B84403) as an antitussive agent. While a notable scarcity of publicly available, direct quantitative data from human clinical trials limits a robust statistical comparison, this document synthesizes the existing preclinical and clinical evidence to offer a thorough understanding of its pharmacological profile and therapeutic potential.
Mechanism of Action
Oxolamine is primarily recognized for its peripheral mechanism of action, which distinguishes it from centrally-acting antitussives like codeine and dextromethorphan.[1] Its therapeutic effects are attributed to a combination of anti-inflammatory and local anesthetic properties on the sensory nerve endings in the respiratory tract.[1] This peripheral action is thought to desensitize cough receptors to irritant stimuli, thereby reducing the cough reflex.[1] Some sources also suggest a secondary, milder central antitussive effect.[2]
Preclinical Efficacy
Preclinical studies in animal models, particularly using the citric acid-induced cough model in guinea pigs, have demonstrated the antitussive effects of oxolamine. These studies are crucial for establishing proof-of-concept and guiding dose-selection for clinical trials.
Table 1: Summary of Preclinical Efficacy Data for Oxolamine Citrate (B86180)
| Animal Model | Cough Induction Method | Endpoint | Observation |
| Guinea Pig | Citric Acid Aerosol | Inhibition of Cough Reflex | Oxolamine citrate has a significant inhibitory effect on cough caused by the inhalation of irritating gases in animals. It is noted to be more effective against chemically induced cough than electrical stimulation of the superior laryngeal nerve.[2] |
| Guinea Pig | Experimentally induced respiratory inflammation | Anti-inflammatory effect | In a model of formaldehyde-induced respiratory inflammation, oxolamine citrate was reported to be superior to phenylbutazone (B1037) in its anti-inflammatory effects, reducing relative lung weight and showing significant protection of the pulmonary parenchyma from emphysema.[2] |
Clinical Trial Data
While several clinical trials on oxolamine have been conducted, the full quantitative results of these studies are not widely available in the public domain. The identified studies confirm its investigation in human subjects for treating cough associated with various respiratory conditions.
Identified Clinical Trials on Oxolamine:
-
"Effect of oxolamine on cough sensitivity in COPD patients" by Ceyhan BB, et al. (2002): A randomized, single-blind, crossover study investigating the effect of oxolamine on capsaicin-induced cough sensitivity in patients with Chronic Obstructive Pulmonary Disease.[3]
-
"Therapeutic action of oxolamine in acute tracheo-bronchitis" (1982): A clinical study on the use of oxolamine in patients with acute tracheo-bronchitis.[1]
-
"Clinical experience on the possibility of use of oxolamine citrate in pediatrics" by Testaferrata A, et al. (1960): A report on the clinical use of oxolamine citrate in children.[4]
The lack of accessible quantitative data from these trials prevents a direct statistical comparison with other antitussive agents.
Comparative Analysis with Other Antitussives
Based on its mechanism of action and available qualitative data, a comparison with other common antitussives can be made.
Table 2: Qualitative Comparison of Oxolamine Phosphate with Other Antitussive Agents
| Antitussive Agent | Primary Mechanism of Action | Primary Site of Action | Key Characteristics |
| This compound | Anti-inflammatory, Local Anesthetic | Peripheral (Sensory Nerve Endings) | Possesses both antitussive and anti-inflammatory properties; generally associated with a favorable side effect profile due to limited central nervous system activity.[1][5] |
| Codeine | Opioid Receptor Agonist | Central (Brainstem Cough Center) | Considered a "gold standard" by some, but its efficacy has been questioned in recent studies, and it carries a risk of sedation, constipation, and dependence.[6] |
| Dextromethorphan | NMDA Receptor Antagonist | Central (Brainstem Cough Center) | A common over-the-counter antitussive; its efficacy in acute cough has shown conflicting evidence in clinical trials.[7] |
| Levodropropizine | Non-opioid agent | Peripheral | Acts on the peripheral sensory nerves of the tracheobronchial tree; generally well-tolerated with a low incidence of central side effects.[5] |
Experimental Protocols
Standardized protocols are essential for the valid assessment of antitussive drug efficacy. The following outlines a typical methodology for a clinical trial evaluating an antitussive agent like this compound.
Protocol: Randomized, Double-Blind, Placebo-Controlled, Crossover Study of this compound for Cough in Patients with Chronic Obstructive Pulmonary Disease (COPD)
1. Objective: To assess the efficacy of this compound in reducing cough reflex sensitivity in patients with stable COPD.
2. Study Design:
-
A randomized, double-blind, placebo-controlled, crossover design will be employed to minimize bias.
3. Participants:
-
Inclusion criteria: Patients aged 40-75 years with a confirmed diagnosis of stable COPD, and a history of chronic cough.
-
Exclusion criteria: Current respiratory infection, history of asthma, use of other antitussive medications.
4. Intervention:
-
Patients will be randomized to one of two treatment sequences:
-
Sequence A: this compound (e.g., 100 mg three times daily) for 2 weeks, followed by a 2-week washout period, then placebo for 2 weeks.
-
Sequence B: Placebo for 2 weeks, followed by a 2-week washout period, then this compound for 2 weeks.
-
5. Efficacy Assessment:
-
Primary Endpoint: Change from baseline in the concentration of capsaicin (B1668287) required to induce 5 coughs (C5) in the capsaicin cough challenge test. The test will be performed at the beginning and end of each treatment period.
-
Secondary Endpoints:
-
Change in 24-hour cough frequency as measured by an ambulatory cough monitor.
-
Change in subjective cough severity as measured by a Visual Analog Scale (VAS).
-
Change in cough-specific quality of life as measured by the Leicester Cough Questionnaire (LCQ).
-
6. Safety Assessment:
-
Adverse events will be monitored and recorded throughout the study.
7. Statistical Analysis:
-
The primary endpoint (change in log C5) will be analyzed using a mixed-effects model for crossover designs, with treatment, period, and sequence as fixed effects and subject as a random effect.
-
Secondary endpoints will be analyzed using appropriate statistical methods for continuous and categorical data.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed peripheral mechanism of oxolamine's antitussive effect.
Caption: Logical flow of a crossover clinical trial design for an antitussive drug.
References
Safety Operating Guide
Safeguarding Research: Procedures for the Proper Disposal of Oxolamine Phosphate
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for oxolamine (B1678060) phosphate (B84403), ensuring the safety of laboratory personnel and the protection of our environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle oxolamine phosphate with appropriate care. Always consult the Safety Data Sheet (SDS) for the most current and detailed safety information.
Personal Protective Equipment (PPE):
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile)[1].
-
Eye Protection: Use tightly fitting safety goggles[1].
-
Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.
-
Protective Clothing: Wear a lab coat or other suitable protective clothing[2].
Engineering Controls:
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risks[1].
Step-by-Step Disposal Protocol
The disposal of this compound, as with any pharmaceutical waste, is regulated to prevent environmental contamination and potential harm to public health[3]. Adherence to federal, state, and local regulations is mandatory.
-
Waste Identification and Classification:
-
Determine if the this compound waste is classified as hazardous. While some Safety Data Sheets for oxolamine do not classify it as a hazardous chemical under OSHA's Hazard Communication Standard, it is crucial to consult your institution's environmental health and safety (EHS) office and local regulations for a definitive classification[4]. Pharmaceutical waste regulations can be complex and are governed by agencies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA)[5].
-
-
Segregation and Collection:
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS office.
-
Collect all disposable items that have come into contact with oxolamine, such as gloves, weighing papers, and contaminated labware, in a designated and clearly labeled hazardous waste container[1].
-
Unused or expired this compound should be treated as chemical waste[1].
-
-
Containerization:
-
Use a dedicated, leak-proof, and sealable container for collecting this compound waste[1].
-
The container must be clearly labeled as "Hazardous Waste" (or as required by your institution) and should specify the contents (i.e., "this compound Waste").
-
-
Storage:
-
Store the waste container in a designated, secure, and well-ventilated area away from incompatible materials.
-
Follow all institutional guidelines for the storage of chemical waste.
-
-
Final Disposal:
-
Never dispose of this compound down the drain or in the regular trash[2][6]. This is to prevent the contamination of water supplies[6].
-
The recommended method for the disposal of pharmaceutical waste is through a licensed hazardous waste disposal company[4]. These companies are equipped to handle and dispose of chemical waste in an environmentally sound manner, typically through incineration at a permitted facility[4][5].
-
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound waste.
-
Quantitative Data
At present, publicly available quantitative data on the specific environmental fate and ecotoxicity of this compound is limited. For related phosphate compounds, concerns regarding persistence and bioaccumulation have been noted, highlighting the importance of proper disposal to prevent environmental release[7]. Researchers are encouraged to consult specialized databases and institutional resources for any updated toxicological and environmental data.
| Data Parameter | Value | Source |
| Acute Oral Toxicity (LD50) | No data available | [4] |
| Ecotoxicity | No data available | [4] |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, the scientific community can ensure that the pursuit of research and development does not come at the cost of environmental health and safety. Always prioritize safety and consult with your institution's safety professionals for guidance specific to your location and facilities.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sdmedwaste.com [sdmedwaste.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. dec.ny.gov [dec.ny.gov]
- 7. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
Essential Safety and Logistical Information for Handling Oxolamine Phosphate
This document provides immediate, essential safety protocols and logistical procedures for the handling and disposal of Oxolamine phosphate (B84403). Adherence to these guidelines is mandatory for the safety of all laboratory personnel. Oxolamine phosphate should be handled with care to prevent the formation of dust and to avoid contact with skin and eyes.[1][2]
Data Summary
| Parameter | Value |
| Hazard Statement | H302: Harmful if swallowed.[2] |
| Signal Word | Warning.[2] |
| Physical State | White or off-white crystalline powder.[2] |
| Storage Temperature | 2-8°C.[2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach is crucial to minimize exposure and ensure a safe laboratory environment when handling this compound.
Pre-Operational Checks
-
Engineering Controls : All handling of this compound powder must be conducted within a certified chemical fume hood or a suitable containment system to minimize inhalation risks.[2][3]
-
Personal Protective Equipment (PPE) Inspection : Before entering the designated handling area, visually inspect all PPE for any signs of damage or contamination.[2]
-
Emergency Equipment : Ensure that an eyewash station and safety shower are readily accessible and have been recently tested. A spill kit appropriate for chemical powders should also be available.[2]
Handling Procedures
-
Personal Protective Equipment (PPE) : The following PPE is mandatory when handling this compound:
-
Hand Protection : Wear two pairs of chemical-resistant gloves, such as nitrile gloves.[2][4] One pair should be worn under the gown cuff and the other over.[2][4] Change gloves immediately if they become contaminated or damaged.[2][4]
-
Eye and Face Protection : Wear tightly fitting safety goggles with side shields.[2][3] In situations with a risk of splashing, a face shield should be worn in addition to goggles.[2]
-
Protective Clothing : Wear a disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[4]
-
Respiratory Protection : If not handling within a fume hood, a NIOSH-approved respirator is required.[5][6]
-
-
Weighing and Aliquoting :
-
Solution Preparation :
Post-Handling Procedures
-
Decontamination : Wipe down all surfaces and equipment that may have come into contact with this compound using an appropriate cleaning agent.[2]
-
PPE Removal : To prevent cross-contamination, remove PPE in the following order: outer gloves, gown, inner gloves.[2] Dispose of all single-use PPE as hazardous waste.[2]
-
Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[4]
Operational Plan: Disposal
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.[2]
Waste Segregation
-
All disposable items that have come into contact with this compound, including gloves, gowns, and weighing papers, must be disposed of in a designated hazardous waste container.[2]
-
Unused or expired this compound should be treated as hazardous chemical waste.[2]
Disposal Method
-
Collect all this compound waste in a clearly labeled, sealed, and leak-proof container.[2]
-
The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Excess and expired materials should be offered to a licensed hazardous material disposal company.[3]
-
Ensure that all federal, state, and local regulations regarding the disposal of this material are followed.[3]
-
Do not let the chemical enter drains.[1]
Experimental Workflow and Safety Protocols
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 6. publications.ashp.org [publications.ashp.org]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
